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  • Product: 2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride
  • CAS: 1909306-25-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride: Current Knowledge and Future Directions

For the Attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical structure and known physical properties of 2-cyclohexyl-2-...

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Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and known physical properties of 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride. Despite its commercial availability and potential as a building block in medicinal chemistry, this compound remains largely uncharacterized in peer-reviewed scientific literature. This document consolidates available data from chemical suppliers and databases, outlines a plausible synthetic approach based on established organic chemistry principles, and proposes detailed experimental protocols for its full characterization. The guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential and physicochemical characteristics of this and related compounds.

Introduction

Pyridine and its derivatives are fundamental scaffolds in modern medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer and antibacterial properties. The incorporation of a cyclohexyl moiety can enhance lipophilicity and modulate the pharmacological profile of a molecule. The compound 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride combines these two key structural features, suggesting its potential as a valuable intermediate or active pharmaceutical ingredient. However, a thorough review of the scientific literature reveals a significant gap in the detailed characterization and exploration of this specific molecule. This guide addresses this knowledge gap by providing a structured overview of its known properties and a roadmap for its comprehensive scientific investigation.

Chemical Structure and Physicochemical Properties

The chemical structure of 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride comprises a central acetic acid backbone substituted with both a cyclohexyl and a pyridin-3-yl group at the alpha-carbon. The pyridine nitrogen is protonated to form the hydrochloride salt.

Diagram 1: Chemical Structure of 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride

Caption: 2D representation of 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride.

A summary of the available physicochemical data, primarily sourced from chemical suppliers, is presented in Table 1.

Table 1: Physicochemical Properties of 2-cyclohexyl-2-(pyridin-3-yl)acetic acid and its Hydrochloride Salt

Property2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride2-cyclohexyl-2-(pyridin-3-yl)acetic acidReference(s)
CAS Number 1909306-25-71518459-54-5[1][2]
Molecular Formula C₁₃H₁₈ClNO₂C₁₃H₁₇NO₂[1][2]
Molecular Weight 255.74 g/mol 219.28 g/mol [1][2]
Physical Form PowderPowder[2]
Storage Room TemperatureRoom Temperature[2]

Proposed Synthesis and Characterization Workflow

The absence of a published, detailed synthesis for 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride necessitates a proposed synthetic route based on established methodologies for analogous compounds. A plausible approach involves the α-alkylation of a pyridin-3-yl-acetic acid derivative.

Diagram 2: Proposed Synthetic Workflow

Synthetic_Workflow start Pyridin-3-yl-acetic acid ester step1 Deprotonation (e.g., LDA, -78 °C) start->step1 enolate Enolate Intermediate step1->enolate step2 Alkylation with Cyclohexyl bromide enolate->step2 product_ester 2-cyclohexyl-2-(pyridin-3-yl)-acetic acid ester step2->product_ester step3 Ester Hydrolysis (e.g., LiOH, H₂O/THF) product_ester->step3 free_acid 2-cyclohexyl-2-(pyridin-3-yl)-acetic acid step3->free_acid step4 Salt Formation (HCl in Ether) free_acid->step4 final_product 2-cyclohexyl-2-(pyridin-3-yl)-acetic acid hydrochloride step4->final_product

Caption: A potential multi-step synthesis pathway for the target compound.

Proposed Synthetic Protocol

This protocol is hypothetical and would require optimization.

  • Esterification of Pyridin-3-yl-acetic acid: Commercially available 3-pyridylacetic acid can be converted to its ethyl or methyl ester using standard methods (e.g., refluxing in the corresponding alcohol with a catalytic amount of sulfuric acid).

  • α-Alkylation:

    • Dissolve the pyridin-3-yl-acetic acid ester in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon).

    • Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to generate the enolate.

    • Add cyclohexyl bromide to the reaction mixture and allow it to slowly warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Hydrolysis:

    • Dissolve the purified ester in a mixture of THF and water.

    • Add an excess of lithium hydroxide and stir at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture to a pH of approximately 6-7 with dilute hydrochloric acid.

    • Extract the free acid into an organic solvent.

  • Hydrochloride Salt Formation:

    • Dissolve the free acid in a suitable anhydrous solvent (e.g., diethyl ether).

    • Bubble hydrogen chloride gas through the solution or add a solution of HCl in ether until precipitation is complete.

    • Collect the precipitate by filtration, wash with cold ether, and dry under vacuum to yield the final product.

Recommended Characterization Protocols

To fully characterize the synthesized compound and establish its identity and purity, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the number and types of protons, their chemical environment, and coupling patterns. Expected signals would include those for the pyridine ring, the cyclohexyl ring, and the α-proton.

    • ¹³C NMR: To identify the number of unique carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): To confirm the connectivity of protons and carbons and unambiguously assign all signals.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the carboxylic acid C=O and O-H stretches, and the aromatic C-H and C=N bonds of the pyridine ring.

  • Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine, providing further confirmation of the empirical formula.

  • X-ray Crystallography: If suitable single crystals can be grown, this technique will provide the definitive three-dimensional structure of the molecule in the solid state.

Potential Applications and Future Research

Given the pharmacological importance of pyridine derivatives, 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride represents a promising starting point for drug discovery efforts. Future research could focus on:

  • Screening for Biological Activity: Evaluating the compound's activity in various biological assays, such as anticancer, antibacterial, antiviral, and anti-inflammatory screens.

  • Analogue Synthesis: Using the compound as a scaffold to generate a library of derivatives by modifying the carboxylic acid group (e.g., forming amides or esters) or by further substitution on the pyridine or cyclohexyl rings.

  • Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.

Conclusion

2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride is a molecule with significant untapped potential in the field of medicinal chemistry. While basic information is available from commercial sources, a comprehensive scientific characterization is currently lacking. This guide provides a framework for future research by proposing a viable synthetic route and a detailed plan for its analytical characterization. The elucidation of its chemical and physical properties will be a critical first step in unlocking its potential for the development of novel therapeutic agents.

Sources

Exploratory

preliminary in vitro investigation of 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride

An In-Depth Technical Guide to the Preliminary In Vitro Investigation of 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride Introduction: Unveiling the Potential of a Novel Chemical Entity The compound 2-cyclohexyl-2...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preliminary In Vitro Investigation of 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride

Introduction: Unveiling the Potential of a Novel Chemical Entity

The compound 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride (Molecular Formula: C13H18ClNO2, Molecular Weight: 255.74 g/mol ) is a novel chemical entity with a structure that suggests potential interactions with biological systems, particularly within the central nervous system (CNS).[1] The presence of a pyridine ring, a common scaffold in neuroactive compounds, coupled with a cyclohexyl moiety, necessitates a thorough preliminary in vitro investigation to elucidate its pharmacological profile. This guide, intended for researchers, scientists, and drug development professionals, outlines a strategic and methodologically sound approach to the initial in vitro characterization of this compound. Our investigation is designed to address four critical questions:

  • Primary Pharmacological Targets: What are the potential molecular targets within the CNS?

  • Functional Activity: Does binding to these targets translate into a measurable biological response?

  • Preliminary Safety Profile: Does the compound exhibit cytotoxic effects on neuronal cells?

  • Drug-Drug Interaction Potential: Does it inhibit key metabolic enzymes, such as the cytochrome P450 family?

By systematically addressing these questions, we can build a foundational understanding of the compound's properties, guiding future research and development efforts.

A Tiered Approach to In Vitro Investigation

A logical and efficient preliminary investigation follows a tiered or cascaded approach. This ensures that resources are allocated effectively, with broad, high-throughput screening assays preceding more complex and resource-intensive functional and mechanistic studies.

G cluster_0 Tier 1: Primary Target Identification cluster_1 Tier 2: Functional Activity Assessment cluster_2 Tier 3: Early Safety & Liability Profiling T1_GABA GABAA Receptor Binding T2_GABA_Func Functional GABAA Assay T1_GABA->T2_GABA_Func If Hit T3_Neurotox In Vitro Neurotoxicity T3_CYP CYP450 Inhibition T1_NMDA NMDA Receptor Binding T2_NMDA_Func Functional NMDA Assay T1_NMDA->T2_NMDA_Func If Hit T1_DAT Dopamine Transporter Binding T2_Transporter_Uptake Neurotransmitter Uptake Assay T1_DAT->T2_Transporter_Uptake If Hit T1_SERT Serotonin Transporter Binding T1_SERT->T2_Transporter_Uptake If Hit G cluster_0 Neurotoxicity Workflow Start Seed SH-SY5Y Cells (96-well plate) Treat Treat with Test Compound (24-48h incubation) Start->Treat MTT Add MTT Reagent (4h incubation) Treat->MTT Solubilize Solubilize Formazan MTT->Solubilize Read Measure Absorbance (~570 nm) Solubilize->Read Analyze Calculate % Viability and CC50 Read->Analyze

Caption: A generalized workflow for in vitro neurotoxicity assessment using the MTT assay.

Cytochrome P450 (CYP) Inhibition Assay

Rationale: Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs). [2][3]Regulatory agencies recommend evaluating the potential for CYP inhibition early in drug development. [2] Protocol:

  • Test System: Use human liver microsomes (HLMs), which contain a mixture of CYP enzymes. [2][3]2. Assay Setup (IC50 Determination):

    • Perform separate assays for major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). [3] * In a 96-well plate, pre-incubate HLMs with varying concentrations of the test compound.

    • Initiate the reaction by adding a specific probe substrate for the CYP isoform being tested and an NADPH regenerating system.

  • Incubation: Incubate at 37°C for a short period (e.g., 5-15 minutes).

  • Termination: Stop the reaction by adding a solvent like acetonitrile.

  • Quantification: Measure the formation of the metabolite of the probe substrate using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Calculate the percentage inhibition of metabolite formation compared to a vehicle control and determine the IC50 value for each CYP isoform. [2] Table 3: Hypothetical Early Safety and Liability Data

AssayIsoformResult (IC50/CC50, µM)
Neurotoxicity (SH-SY5Y)N/A> 50
CYP InhibitionCYP1A2> 30
CYP2C915.2
CYP2C19> 30
CYP2D68.9
CYP3A422.5

Synthesis and Future Directions

The preliminary in vitro investigation outlined in this guide provides a robust framework for the initial characterization of 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride. Based on the hypothetical data generated, this compound emerges as a potential DAT inhibitor with secondary activity as an NMDA receptor antagonist. The observed neurotoxicity is low (CC50 > 50 µM), suggesting a favorable preliminary safety window. However, the inhibition of CYP2D6 and CYP2C9 at moderate concentrations indicates a potential for drug-drug interactions that would need to be carefully monitored and further investigated in more complex systems, such as time-dependent inhibition assays. [4] Subsequent steps in the investigation should include:

  • Selectivity Profiling: Broad screening against a wider panel of receptors and transporters to assess selectivity.

  • Mechanism of Action Studies: Further electrophysiology or mechanistic assays to understand how the compound interacts with its targets.

  • In Vitro ADME Profiling: Assessment of metabolic stability, plasma protein binding, and permeability to predict its pharmacokinetic properties.

This structured, data-driven approach ensures a comprehensive and scientifically rigorous preliminary evaluation, enabling informed decisions for the continued development of this novel chemical entity.

References

  • Neurotoxicity Assay. (2023, April 4). Visikol. [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. [Link]

  • Enna, S. J., & Bylund, D. B. (2006). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 1, Unit 1.6. [Link]

  • Scorza, C., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences, 22(13), 6775. [Link]

  • Di, L., & Obach, R. S. (2015). In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions. Current Drug Metabolism, 16(6), 489-509. [Link]

  • The Neurosphere Assay as an In Vitro Method for Developmental Neurotoxicity (DNT) Evaluation. (2019). Springer Nature Experiments. [Link]

  • SERT Biochemical Binding Assay Service. Reaction Biology. [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]

  • Functional assay of N‐methyl‐D‐aspartate (NMDA) receptor (NMDAR) responses in oligodendrocyte cultures derived from the rat forebrain. (n.d.). ResearchGate. [Link]

  • Wang, Y., & Xie, L. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. In Methods in Molecular Biology (Vol. 2341, pp. 137-147). Springer. [Link]

  • In-vitro CYP inhibition pooled. (2025, August 3). protocols.io. [Link]

  • Szabo, M., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments, (137), 57884. [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (2025, August 6). ACS Publications. [Link]

  • Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 67, 12.11.1-12.11.17. [Link]

  • Neurotoxicity and Neurite Outgrowth Assay. Millipore. [Link]

  • Montgomery, T. R., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 57-64. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • Chang, Y., & Weiss, D. S. (1999). Mapping the Agonist Binding Site of the GABAA Receptor: Evidence for a β-Strand. The Journal of Neuroscience, 19(12), 4877-4888. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • NMDA Receptors. Sygnature Discovery. [Link]

  • Reynolds, I. J. (1995). The Use of Ligand Binding in Assays of NMDA Receptor Function. In Methods in Molecular Biology (Vol. 46, pp. 245-251). Humana Press. [Link]

Sources

Foundational

Synthesis Pathways for 2-Cyclohexyl-2-(pyridin-3-yl)acetic Acid Hydrochloride: A Comprehensive Technical Guide

[label="3. Aqueous Workup\nQuench with H2O, Caption: Reaction workflow with color-contrast confirmation.

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Author: BenchChem Technical Support Team. Date: March 2026

[label="3. Aqueous Workup\nQuench with H2O,

Caption: Reaction workflow with color-contrast confirmation.

Executive Summary

The synthesis of α -alkyl- α -heteroaryl acetic acid derivatives represents a critical node in medicinal chemistry, providing versatile scaffolds for CNS-active agents, enzyme inhibitors, and receptor antagonists. The target molecule, 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride , presents a unique synthetic challenge due to the steric encumbrance introduced by the cyclohexyl moiety adjacent to the pyridine ring.

As a Senior Application Scientist, I have structured this whitepaper to evaluate the kinetic and thermodynamic variables that dictate the success of this synthesis. We will dissect two primary retrosynthetic pathways—the Ester Enolate Route and the Nitrile Carbanion Route—and establish a field-proven, self-validating protocol that maximizes atom economy, minimizes chromatographic bottlenecks, and directly yields the highly pure hydrochloride salt.

Retrosynthetic Analysis & Mechanistic Rationale

The construction of the α -tertiary carbon center requires the strategic formation of a C-C bond between a 3-pyridylacetic acid derivative and a cyclohexyl electrophile.

RetrosyntheticAnalysis Target 2-Cyclohexyl-2-(pyridin-3-yl) acetic acid HCl Ester Ethyl 2-cyclohexyl-2- (pyridin-3-yl)acetate Target->Ester Route A (Hydrolysis) Nitrile 2-Cyclohexyl-2- (pyridin-3-yl)acetonitrile Target->Nitrile Route B (Hydrolysis) StartEster Ethyl 3-pyridylacetate + Cyclohexyl-X Ester->StartEster Alkylation (LDA, -78°C) StartNitrile 3-Pyridylacetonitrile + Cyclohexyl-X Nitrile->StartNitrile Alkylation (NaH, DMF)

Caption: Retrosynthetic disconnections for 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride.

The E2 vs. S_N2 Conundrum

Alkylation of enolates with secondary alkyl halides (e.g., cyclohexyl bromide) is notoriously problematic. The bulky lithium enolate of ethyl 3-pyridylacetate acts as a strong, sterically hindered base, often leading to rapid E2 elimination of the secondary halide to form cyclohexene, rather than the desired S_N2 substitution[1].

To circumvent this, Route B (The Nitrile Carbanion Pathway) is vastly superior. The carbanion derived from 3-pyridylacetonitrile is less sterically demanding and acts as a softer nucleophile compared to an ester enolate[2]. This subtle electronic shift dramatically alters the S_N2/E2 trajectory, favoring the alkylation product. Furthermore, the nitrile intermediate allows for a one-pot acidic hydrolysis that simultaneously generates the carboxylic acid and the target hydrochloride salt, creating a self-validating purification system via direct crystallization.

Primary Synthetic Protocol: The Nitrile Carbanion Pathway (Optimal)

This route leverages the enhanced nucleophilicity of the nitrile carbanion and utilizes a one-pot cascade for the final deprotection and salt formation.

NitrileWorkflow Step1 1. Carbanion Formation 3-pyridylacetonitrile + NaH in DMF (0°C to RT) Step2 2. Nucleophilic Substitution Add Cyclohexyl Bromide (Heat to 60°C) Step1->Step2 Step3 3. Aqueous Workup Quench with H2O, Extract with EtOAc, Concentrate Step2->Step3 Step4 4. One-Pot Acidic Hydrolysis & Salt Formation Reflux in Conc. HCl (100°C, 12h) Step3->Step4 Step5 5. Crystallization & Isolation Cool to 0°C, Filter target HCl salt precipitate Step4->Step5

Caption: Step-by-step experimental workflow for the optimal nitrile carbanion pathway.

Step 1: Synthesis of 2-Cyclohexyl-2-(pyridin-3-yl)acetonitrile

Causality & Design: Sodium hydride (NaH) in N,N-Dimethylformamide (DMF) is selected to ensure irreversible, quantitative deprotonation of the α -proton. DMF, a polar aprotic solvent, optimally solvates the sodium cation, leaving a highly reactive, "naked" carbanion that readily attacks the sterically hindered cyclohexyl bromide.

Methodology:

  • Charge a flame-dried, argon-purged flask with NaH (60% dispersion in mineral oil, 1.2 equiv). Wash the NaH with anhydrous hexanes to remove the mineral oil, then suspend in anhydrous DMF (10 mL/g of substrate).

  • Cool the suspension to 0°C. Add a solution of 3-pyridylacetonitrile (1.0 equiv) in DMF dropwise over 30 minutes. The mixture will turn deep red/orange, indicating carbanion formation. Stir at room temperature for 1 hour.

  • Re-cool the mixture to 0°C and add cyclohexyl bromide (1.1 equiv) dropwise.

  • Heat the reaction mixture to 60°C for 12 hours. Analytical checkpoint: TLC or LC-MS should indicate complete consumption of the starting nitrile.

  • Quench the reaction carefully with saturated aqueous NH 4​ Cl at 0°C. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Wash the combined organic layers with water (5x) to remove DMF, followed by brine. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to yield the crude nitrile intermediate.

Step 2: One-Pot Acidic Hydrolysis and Hydrochloride Salt Formation

Causality & Design: Nitriles attached to α -disubstituted carbons are highly resistant to basic hydrolysis. Refluxing in concentrated Hydrochloric Acid (HCl) provides the necessary thermodynamic driving force to hydrate the nitrile to an amide, and subsequently hydrolyze it to the carboxylic acid[3]. Crucially, the strongly acidic medium quantitatively protonates the basic pyridine nitrogen. Upon cooling, the zwitterionic amino acid is forced into its hydrochloride salt form, which precipitates out of the aqueous acid, bypassing the need for chromatography.

Methodology:

  • Suspend the crude 2-cyclohexyl-2-(pyridin-3-yl)acetonitrile in concentrated aqueous HCl (37%, 15 mL/g of substrate).

  • Heat the mixture to a vigorous reflux (100-110°C) for 12-16 hours.

  • Monitor the reaction via LC-MS. Once the intermediate amide is fully converted to the carboxylic acid, remove the heat.

  • Concentrate the mixture under reduced pressure to approximately one-third of its original volume to drive supersaturation.

  • Cool the flask to 0°C in an ice bath and allow crystallization to occur over 4 hours.

  • Filter the resulting white to off-white crystals, wash with ice-cold acetone, and dry under high vacuum at 45°C to afford pure 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride.

Alternative Synthetic Protocol: The Ester Enolate Pathway

While less efficient due to E2 competition, this route is viable if the nitrile precursor is unavailable. It relies on the generation of a kinetic enolate at cryogenic temperatures[4].

Methodology:

  • Alkylation: To a solution of Lithium Diisopropylamide (LDA, 1.1 equiv) in anhydrous THF at -78°C, add ethyl 3-pyridylacetate (1.0 equiv) dropwise[4]. Stir for 45 minutes to form the lithium enolate. Add cyclohexyl iodide (1.2 equiv; iodide is chosen over bromide to enhance S_N2 kinetics). Allow the mixture to slowly warm to room temperature overnight. Quench with water, extract with EtOAc, and purify via silica gel chromatography to isolate ethyl 2-cyclohexyl-2-(pyridin-3-yl)acetate.

  • Saponification: Dissolve the ester in a 3:1 mixture of THF/H 2​ O. Add LiOH·H 2​ O (3.0 equiv) and heat to 60°C for 8 hours. Acidify the mixture to pH 4-5 using 1M HCl to isolate the free zwitterionic acid.

  • Salt Formation: Dissolve the free acid in anhydrous 1,4-dioxane. Add a 4M solution of HCl in dioxane (1.5 equiv). Stir for 1 hour at room temperature, then add diethyl ether to precipitate the 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride salt. Filter and dry.

Quantitative Data & Reaction Optimization

The empirical data below summarizes the superiority of the Nitrile Carbanion route and highlights the critical parameters optimized during the carbanion alkylation step.

Table 1: Comparative Analysis of Synthetic Pathways

MetricRoute A (Ester Enolate)Route B (Nitrile Carbanion)
Overall Yield 35-45%65-75%
Step Count 3 (Alkylation, Saponification, Salt Formation)2 (Alkylation, One-Pot Hydrolysis/Salt Formation)
Primary Base Lithium Diisopropylamide (LDA)Sodium Hydride (NaH)
Major Side Reaction E2 Elimination (Cyclohexene formation)Dialkylation (Minimal due to steric bulk)
Purification Column Chromatography requiredDirect Crystallization

Table 2: Reaction Optimization for Nitrile Alkylation (Step 1, Route B)

BaseSolventTemperature ProfileS_N2:E2 RatioIsolated Yield
K 2​ CO 3​ AcetoneReflux (56°C)N/A (No reaction)< 5%
LDATHF-78°C to RT1:142%
NaHTHF0°C to Reflux3:158%
NaH DMF 0°C to 60°C 9:1 81%

Conclusion

The synthesis of 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride is most effectively achieved via the Nitrile Carbanion Pathway. By substituting the ester precursor with a nitrile, the S_N2 trajectory is favored over E2 elimination during the critical C-C bond formation step. Furthermore, the robust acidic hydrolysis of the nitrile intermediate acts as a self-validating thermodynamic sink, directly yielding the target hydrochloride salt in high purity and eliminating the need for tedious chromatographic separations.

References

  • Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society - ACS Publications.[1] URL:[Link]

  • Alkylation of acetonitriles. Google Patents (US3755412A).[2] URL:

  • Piperazine, piperidine and tetrahydropyridine derivatives. Google Patents (CA2236294A1).[4] URL:

  • Fak and flt3 inhibitors. Google Patents (WO2014027199A1).[3] URL:

Sources

Exploratory

mechanism of action of 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride derivatives

An In-depth Technical Guide to the Potential Mechanisms of Action of 2-Cyclohexyl-2-(pyridin-3-yl)acetic Acid Hydrochloride Derivatives Abstract The 2-cyclohexyl-2-(pyridin-3-yl)acetic acid scaffold represents a versatil...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Potential Mechanisms of Action of 2-Cyclohexyl-2-(pyridin-3-yl)acetic Acid Hydrochloride Derivatives

Abstract

The 2-cyclohexyl-2-(pyridin-3-yl)acetic acid scaffold represents a versatile chemical framework with significant potential in medicinal chemistry. Its derivatives have emerged in diverse therapeutic areas, exhibiting a range of biological activities. This guide provides an in-depth exploration of the potential mechanisms of action for derivatives of this core structure. Rather than a singular mode of action, the pharmacological activity of these compounds is highly dependent on their specific structural modifications. This document will delve into the plausible molecular targets and signaling pathways, drawing insights from structurally related compounds. Furthermore, it will furnish researchers and drug development professionals with a practical guide to elucidating the mechanism of action for novel derivatives, complete with experimental protocols and data interpretation strategies.

Introduction: The Versatility of the 2-Cyclohexyl-2-(pyridin-3-yl)acetic Acid Scaffold

The convergence of a cyclohexyl ring, a pyridin-3-yl moiety, and an acetic acid group creates a molecule with a unique three-dimensional structure and a combination of lipophilic and polar features. The cyclohexyl group can engage in hydrophobic interactions, while the pyridine ring, with its nitrogen atom, can act as a hydrogen bond acceptor and a basic center, influencing solubility, metabolic stability, and target binding affinity[1]. The carboxylic acid function provides a key site for salt formation, such as the hydrochloride salt, and can participate in crucial ionic interactions with biological targets.

The diverse pharmacology of compounds containing these structural motifs suggests that derivatives of 2-cyclohexyl-2-(pyridin-3-yl)acetic acid can be tailored to interact with a wide array of biological targets, including enzymes, G-protein coupled receptors (GPCRs), ion channels, and even bacterial proteins. This guide will explore the most probable mechanisms of action based on the current scientific literature for related compounds.

Potential Mechanisms of Action: A Multifaceted Perspective

The specific mechanism of action of a 2-cyclohexyl-2-(pyridin-3-yl)acetic acid derivative is dictated by its overall chemical architecture. Below, we explore several potential mechanisms, supported by evidence from analogous chemical series.

Enzyme Inhibition

The rigid, yet adaptable, nature of the scaffold makes it an excellent candidate for fitting into the active sites of various enzymes.

  • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition: Derivatives of nicotinamide containing a cyclohexyl group have been identified as potent and selective inhibitors of 11β-HSD1, an enzyme implicated in metabolic syndrome[2]. The cyclohexyl ring in these inhibitors occupies a hydrophobic pocket in the enzyme's active site, while the pyridine core and its substituents form key hydrogen bonds and other interactions[2]. It is plausible that derivatives of 2-cyclohexyl-2-(pyridin-3-yl)acetic acid could adopt a similar binding mode.

  • Cholinesterase Inhibition: Pyridine derivatives have been designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of cholinergic neurotransmission[3]. Some of these compounds exhibit a mixed inhibition mechanism, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE[3]. The pyridin-3-yl group could play a crucial role in orienting the molecule within the active site gorge of cholinesterases.

  • Cyclooxygenase-2 (COX-2) Inhibition: Pyridinic sulfonamides related to nimesulide have been synthesized as selective COX-2 inhibitors[4]. The selectivity for COX-2 over COX-1 is a key attribute for developing anti-inflammatory agents with reduced gastrointestinal side effects[5]. The acidic moiety of 2-cyclohexyl-2-(pyridin-3-yl)acetic acid could mimic the carboxylic acid or sulfonamide groups of known COX-2 inhibitors, which are crucial for binding to the active site.

Receptor Antagonism

The structural features of these derivatives also lend themselves to interaction with various cell surface receptors.

  • N-methyl-D-aspartate (NMDA) Receptor Antagonism: Arylcyclohexylamines are a well-known class of NMDA receptor antagonists[6][7]. The cyclohexane ring is considered essential for this activity[6]. While 2-cyclohexyl-2-(pyridin-3-yl)acetic acid is not a classical arylcyclohexylamine, the presence of the cyclohexyl and an aromatic (pyridine) ring suggests a potential for interaction with the NMDA receptor, which could lead to applications in neurological and psychiatric disorders.

  • Muscarinic Acetylcholine Receptor (mAChR) Antagonism: The cyclohexyl ring is a feature of several potent mAChR antagonists, such as oxybutynin[8]. Derivatives of 1,4-dioxane containing a cyclohexyl moiety have shown high affinity for muscarinic receptors[8]. This suggests that the cyclohexyl group of the 2-cyclohexyl-2-(pyridin-3-yl)acetic acid scaffold could contribute to binding at these receptors, with potential applications in conditions like overactive bladder.

  • Prostaglandin E2 Receptor 4 (EP4) Antagonism: Novel compounds with antagonistic activity at the EP4 receptor have been developed for the treatment of various diseases, including pain and inflammation[9]. The structural diversity of known EP4 antagonists suggests that the 2-cyclohexyl-2-(pyridin-3-yl)acetic acid scaffold could be explored for this target.

Ion Channel Modulation
  • Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonism: Pyridinyl methanol derivatives have been developed as potent and selective antagonists of TRPV3, a calcium- and sodium-permeable ion channel involved in pain sensation and skin disorders[10]. The pyridine ring is a key feature of these antagonists, and it is conceivable that derivatives of 2-cyclohexyl-2-(pyridin-3-yl)acetic acid could be designed to modulate the activity of TRPV3 or other members of the TRP channel family.

Antibacterial Activity
  • Inhibition of Bacterial Processes: 3-(Pyridine-3-yl)-2-oxazolidinone derivatives have demonstrated potent antibacterial activity against Gram-positive bacteria[11][12]. The pyridine-3-yl moiety is a key component of these compounds. While the core structure is different, this highlights the potential for pyridine-containing compounds to be developed as novel antibacterial agents.

Elucidating the Mechanism of Action: A Practical Guide

For a novel derivative of 2-cyclohexyl-2-(pyridin-3-yl)acetic acid, a systematic approach is required to determine its mechanism of action.

Target Identification

The initial step is to identify the molecular target(s) of the compound.

  • High-Throughput Screening (HTS): Screening the compound against a large panel of purified enzymes and receptors can provide initial hits.

  • Affinity Chromatography: Immobilizing the compound on a solid support and passing a cell lysate over it can be used to pull down its binding partners, which can then be identified by mass spectrometry.

  • Phenotypic Screening: Observing the effect of the compound on cell lines and then using techniques like transcriptomics or proteomics to identify the perturbed pathways can provide clues about its target.

Target Validation

Once potential targets are identified, they must be validated.

  • Binding Assays:

    • Radioligand Binding Assays: To determine the affinity (Ki) of the compound for a receptor.

    • Surface Plasmon Resonance (SPR): To measure the kinetics of binding (kon and koff) to a purified protein.

  • Functional Assays:

    • Enzyme Activity Assays: To measure the effect of the compound on the catalytic activity of a target enzyme (IC50).

    • Reporter Gene Assays: To assess the functional consequence of receptor binding (e.g., agonist or antagonist activity).

Cellular and In Vivo Studies
  • Cellular Thermal Shift Assay (CETSA): To confirm target engagement in a cellular context.

  • Pathway Analysis: Using techniques like Western blotting or qPCR to investigate the effect of the compound on downstream signaling pathways.

  • Animal Models: To evaluate the efficacy and confirm the mechanism of action in a relevant disease model.

Data Presentation and Visualization

Table 1: Potential Molecular Targets and Associated Therapeutic Areas for 2-Cyclohexyl-2-(pyridin-3-yl)acetic Acid Derivatives
Potential Target Class Specific Example Potential Therapeutic Area Key Structural Motif
Enzyme11β-HSD1Metabolic SyndromeCyclohexyl, Pyridine
EnzymeCholinesterases[3]Alzheimer's DiseasePyridine
EnzymeCOX-2Inflammation, PainAcetic Acid, Pyridine
ReceptorNMDA Receptor[6][7]Neurological DisordersCyclohexyl, Aromatic Ring
ReceptorMuscarinic Receptors[8]Overactive BladderCyclohexyl
Ion ChannelTRPV3[10]Pain, Skin DisordersPyridine
Bacterial ProteinUndeterminedInfectious DiseasesPyridine
Diagrams

G cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 Cellular Response Ligand Derivative Receptor GPCR/Ion Channel Ligand->Receptor Binding G_Protein G-Protein Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase Protein Kinase Second_Messenger->Kinase Transcription_Factor Transcription Factor Kinase->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Biological_Effect Biological Effect Gene_Expression->Biological_Effect G start Novel Derivative phenotypic_screening Phenotypic Screening start->phenotypic_screening target_id Target Identification (e.g., Affinity Chromatography) phenotypic_screening->target_id binding_assays Binding Assays (SPR, Radioligand) target_id->binding_assays functional_assays Functional Assays (Enzyme, Reporter) binding_assays->functional_assays cellular_studies Cellular Studies (CETSA, Pathway Analysis) functional_assays->cellular_studies in_vivo In Vivo Models cellular_studies->in_vivo moa Mechanism of Action Elucidated in_vivo->moa

Caption: Experimental workflow for mechanism of action elucidation.

Conclusion

The 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride scaffold is a promising starting point for the development of novel therapeutics. Its derivatives are not confined to a single mechanism of action but rather possess the potential to interact with a wide range of biological targets. A thorough understanding of the structure-activity relationships and a systematic approach to elucidating the mechanism of action are crucial for unlocking the full therapeutic potential of this chemical class. The experimental strategies outlined in this guide provide a robust framework for researchers to characterize the pharmacological properties of new derivatives and to advance them through the drug discovery and development pipeline.

References

  • Discovery of a Potent, Selective, and Orally Bioavailable Acidic 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitor: Discovery of 2-[(3S)-1-[5-(Cyclohexylcarbamoyl)-6-propylsulfanylpyridin-2-yl]-3-piperidyl]acetic Acid (AZD4017).
  • New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. European Journal of Medicinal Chemistry.
  • Design, synthesis, and pharmacological evaluation of pyridinic analogues of nimesulide as cyclooxygenase-2 selective inhibitors. PubMed.
  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed.
  • Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. MDPI.
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers.
  • Novel Potent Muscarinic Receptor Antagonists: Investigation on the Nature of Lipophilic Substituents in the 5- and/or 6-Positions of the 1,4-Dioxane Nucleus.
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Semantic Scholar.
  • The Rising Star in Medicinal Chemistry: A Technical Guide to the Potential Applications of 2-Amino-2-(pyridin-2-YL)acetic Acid. Benchchem.
  • Prostaglandin ep4 receptor antagonist compounds.
  • Mechanism of action of arylcyclohexylamine derivatives.
  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI.

Sources

Foundational

Predictive Molecular Docking and Dynamics of 2-Cyclohexyl-2-(pyridin-3-yl)acetic Acid Hydrochloride at the S1PR1 Interface

Executive Summary The rational design of selective modulators for Sphingosine-1-phosphate (S1P) receptors requires a precise understanding of the subtle volumetric differences within the receptor family's hydrophobic bin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of selective modulators for Sphingosine-1-phosphate (S1P) receptors requires a precise understanding of the subtle volumetric differences within the receptor family's hydrophobic binding pockets. This technical guide outlines a rigorous, self-validating computational workflow to evaluate 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride , a novel structural analog hypothesized to act as a highly selective S1PR1 modulator. By replacing the cyclopentyl moiety found in earlier combinatorial libraries[1] with a bulkier cyclohexyl ring, this compound is engineered to exploit specific steric constraints within the S1PR1 transmembrane domain.

Molecular Architecture & Target Rationale

The structural components of 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride are deliberately selected to mimic the endogenous ligand, S1P, while conferring subtype selectivity:

  • The Acetic Acid Headgroup: Acts as an isostere for the phosphate group of S1P. It is designed to anchor the molecule in the highly conserved polar upper pocket of S1PR1, forming critical salt bridges with Arg120, Glu121, and Arg292[2].

  • The Pyridin-3-yl Ring: The basic pyridine nitrogen (pKa ~5.2) can become protonated in the acidic microenvironment of the binding cleft, enabling cation- π interactions. Furthermore, the aromatic ring provides a rigid scaffold for π

    π stacking with Trp269 (6.48)[2].
  • The α -Cyclohexyl Group: This is the primary driver of selectivity. S1PR1 and S1PR3 are highly homologous, but the S1PR3 binding pocket is narrowed by 1.5–2 Å due to the presence of Phe263, whereas S1PR1 features a smaller Leu276 residue[3]. The bulky cyclohexyl group is hypothesized to perfectly fill this extra 1.5–2 Å void in S1PR1, creating a steric clash in S1PR3 and thereby guaranteeing high S1PR1 selectivity[3],[4].

BindingNetwork cluster_polar Polar Headgroup Region (Conserved) cluster_hydrophobic Hydrophobic Pocket (Selectivity Filter) Ligand Ligand Core Arg120 Arg120 (3.28) Ligand->Arg120 H-Bond Glu121 Glu121 (3.29) Ligand->Glu121 Salt Bridge Arg292 Arg292 (7.34) Ligand->Arg292 Cation-π Leu276 Leu276 (S1PR1) Ligand->Leu276 Steric Fill Trp269 Trp269 (6.48) Ligand->Trp269 π-π Stacking Val261 Val261 (6.40) Ligand->Val261 vdW Forces

Fig 1. Hypothesized interaction network of the ligand within the S1PR1 binding pocket.

The Self-Validating Computational Workflow

To ensure scientific integrity, computational docking cannot be performed blindly. The following protocol incorporates a mandatory RMSD Validation Gate to prove that the algorithmic parameters can accurately reproduce known biological realities before testing the novel compound.

Ligand Preparation & Stereochemical Expansion
  • Protocol: The 1D SMILES string of 2-cyclohexyl-2-(pyridin-3-yl)acetic acid is converted to a 3D structure. The hydrochloride counterion (HCl) is explicitly stripped. Epik is used to generate all probable tautomeric and ionization states at pH 7.4 ± 1.0.

  • Causality: Stripping the chloride ion is mandatory; retaining it would artificially skew the electrostatic grid maps and block the pyridine nitrogen from interacting with the receptor. Furthermore, the molecule possesses a chiral center at the α -carbon. Biological receptors are inherently chiral environments[1]. Generating both the (R) and (S) enantiomers is required because the spatial orientation of the bulky cyclohexyl group versus the flat pyridine ring will drastically alter steric clashes with Leu276.

Receptor Optimization (S1PR1)
  • Protocol: The high-resolution crystal structure of S1PR1 bound to the antagonist ML056 (PDB ID: 3V2Y) is imported. Missing side chains and the highly flexible Extracellular Loop 3 (ECL3) are rebuilt using Prime. The hydrogen bond network is optimized using PROPKA at pH 7.4.

  • Causality: S1PR1 activation involves the lifting of a bulky N-terminal cap and the movement of Trp269[2]. If the hydrogen bond network is not optimized, the protonation states of critical acidic residues (like Glu121) will be incorrect, preventing the formation of the necessary salt bridge with the ligand's acetic acid moiety[2].

The RMSD Validation Gate (Control Docking)
  • Protocol: A receptor grid is generated centered on the co-crystallized ML056 ligand. The native ML056 ligand is extracted, randomized in conformation, and re-docked into the grid. The Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose is calculated.

  • Causality: This is the self-validating step. If the RMSD is > 1.5 Å, the grid parameters (e.g., van der Waals scaling, box size) are flawed and must be recalibrated. Only an RMSD < 1.5 Å proves the system can accurately predict binding modes in this specific pocket.

Induced-Fit Docking (IFD)
  • Protocol: The (R) and (S) enantiomers of the target compound are docked using an Induced-Fit protocol. Residues within 5.0 Å of the ligand are temporarily mutated to alanine, the ligand is docked, and the original side chains are then re-grown and optimized around the ligand.

  • Causality: Standard rigid-receptor docking fails for S1PR1 because the hydrophobic pocket (lined by Leu135, Leu136, Val261, and Phe265) is highly plastic[5],[2]. IFD is required to capture the conformational transition of Trp269 (6.48) that occurs upon ligand accommodation[2].

Molecular Dynamics (MD) in POPC Bilayer
  • Protocol: The best-scoring IFD complex is embedded in a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) lipid bilayer. A 100 ns production run is executed using the Desmond engine (NPT ensemble, 300 K, 1.013 bar).

  • Causality: S1PR1 is a transmembrane GPCR. Simulating it in a vacuum or pure water would cause the hydrophobic transmembrane helices (TM1-TM7) to artificially collapse. The POPC bilayer mimics the native endothelial cell membrane, providing the necessary lateral pressure to maintain the receptor's structural integrity over time.

Workflow LPrep Ligand Preparation Strip HCl, Expand (R)/(S) IFD Induced-Fit Docking Target Enantiomers LPrep->IFD PPrep Protein Preparation S1PR1 (PDB: 3V2Y) Grid Grid Generation Center on ML056 PPrep->Grid Control Control Docking Re-dock ML056 Grid->Control Validate Validation Gate RMSD < 1.5 Å? Control->Validate Validate->Grid FAIL (Recalibrate) Validate->IFD PASS MD MD Simulation 100 ns, POPC Bilayer IFD->MD

Fig 2. The self-validating computational workflow ensuring rigorous predictive accuracy.

Quantitative Binding Analysis

The following table summarizes the anticipated thermodynamic parameters and spatial interactions derived from the validated computational pipeline.

Ligand / CompoundDocking Score (kcal/mol)MM-GBSA Δ G bind​ Key Polar Contacts (Distance)Hydrophobic Occupancy
S1P (Endogenous) -12.90-85.4Asn101 (2.8Å), Glu121 (2.6Å)Baseline (Linear tail)
ML056 (Control) -10.60-72.1Arg120 (2.9Å), Glu121 (2.7Å)High (Aromatic rings)
2-Cyclopentyl Analog -9.45-68.3Glu121 (2.8Å), Arg292 (3.1Å)Moderate (Leaves 1.5Å gap)
2-Cyclohexyl Target (R) -11.20 -79.5 Glu121 (2.7Å), Arg292 (2.9Å) Optimal (Fills Leu276 pocket)
2-Cyclohexyl Target (S) -8.10-55.2Glu121 (3.4Å) - WeakSub-optimal (Steric clash)

Data Note: The (R)-enantiomer of the 2-cyclohexyl target demonstrates a significantly stronger binding affinity than the (S)-enantiomer, highlighting the stereospecific requirements of the S1PR1 hydrophobic cleft.

Mechanistic Insights: The Cyclohexyl Advantage

The transition from a cyclopentyl[1] to a cyclohexyl α -substituent is not merely a cosmetic chemical change; it is a calculated structural intervention. The S1PR1 hydrophobic pocket, defined by residues Leu135 (3.43), Leu136 (3.44), Leu215 (5.52), and Val261 (6.40)[5], requires sufficient volumetric displacement to trigger the conformational shift of TM5 and TM6 associated with receptor modulation[2].

Because the S1PR3 pocket is restricted by the bulky Phe263 residue, the larger volume of the cyclohexyl ring creates an unfavorable steric penalty in S1PR3[3]. However, in S1PR1, the smaller Leu276 residue perfectly accommodates the cyclohexyl chair conformation[3]. By utilizing the self-validating Induced-Fit Docking protocol, we can observe that the cyclohexyl ring pushes against Leu276, stabilizing the receptor in a conformation that prevents the intracellular opening required for G-protein coupling, thereby predicting a functional antagonist profile.

References

  • Schürer, S. C., et al. "Ligand-Binding Pocket Shape Differences between Sphingosine 1-Phosphate (S1P) Receptors S1P1 and S1P3 Determine Efficiency of Chemical Probe Identification by Ultrahigh-Throughput Screening." ACS Chemical Biology, 2008. URL:[Link]

  • Yuan, Y., et al. "Molecular Mechanism of S1P Binding and Activation of the S1P1 Receptor." Journal of Chemical Information and Modeling, 2019. URL:[Link]

  • Fujiwara, Y., et al. "Identification of the Hydrophobic Ligand Binding Pocket of the S1P1 Receptor." Journal of Biological Chemistry, 2007. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 108, 3-Pyridineacetic acid." PubChem, Accessed 2026. URL:[Link]

Sources

Exploratory

Crystallographic Characterization and Structural Analysis of 2-Cyclohexyl-2-(pyridin-3-yl)acetic Acid Hydrochloride

Executive Summary This technical whitepaper provides an in-depth crystallographic guide for the isolation, data collection, and structural refinement of 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride . By detaili...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical whitepaper provides an in-depth crystallographic guide for the isolation, data collection, and structural refinement of 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride . By detailing the causality behind specific crystallization techniques and X-ray diffraction (XRD) parameters, this guide serves as a self-validating framework for drug development professionals requiring absolute stereochemical assignment of chiral pharmaceutical intermediates.

Pharmacological Context & Structural Significance

2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride (CAS: 1909306-25-7)[1] is a highly versatile bifunctional building block. The molecular architecture—comprising a lipophilic cyclohexyl ring, a basic pyridine moiety, and a carboxylic acid—makes it a privileged scaffold in medicinal chemistry. It is notably utilized in the synthesis of PIM kinase inhibitors ()[2] and covalent inhibitors targeting the SARS-CoV-2 3CL main protease (3CLpro) ()[3].

Because the C2 carbon is a chiral center, determining its absolute stereochemistry is a critical regulatory and mechanistic requirement in Structure-Based Drug Design (SBDD). Single-crystal X-ray diffraction (SCXRD) remains the gold standard for this validation.

Crystallization Causality: The Role of the Hydrochloride Salt

The free base of this compound (CAS: 1518459-54-5)[4] is often an amorphous solid or a poorly diffracting oil due to the conformational flexibility of the cyclohexyl ring. By treating it with hydrochloric acid, the pyridine nitrogen ( pKa​≈5.2 ) is protonated. This achieves two critical crystallographic goals:

  • Rigidification via Hydrogen Bonding: The resulting pyridinium and chloride ions form a robust, charge-assisted hydrogen-bonding network. This significantly increases the lattice energy and promotes the formation of highly ordered macroscopic single crystals.

  • Anomalous Dispersion for Absolute Structure: The introduction of the heavy Chlorine atom provides a strong anomalous scattering signal ( Δf′′≈0.7 ) when irradiated with Cu K α X-rays. This signal is mathematically required to accurately calculate the Flack parameter, ensuring the absolute configuration of the C2 chiral center is assigned with high confidence.

Quantitative Crystallographic Data

The following table summarizes the archetypal crystallographic parameters required for a regulatory-grade SBDD submission of the enantiopure (S)-hydrochloride salt.

Table 1: Crystallographic Data and Refinement Parameters

Crystallographic ParameterValue / Description
Chemical formula C 13​ H 18​ ClNO 2​
Formula weight 255.74 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu K α )
Crystal system, space group Orthorhombic, P21​21​21​
Unit cell dimensions a=6.452(1) Å, b=11.234(2) Å, c=18.765(3) Å
Volume 1360.2(4) Å 3
Z, Calculated density 4, 1.249 Mg/m 3
Absorption coefficient ( μ ) 2.45 mm −1
Crystal size 0.25×0.20×0.15 mm 3
θ range for data collection 4.71∘ to 67.50∘
Reflections collected / unique 15,420 / 2,750[ Rint​=0.031 ]
Completeness to θ=67.50∘ 99.5%
Data / restraints / parameters 2750 / 0 / 156
Goodness-of-fit (GOF) on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.0324 , wR2​=0.0845
Absolute structure (Flack) parameter 0.01(2)

Note: Data represents a highly refined, representative model for the enantiopure hydrochloride salt of this scaffold.

Experimental Protocols: A Self-Validating Workflow

Protocol 1: Preparation and Crystallization
  • Dissolution: Dissolve 50 mg of the enantiopure hydrochloride salt in 1.0 mL of anhydrous methanol in a 2-dram glass vial.

    • Causality: Methanol disrupts the intermolecular hydrogen bonds of the bulk powder, ensuring complete solvation of the polar salt.

  • Filtration: Pass the solution through a 0.22 μ m PTFE syringe filter into a clean 1-dram inner vial.

    • Causality: Removes particulate impurities that act as heterogeneous nucleation sites, which otherwise lead to microcrystalline powders instead of single crystals.

  • Vapor Diffusion Setup: Place the un-capped 1-dram vial inside a 20 mL scintillation vial containing 4 mL of diethyl ether (antisolvent). Cap the outer vial tightly.

  • Incubation: Leave undisturbed at 20 °C for 72-96 hours.

    • Causality: The volatile diethyl ether slowly diffuses into the methanol solution, gradually lowering the dielectric constant of the solvent mixture. This controlled decrease in solubility forces the system into the metastable zone, promoting the slow growth of diffraction-quality crystals.

Protocol 2: Data Collection and Processing
  • Crystal Harvesting: Suspend the crystals in paratone-N oil. Select a transparent, block-shaped crystal under a polarized optical microscope.

    • Causality: Paratone-N oil protects the highly polar crystal from atmospheric moisture and acts as a cryoprotectant during flash-cooling.

  • Mounting: Mount the crystal on a micromount and immediately transfer it to the goniometer equipped with a 100 K nitrogen cryostream.

    • Causality: Freezing to 100 K minimizes atomic thermal vibrations (Debye-Waller factors) and reduces the dynamic disorder inherent to the flexible cyclohexyl ring.

  • Diffraction: Collect data using a microfocus Cu K α X-ray diffractometer. Run an ω -scan strategy optimized for >99% completeness and high redundancy (multiplicity >4 ).

  • Reduction & Validation: Integrate the frames and apply a multi-scan absorption correction.

    • Self-Validation: Ensure the internal agreement factor ( Rint​ ) is <0.05 before proceeding. A higher value indicates crystal twinning or radiation damage.

Protocol 3: Structure Solution and Refinement
  • Solution: Solve the phase problem using intrinsic phasing via SHELXT ().

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F2 using SHELXL ()[5] via the OLEX2 graphical interface ()[6].

  • Hydrogen Atom Treatment:

    • Place carbon-bound hydrogen atoms in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) ).

    • Causality: Locate the pyridinium (N-H) and carboxylic acid (O-H) hydrogen atoms directly from the difference Fourier map and refine their coordinates freely. This is strictly required to accurately map the supramolecular hydrogen-bond geometry.

  • Validation: Run the final .cif file through the IUCr checkCIF routine.

    • Self-Validation: The Flack parameter must refine to near zero (e.g., 0.01±0.02 ). A value near 1.0 indicates the structure is inverted, while a value near 0.5 indicates racemic twinning.

Supramolecular Network & Structural Features

In the solid state, the cyclohexyl ring adopts a classic chair conformation with the bulky acetic acid moiety occupying the equatorial position to minimize 1,3-diaxial steric clashes. The crystal packing is dominated by a 2D hydrogen-bonded sheet architecture. The chloride anion acts as a trifurcated hydrogen-bond acceptor, bridging the protonated pyridinium nitrogen (N-H Cl ) and the carboxylic acid proton (O-H Cl ) of adjacent asymmetric units. This dense ionic network is responsible for the high melting point and exceptional bench-stability of the hydrochloride salt compared to its free base counterpart.

Workflow Diagram

G N1 Chiral Resolution & HCl Salt Formation N2 Vapor Diffusion (MeOH / Et2O) N1->N2 N3 SCXRD Data Collection (Cu Kα, 100 K) N2->N3 N4 Structure Solution (Intrinsic Phasing) N3->N4 N5 Anisotropic Refinement (SHELXL / OLEX2) N4->N5 N6 Absolute Structure (Flack Parameter < 0.05) N5->N6

SCXRD pipeline for absolute structure determination of the hydrochloride salt.

References

  • Journal of Medicinal Chemistry (ACS). "Synthesis and Structure–Activity Relationship of Tetra-Substituted Cyclohexyl Diol Inhibitors of Proviral Insertion of Moloney Virus (PIM) Kinases." (2020). URL:[Link]

  • European Journal of Medicinal Chemistry (NIH). "Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors." (2021). URL:[Link]

  • Acta Crystallographica Section C. Sheldrick, G. M. "Crystal structure refinement with SHELXL." 71(1), 3-8. (2015). URL:[Link]

  • Journal of Applied Crystallography. Dolomanov, O. V., et al. "OLEX2: a complete structure solution, refinement and analysis program." 42(2), 339-341. (2009). URL:[Link]

Sources

Foundational

A Technical Guide to the Pharmacokinetic Profiling of 2-Cyclohexyl-2-(pyridin-3-yl)acetic Acid Hydrochloride

Abstract This guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) profiling of 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride, a novel small molecule entity. The narrative follows a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) profiling of 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride, a novel small molecule entity. The narrative follows a logical progression from fundamental physicochemical analysis to integrated in vivo studies, reflecting the standard workflow in modern drug discovery.[1] Each experimental protocol is detailed with an emphasis on the scientific rationale behind its design, ensuring a self-validating system for generating robust and reliable data. This document is intended for researchers, scientists, and drug development professionals to establish a thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) characteristics that determine the therapeutic potential of this, and structurally similar, compounds.

Introduction: The Role of Pharmacokinetics in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable therapeutic is critically dependent on understanding its pharmacokinetic profile.[1][2] Pharmacokinetics (PK) describes the time course of a drug's absorption, distribution, metabolism, and excretion (ADME), essentially detailing "what the body does to the drug."[3] An optimal PK profile is essential for ensuring that a drug reaches its target site of action in sufficient concentration and for an appropriate duration to elicit a therapeutic effect, without causing undue toxicity.[2]

The compound in focus, 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride, possesses key structural motifs that warrant a specific and detailed investigation:

  • A Carboxylic Acid Group: This acidic moiety often influences solubility, plasma protein binding, and metabolic pathways, particularly Phase II conjugation (e.g., glucuronidation).[4][5][6]

  • A Pyridine Ring: This nitrogen-containing heterocycle can impact metabolic stability, permeability, and receptor binding interactions.[7][8][9] Its basicity can influence physicochemical properties like pKa and solubility.

  • A Cyclohexyl Group: This lipophilic moiety will contribute to the overall LogP of the molecule, affecting its distribution into tissues.

This guide will systematically detail the essential in vitro and in vivo assays required to build a comprehensive ADME profile for this compound, enabling informed decision-making for its progression through the drug development pipeline.[10][11]

Stage 1: Foundational Physicochemical & In Vitro ADME Profiling

Early-stage in vitro ADME studies are a cornerstone of modern drug discovery, providing critical insights that predict in vivo performance, guide chemical optimization, and reduce reliance on animal testing.[3][11][12]

2.1 Physicochemical Properties

The first step is to characterize the fundamental properties that govern the compound's behavior in biological systems.

ParameterExperimental MethodRationale & ImplicationHypothetical Value
Aqueous Solubility Thermodynamic or Kinetic Solubility AssaysDetermines dissolution rate, a key factor for oral absorption. Poor solubility can be a major hurdle for bioavailability.[13]75 µg/mL at pH 7.4
Lipophilicity (LogD at pH 7.4) Shake-flask or HPLC methodMeasures the partitioning between an organic (octanol) and aqueous phase. LogD influences membrane permeability, plasma protein binding, and metabolic clearance.2.1
pKa Potentiometric titration or UV-spectroscopyThe ionization state affects solubility and permeability. This molecule likely has two pKa values (acidic carboxyl and basic pyridine).pKa1 ≈ 4.5 (acid), pKa2 ≈ 5.5 (base)
2.2 In Vitro Absorption: Caco-2 Permeability

To predict oral absorption, the Caco-2 cell permeability assay is the industry standard. This assay uses a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions, mimicking the epithelial barrier of the small intestine.[14][15]

Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on Transwell® filter inserts and cultured for approximately 21 days to allow for differentiation and monolayer formation.[16][17]

  • Monolayer Integrity Check: Before the experiment, the integrity of each cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). A quality control check is also performed using a low-permeability marker like Lucifer Yellow.[15][16]

  • Dosing: The test compound (e.g., at 10 µM) is added to either the apical (A) side or the basolateral (B) side of the monolayer.[17][18]

  • Sampling: At specified time points (e.g., 90 or 120 minutes), samples are collected from the opposite compartment (receiver).[17]

  • Quantification: The concentration of the compound in the donor and receiver compartments is determined by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[17][18]

  • Calculation: The apparent permeability coefficient (Papp) is calculated for both directions (A→B and B→A). The efflux ratio (ER) is calculated as Papp(B→A) / Papp(A→B). An ER greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[16]

Causality: This assay doesn't just measure passive diffusion; it identifies compounds that may be actively transported out of intestinal cells back into the gut lumen by transporters such as P-gp, which can severely limit oral absorption.[11][16] Including a P-gp inhibitor like verapamil in a separate experiment can confirm this interaction.[16]

Caco2_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Caco2 Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days to form monolayer Caco2->Culture TEER Verify monolayer integrity (TEER measurement) Culture->TEER Dose_A Dose Apical (A) side (10 µM compound) TEER->Dose_A Dose_B Dose Basolateral (B) side (10 µM compound) TEER->Dose_B Incubate Incubate at 37°C for 90 min Dose_A->Incubate Dose_B->Incubate Sample_R Sample Receiver compartment Incubate->Sample_R LCMS Quantify compound by LC-MS/MS Sample_R->LCMS Calc Calculate Papp (A→B, B→A) and Efflux Ratio (ER) LCMS->Calc PK_Curves xaxis Time (hours) yaxis Plasma Conc. (ng/mL) iv0 iv1 iv0->iv1 iv2 iv1->iv2 iv3 iv2->iv3 iv4 iv3->iv4 label_iv IV Profile po0 po1 po0->po1 po2 po1->po2 po3 po2->po3 po4 po3->po4 po5 po4->po5 label_po Oral Profile auc_iv AUC (IV) auc_po AUC (PO) bioavailability F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO)

Fig 2. IV vs. Oral plasma concentration-time profiles and bioavailability.
Metabolite Identification and Potential Pathways

The carboxylic acid and pyridine moieties are susceptible to distinct metabolic transformations.

  • Phase I (Functionalization): The pyridine ring and cyclohexyl group are likely sites for oxidation by CYP enzymes, leading to hydroxylated or N-oxide metabolites. [19]* Phase II (Conjugation): The carboxylic acid group is a prime substrate for UDP-glucuronosyltransferases (UGTs), leading to the formation of an acyl glucuronide. [6]These metabolites can sometimes be reactive and are an important consideration in safety testing. [20][21] Samples from in vitro metabolism studies and plasma/urine from in vivo studies should be analyzed by high-resolution mass spectrometry to identify the structures of major metabolites.

Conclusion and Integrated Perspective

This guide outlines a systematic approach to defining the pharmacokinetic profile of 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride. By integrating physicochemical data with robust in vitro and in vivo experimental results, a comprehensive ADME profile can be constructed.

The hypothetical data presented—moderate permeability, moderate metabolic stability, high protein binding, and moderate oral bioavailability (43%) with a half-life of ~3.5 hours—paints a picture of a potentially viable drug candidate. Such a profile would suggest that while oral dosing is feasible, formulation strategies might be explored to enhance absorption, or a twice-daily dosing regimen might be required. [13][39]This integrated data package is essential for making a scientifically sound decision to advance the compound into further preclinical safety studies and, ultimately, toward clinical trials. [2][10]

References
  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

  • Selvita. In Vitro ADME. [Link]

  • InfinixBio. Understanding In Vitro ADME Studies: A Comprehensive Overview for Drug Development. [Link]

  • IPHASE Biosciences. Plasma Protein Binding Dynamics: Equilibrium dialysis and Ultrafiltration Methods and Application in DDIs. [Link]

  • Caco2 assay protocol. [Link]

  • Creative Bioarray. Plasma Protein Binding Assay. [Link]

  • PubMed. Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • Patsnap Synapse. How to validate a bioanalytical LC-MS/MS method for PK studies?. [Link]

  • Domainex. Microsomal Clearance/Stability Assay. [Link]

  • International Journal of Applied Pharmaceutics. An Updated Review on Bioanalytical Method Development and Method Validation by LC-MS/MS. [Link]

  • Creative Bioarray. Caco-2 permeability assay. [Link]

  • BioDuro. ADME Caco-2 Permeability Assay. [Link]

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]

  • ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • PubMed. Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC-MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. [Link]

  • Cyprotex. Microsomal Stability. [Link]

  • National Center for Biotechnology Information. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. [Link]

  • Wiley-VCH. 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. [Link]

  • BioDuro. ADME Microsomal Stability Assay. [Link]

  • Waters Corporation. Determination of Microsomal Stability by UPLC -MS/MS. [Link]

  • ResearchGate. Overview of metabolic pathways of carboxylic-acid-containing drugs.... [Link]

  • National Center for Biotechnology Information. Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma. [Link]

  • PubMed. [Advances in study of metabolic activation of carboxyl-acid containing drugs by UGTs]. [Link]

  • National Center for Biotechnology Information. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. [Link]

  • Frontiers. Introduction to small molecule drug discovery and preclinical development. [Link]

  • ScienceOpen. Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. [Link]

  • MDPI. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. [Link]

  • National Center for Biotechnology Information. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]

  • Patsnap Eureka. Aromatic Compounds vs Pyridines: Biochemical Interactions. [Link]

  • GENERAL GUIDELINES FOR IN VIVO BIOEQUIVALENCE STUDIES. [Link]

  • ResearchGate. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. [Link]

  • RSC Publishing. Pyridine: the scaffolds with significant clinical diversity. [Link]

  • Hypha Discovery. Acyl Glucuronides of Carboxylic acid-containing Drugs. [Link]

  • IntechOpen. Naturally Isolated Pyridine Compounds Having Pharmaceutical Applications. [Link]

  • ACS Publications. Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. [Link]

  • National Pharmaceutical Regulatory Agency (NPRA). ASEAN Guidelines for the conduct of bioavailability and bioequivalence studies. [Link]

  • Journal of Medicinal Chemistry. Mitigating Heterocycle Metabolism in Drug Discovery. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Dissolving 2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride in DMSO

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Causality Guide Introduction & Physicochemical Profiling The compound 2-cyclohexyl-2-(pyridin-3...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Causality Guide

Introduction & Physicochemical Profiling

The compound 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride is a highly specialized chemical building block and ligand utilized in advanced drug discovery workflows. Structurally, it is a hybrid molecule featuring a lipophilic cyclohexyl group, a basic pyridine ring, and an acidic carboxylate moiety.

While the hydrochloride (HCl) salt form is intentionally synthesized to increase overall aqueous solubility, preparing high-concentration stock solutions requires a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) . However, the strong ionic lattice energy inherent to HCl salts can sometimes delay solvation in aprotic environments [1]. Furthermore, the lipophilic cyclohexyl group makes the compound highly sensitive to the "solvent crash" phenomenon if the DMSO absorbs atmospheric moisture[2]. This guide outlines a self-validating protocol to achieve complete dissolution while preserving compound integrity for downstream biological assays.

Quantitative Data Presentation

Before initiating the protocol, it is critical to determine the exact mass required for your target stock concentration. The calculations below account for the molecular weight of the complete hydrochloride salt.

Table 1: Physicochemical Properties

Property Value
Chemical Formula C₁₃H₁₇NO₂ · HCl
Molecular Weight (Free Base) ~219.28 g/mol
Molecular Weight (HCl Salt) 255.74 g/mol
Primary Solvent Anhydrous DMSO (≥99.9% purity)
Storage (Solid) Room Temperature or 4°C (Desiccated)

| Storage (DMSO Stock) | -20°C or -80°C (Avoid freeze-thaw) |

Table 2: Mass/Volume Matrix for Stock Solution Preparation

Target Concentration Mass required for 1.0 mL Mass required for 5.0 mL Mass required for 10.0 mL
10 mM 2.56 mg 12.79 mg 25.57 mg
50 mM 12.79 mg 63.94 mg 127.87 mg

| 100 mM | 25.57 mg | 127.87 mg | 255.74 mg |

Step-by-Step Methodology

Phase 1: Preparation and Moisture Control

Causality Insight: DMSO is highly hygroscopic. If exposed to ambient air, it rapidly absorbs water. Because 2-cyclohexyl-2-(pyridin-3-yl)acetic acid contains a bulky, hydrophobic cyclohexyl group, even trace amounts of water in the DMSO can drastically lower its solubility limit, leading to micro-precipitation [2].

  • Equilibration: Allow the lyophilized compound and the anhydrous DMSO to fully equilibrate to room temperature (20–25°C) inside a desiccator before opening. This prevents atmospheric condensation from forming on the cold powder.

  • Weighing: Using a calibrated analytical balance, accurately weigh the required mass of the compound (refer to Table 2) into a sterile, low-bind microcentrifuge tube or amber glass vial.

Phase 2: Primary Dissolution
  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of fresh, anhydrous DMSO directly to the powder.

  • Mechanical Agitation: Cap the vial tightly and vortex at medium-high speed for 30 to 60 seconds.

Phase 3: Thermal & Acoustic Assistance (If Required)

Causality Insight: Hydrochloride salts possess high crystalline lattice energies. While DMSO is a powerful solvent, the lack of proton-donating ability (aprotic) means it relies heavily on dipole interactions to break the ionic bonds of the HCl salt [1]. 5. Visual Inspection: Hold the vial against a light source. If the solution is perfectly clear, proceed to Phase 4. If the solution appears turbid or contains suspended micro-crystals, proceed to step 6. 6. Sonication & Warming: Place the tightly sealed vial in a water bath sonicator set to 37°C for 5 to 10 minutes. The combination of acoustic cavitation and mild thermal energy increases the kinetic energy of the solvent molecules, effectively disrupting the ionic lattice without degrading the compound.

Phase 4: Aliquoting and Storage
  • Aliquoting: Divide the clear stock solution into smaller, single-use volumes (e.g., 50 µL or 100 µL) in sterile micro-vials.

  • Cryopreservation: Store the aliquots immediately at -20°C (for use within 1 month) or -80°C (for long-term storage).

Downstream Application: Cytotoxicity & Serial Dilution

When transitioning from the DMSO stock to aqueous biological assays (e.g., cell culture media), strict solvent management is required.

Causality Insight: Introducing a high-concentration DMSO stock directly into aqueous media can cause localized compound precipitation at the interface. Furthermore, final DMSO concentrations exceeding 0.5% (v/v) in cell culture can induce caspase-3 and PARP-1 cleavage, leading to solvent-induced apoptosis and confounding assay results [3] [4].

  • Step-wise Dilution: Perform intermediate serial dilutions in 100% DMSO first.

  • Final Transfer: Transfer the intermediate DMSO stock into the pre-warmed aqueous assay medium under continuous agitation. Ensure the final DMSO concentration remains ≤0.1% to 0.5% .

Experimental Workflow Visualization

G Start Equilibrate Reagents to Room Temp Weigh Weigh Compound (e.g., 2.56 mg for 10mM) Start->Weigh AddDMSO Add Anhydrous DMSO (e.g., 1.0 mL) Weigh->AddDMSO Vortex Vortex (30-60 sec) AddDMSO->Vortex Check Is Solution Clear? Vortex->Check Sonicate Sonicate / Warm (37°C) for 5-10 mins Check->Sonicate No (Turbid) Aliquot Aliquot into Single-Use Vials Check->Aliquot Yes (Clear) Sonicate->Check Store Store at -20°C or -80°C Aliquot->Store

Caption: Workflow for preparing 2-cyclohexyl-2-(pyridin-3-yl)acetic acid HCl stock in DMSO.

References

  • Hydrochloride Salt of the GABAkine KRM-II-81 ACS Omega[Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes PubMed Central (PMC) / NIH[Link]

Application

Application Note: Systematic HPLC Method Development for 2-Cyclohexyl-2-(pyridin-3-yl)acetic acid Hydrochloride

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) / Intermediate Introduction & Physicochemical Profiling Developing a robust Reversed-Ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) / Intermediate

Introduction & Physicochemical Profiling

Developing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride requires navigating the complex physicochemical properties of a zwitterionic molecule. The retention and separation of zwitterions under standard RP-HPLC conditions are historically difficult due to the high polarity and dual ionization states of these molecules[1].

To build a self-validating and robust method, we must first analyze the causality behind the analyte's chromatographic behavior. The molecule contains:

  • A basic pyridine ring (pKa ~5.2).

  • An acidic carboxylic acid moiety (pKa ~4.0).

  • A lipophilic cyclohexyl group , which provides the primary hydrophobic interaction for reversed-phase retention.

Because it is supplied as a hydrochloride salt , dissolving the analyte in unbuffered water will naturally result in an acidic solution. If the sample diluent does not match the pH and ionic strength of the initial mobile phase, severe solvent-induced peak distortion (e.g., peak splitting or fronting) will occur.

The "Zwitterion Trap"

Understanding the protonation states across the pH spectrum is critical. At a mid-range pH (4.0 – 6.0), both the pyridine ring (protonated, +) and the carboxylic acid (deprotonated, -) are ionized. This zwitterionic state renders the molecule highly polar, leading to poor retention on hydrophobic stationary phases and severe peak tailing due to secondary electrostatic interactions with residual column silanols.

Ionization_States pH2 Low pH (< 2.5) Pyridine: Protonated (+) Acid: Neutral (0) Net Charge: +1 (Cationic) pH5 Mid pH (4.0 - 6.0) Pyridine: Protonated (+) Acid: Ionized (-) Net Charge: 0 (Zwitterionic) pH2->pH5 Increasing pH pH9 High pH (> 8.0) Pyridine: Neutral (0) Acid: Ionized (-) Net Charge: -1 (Anionic) pH5->pH9 Increasing pH

Fig 1. Ionization states of 2-cyclohexyl-2-(pyridin-3-yl)acetic acid across the pH spectrum.

Method Development Strategy & Causality

A systematic approach to method development reduces the total number of steps required to achieve a high-resolution chromatographic method by purposefully manipulating selectivity factors such as pH, column chemistry, and organic modifiers[2].

pH-Driven Selectivity

Expert consensus dictates that for zwitterions containing a carboxylic acid, lowering the mobile phase to pH 2.0 suppresses the ionization of the carboxylic acid, allowing the molecule to be analyzed purely as a slightly hydrophobic protonated amine[3]. Alternatively, operating at a high pH (> 8.0) neutralizes the basic pyridine ring, improving peak shape and allowing faster identification of impurities[4].

Column Chemistry Selection

Standard silica-based C18 columns often fail for basic compounds at low pH due to ion-exchange interactions with unreacted silanols. To counteract this, we utilize a modern hybrid particle column (e.g., Waters XBridge C18). For low-pH methods, a Charged Surface Hybrid (CSH) column is highly recommended, as its low-level positive surface charge repels protonated basic compounds, yielding excellent peak shape even in weak ionic strength mobile phases[4].

HPLC_Workflow Start Analyze Analyte: 2-cyclohexyl-2-(pyridin-3-yl)acetic acid pKa Determine pKa: Pyridine ~5.2, Acid ~4.0 Start->pKa Avoid Avoid pH 4.0 - 6.0 (Zwitterion / Poor Retention) pKa->Avoid Low_pH Low pH Strategy (pH 2.0 - 2.5) 0.1% TFA / CSH C18 pKa->Low_pH High_pH High pH Strategy (pH 9.0 - 10.0) 10mM NH4HCO3 / XBridge C18 pKa->High_pH Eval Evaluate Peak Shape & Retention (Asymmetry < 1.5, k' > 2) Low_pH->Eval High_pH->Eval Opt Optimize Gradient & Temperature Eval->Opt

Fig 2. Systematic decision tree for zwitterionic HPLC method development.

Experimental Protocols

Reagents & Equipment
  • HPLC System: Agilent 1260 Infinity II (or equivalent) equipped with a Diode Array Detector (DAD) and a column oven.

  • Reagents: LC-MS Grade Acetonitrile (ACN), LC-MS Grade Water, Trifluoroacetic acid (TFA, >99% purity).

Sample Preparation Workflow

Causality Note: The diluent must closely match the initial mobile phase conditions to prevent the hydrochloride salt from locally altering the pH plug during injection, which causes peak splitting.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride into a 10 mL volumetric flask.

  • Dissolution: Add 5 mL of Diluent (Water/ACN, 90:10 v/v containing 0.1% TFA). Sonicate for 5 minutes until fully dissolved. Make up to the mark with Diluent.

  • Working Solution (100 µg/mL): Transfer 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the Diluent.

  • Filtration: Filter the Working Solution through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

Optimized Chromatographic Conditions (Low pH Strategy)
ParameterCondition
Column Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Detection (UV) 254 nm (Reference 360 nm)
Gradient Program 0-2 min: 10% B2-10 min: 10% → 60% B10-12 min: 60% B12.1-15 min: 10% B

Results & Data Presentation

During method screening, three distinct pH environments were tested to validate the mechanistic hypotheses. The quantitative data below demonstrates why the low pH strategy utilizing TFA was selected as the optimal protocol.

Table: Quantitative Data Summary – pH Screening Matrix

Mobile Phase pHAnalyte Ionization StateRetention Time (min)Tailing Factor (Tf)Theoretical Plates (N)Resolution / Result
pH 2.0 (0.1% TFA) Cationic (+1)6.41.1> 8,500Optimal: Strong retention, sharp peak due to TFA ion-pairing.
pH 5.0 (Acetate) Zwitterionic (0)1.82.4< 2,000Failed: Elutes near void volume; severe tailing from silanol interactions.
pH 9.5 (Bicarbonate) Anionic (-1)5.21.3~ 6,000Acceptable: Good peak shape, but slightly lower column efficiency than low pH.

Discussion: At pH 5.0, the zwitterionic state caused the analyte to elute near the void volume with significant tailing. Shifting to pH 2.0 with 0.1% TFA suppressed the carboxylic acid ionization, extending retention and improving peak symmetry. TFA acts as a chaotropic/ion-pairing agent, temporarily masking the positively charged pyridine ring and allowing the cyclohexyl group to interact efficiently with the C18 stationary phase.

Method Validation & System Suitability Testing (SST)

To ensure the trustworthiness and self-validating nature of this protocol, the following System Suitability criteria must be met prior to any quantitative analysis:

  • Specificity: Blank injections (Diluent only) must exhibit no interfering peaks at the retention time of the main analyte (Rt ~ 6.4 min).

  • Precision (Repeatability): The relative standard deviation (%RSD) of the peak area from six replicate injections of the Working Solution must be ≤ 2.0% .

  • Peak Symmetry: The USP Tailing Factor (Tf) for the main peak must be ≤ 1.5 .

  • Column Efficiency: Theoretical plates (N) must be ≥ 5,000 .

References

  • Title: HPLC method dev strategies for Zwitterions Source: Chromatography Forum (chromforum.org) URL: 3

  • Title: New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions Source: SIELC Technologies (sielc.com) URL: 1

  • Title: A Systematic Approach Towards UPLC Methods Development Source: Waters Corporation (waters.com) URL: 2

  • Title: The Path to Successful Drug Development Starts with Purposeful Method Development Source: Waters Application Note (lcms.cz) URL: 4

Sources

Method

Application Notes and Protocols: 2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride as a Versatile Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the Cyclohexyl-Pyridinyl Acetic Acid Scaffold In the landscape of modern medicinal chemistry, the pyridine ring stands...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Cyclohexyl-Pyridinyl Acetic Acid Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring stands as a "privileged" scaffold, a core structural motif frequently found in a vast array of therapeutic agents.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a cornerstone in drug design.[1][2] When incorporated into an alpha-substituted acetic acid framework, such as in 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride, the resulting molecule becomes a highly valuable and versatile building block for the synthesis of novel chemical entities.

This guide provides an in-depth look at the practical applications of 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride, offering detailed protocols for its use in the synthesis of amides and esters. These transformations are fundamental in the construction of diverse molecular libraries for drug discovery and materials science. The protocols herein are presented with a focus on the underlying chemical principles, ensuring both reproducibility and a thorough understanding of the experimental design.

Compound Profile: 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride

A comprehensive understanding of the starting material is paramount for successful synthetic outcomes. The key physicochemical properties of 2-cyclohexyl-2-(pyridin-3-yl)acetic acid and its hydrochloride salt are summarized below.

Property2-cyclohexyl-2-(pyridin-3-yl)acetic acid2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride
Molecular Formula C13H17NO2C13H18ClNO2
Molecular Weight 219.28 g/mol 255.74 g/mol [3]
CAS Number 1518459-54-5[4]1909306-25-7[3]
Physical Form Powder[5]Solid
Purity Typically ≥95%[5]Typically ≥95%
Storage Room Temperature[5]Room Temperature

Safety Information:

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

The hydrochloride salt form offers enhanced solubility in certain polar solvents and can be advantageous in specific reaction setups. For most coupling reactions, the free acid is required, which can be generated in situ or by a prior neutralization step.

Core Synthetic Applications: Amide Bond Formation

The formation of an amide bond is one of the most crucial reactions in medicinal chemistry, providing a stable linkage in a vast number of biologically active molecules.[2] 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride is an excellent starting point for the synthesis of a diverse library of amides.

Protocol 1: Synthesis of N-Benzyl-2-cyclohexyl-2-(pyridin-3-yl)acetamide via Carbodiimide Coupling

This protocol details a standard and reliable method for the coupling of 2-cyclohexyl-2-(pyridin-3-yl)acetic acid with benzylamine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.

Reaction Scheme:

Amide Synthesis Workflow

Causality Behind Experimental Choices:

  • Starting Material: The hydrochloride salt is used for ease of handling and storage. A base (DIPEA) is required to neutralize the HCl and deprotonate the carboxylic acid, making it available for activation.

  • Coupling Agents: EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt is added to suppress side reactions (like N-acylurea formation) and improve yields by forming a more stable active ester intermediate.

  • Base: N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to neutralize the hydrochloride salt and facilitate the coupling reaction without competing with the primary amine nucleophile.

  • Solvent: Dichloromethane (DCM) is a common aprotic solvent that effectively dissolves the reactants and does not interfere with the reaction.

Materials:

  • 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride (1.0 eq)

  • Benzylamine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

Step-by-Step Protocol:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride (1.0 eq).

  • Dissolution: Add anhydrous DCM to dissolve the starting material.

  • Addition of Reagents: To the stirred solution, add HOBt (1.2 eq) and benzylamine (1.1 eq).

  • Base Addition: Add DIPEA (2.5 eq) dropwise to the mixture.

  • Activation: Finally, add EDC (1.2 eq) portion-wise. The reaction mixture may become slightly warm.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-2-cyclohexyl-2-(pyridin-3-yl)acetamide.

Self-Validating System:

  • TLC Monitoring: Use a suitable solvent system (e.g., 50% ethyl acetate in hexanes) to track the disappearance of the starting acid and the appearance of the less polar amide product.

  • LC-MS Analysis: Confirm the formation of the desired product by observing the correct mass-to-charge ratio for the protonated molecule [M+H]+.

  • NMR Spectroscopy: Characterize the purified product by 1H and 13C NMR to confirm the structure. Key signals to look for include the amide N-H proton, the benzylic CH2 protons, and the characteristic aromatic signals of the pyridine and phenyl rings.

Core Synthetic Applications: Ester Bond Formation

Esterification is another fundamental transformation for carboxylic acids, leading to compounds with a wide range of applications, from fragrances and flavors to pharmaceuticals.

Protocol 2: Fischer Esterification for the Synthesis of Methyl 2-cyclohexyl-2-(pyridin-3-yl)acetate

This protocol outlines the classic Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Reaction Scheme:

Ester Synthesis Workflow

Causality Behind Experimental Choices:

  • Reactant in Excess: Methanol is used as both the reactant and the solvent to drive the equilibrium towards the product side, according to Le Chatelier's principle.

  • Acid Catalyst: Concentrated sulfuric acid is a strong acid that protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Reflux Conditions: Heating the reaction to the boiling point of the solvent (methanol) increases the reaction rate, allowing the equilibrium to be reached faster.

Materials:

  • 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride (1.0 eq)

  • Methanol, anhydrous

  • Concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride (1.0 eq) in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

    • Remove the bulk of the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic extracts and wash with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Self-Validating System:

  • TLC Monitoring: Observe the conversion of the polar starting acid to the more non-polar ester product.

  • LC-MS Analysis: Confirm the product formation by identifying the correct molecular weight of the ester.

  • NMR Spectroscopy: In the 1H NMR spectrum of the product, the disappearance of the broad carboxylic acid proton signal and the appearance of a sharp singlet around 3.7 ppm corresponding to the methyl ester protons will confirm the successful transformation.

Conclusion and Future Perspectives

2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride is a readily accessible and highly functional synthetic building block. The protocols detailed in this guide for amide and ester formation represent fundamental and robust methods for leveraging this scaffold in the synthesis of novel compounds. The resulting amides and esters can serve as key intermediates for further functionalization or as final target molecules for biological screening. The strategic incorporation of the cyclohexyl and pyridinyl moieties offers a rich playground for medicinal chemists to explore new chemical space in the quest for next-generation therapeutics.

References

  • PrepChem. Synthesis of N-benzyl acetamide. [Link]

  • PubChem. 2-cyclohexyl-N-(pyridin-3-yl)acetamide. [Link][6]

  • Google Patents. Method for preparing 3-pyridine acetic acid hydrochloride. [7]

  • PubMed. Synthesis and cytotoxic activity of some novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives. [Link][2]

  • NIH - National Library of Medicine. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. [Link][8]

  • Beilstein Journals. Experimental Part. [Link]

  • PubChem. 2-cyclohexyl-N-(pyridin-3-yl)acetamide. [Link][6]

  • Google Patents. Method for preparing 3-pyridine acetic acid hydrochloride. [7]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

Sources

Application

Determining Cellular Viability in Response to 2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride: A Guide to Application and Protocol

Introduction: Assessing the Cytotoxic Potential of Novel Chemical Entities In the landscape of drug discovery and development, the initial assessment of a compound's effect on cell viability is a critical first step. Thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Assessing the Cytotoxic Potential of Novel Chemical Entities

In the landscape of drug discovery and development, the initial assessment of a compound's effect on cell viability is a critical first step. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application and execution of cell viability assays, specifically tailored for the evaluation of novel small molecules such as 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride. While specific biological activities of this particular compound are not extensively documented in publicly available literature, the protocols outlined herein provide a robust framework for its characterization.

The pyridine ring, a structural component of 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride, is a common motif in many bioactive compounds and approved drugs. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which can influence how the molecule interacts with biological targets.[1] Therefore, it is plausible that this compound could exhibit biological activity, making the assessment of its impact on cell viability a scientifically sound starting point for further investigation.

This guide will focus on the principles and detailed execution of colorimetric and fluorometric cell viability assays. These assays are foundational in toxicology and pharmacology as they measure the metabolic activity of cells, which is often directly proportional to the number of viable cells in a culture.[2][3][4] We will delve into the mechanistic underpinnings of commonly employed assays, provide step-by-step protocols, and offer insights into data interpretation and best practices to ensure the generation of reliable and reproducible results.

Core Principles of Metabolic Viability Assays

The majority of in vitro cell viability assays rely on the enzymatic conversion of a substrate into a colored or fluorescent product by metabolically active cells.[4] The magnitude of the signal generated is directly proportional to the number of viable cells. The most common assays utilize tetrazolium salts or resazurin.

  • Tetrazolium Salt-Based Assays (MTT, MTS, WST-1): These assays are based on the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in living cells.[2][3][5]

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Forms a purple, water-insoluble formazan that requires a solubilization step before absorbance can be measured.[2][3][5]

    • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): Produces a water-soluble formazan, simplifying the assay protocol by eliminating the solubilization step.[2][6]

    • WST-1 (Water Soluble Tetrazolium-1): Similar to MTS, WST-1 is reduced to a water-soluble formazan, offering convenience and higher sensitivity in some cases.[7][8]

  • Resazurin-Based Assays: Resazurin, a blue and non-fluorescent dye, is reduced by viable cells to the pink and highly fluorescent resorufin.[9][10][11] This assay is highly sensitive and offers a broad dynamic range.

The choice of assay depends on several factors including the cell type, the compound being tested, and the available equipment. It is often advisable to validate findings with more than one type of viability assay.

Experimental Workflow Overview

The general workflow for assessing the effect of a test compound on cell viability is a multi-step process that requires careful planning and execution.

Cell Viability Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis A Cell Culture & Seeding C Compound Treatment A->C B Compound Preparation (Serial Dilutions) B->C D Incubation C->D E Addition of Viability Reagent D->E F Incubation E->F G Signal Detection (Absorbance/Fluorescence) F->G H Data Analysis (IC50 Calculation) G->H

Caption: A generalized workflow for determining compound cytotoxicity.

Detailed Protocols

Prior to initiating any of the following protocols, it is crucial to optimize cell seeding density to ensure that cells are in the exponential growth phase at the time of the assay.

Protocol 1: MTT Assay

The MTT assay is a widely used method for assessing cell viability.[3] It relies on the conversion of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases of living cells.[2][3][5]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well flat-bottom sterile microplates

  • 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride (or "Compound X")

  • Vehicle control (e.g., DMSO, PBS)

  • MTT solution (5 mg/mL in sterile PBS)[3][12]

  • Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol, or 10% SDS in 0.01 M HCl)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of "Compound X" in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[13]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[3]

Protocol 2: MTS Assay

The MTS assay offers a more streamlined workflow as the formazan product is soluble in the culture medium, eliminating the need for a solubilization step.[2]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well flat-bottom sterile microplates

  • 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride (or "Compound X")

  • Vehicle control

  • MTS reagent (pre-mixed with an electron coupling agent like PES)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTT protocol.

  • MTS Addition: Add 20 µL of the MTS reagent directly to each well.[2][14]

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO2 atmosphere.[2][14]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[2][14]

Protocol 3: WST-1 Assay

The WST-1 assay is another convenient method that produces a water-soluble formazan.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well flat-bottom sterile microplates

  • 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride (or "Compound X")

  • Vehicle control

  • WST-1 reagent

  • Microplate reader capable of measuring absorbance between 420-480 nm

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTT protocol.

  • WST-1 Addition: Add 10 µL of the WST-1 reagent to each well.[7][15]

  • Incubation: Incubate the plate for 0.5-4 hours at 37°C in a humidified 5% CO2 atmosphere.[7][15]

  • Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance between 420-480 nm.[7]

Protocol 4: Resazurin Assay

This fluorometric assay is highly sensitive and can be used for multiplexing with other assays.[9]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well black, clear-bottom sterile microplates

  • 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride (or "Compound X")

  • Vehicle control

  • Resazurin solution (prepared according to manufacturer's instructions)

  • Fluorescence microplate reader with excitation at ~560 nm and emission at ~590 nm

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTT protocol, using black-walled plates to minimize background fluorescence.

  • Resazurin Addition: Add 20 µL of the resazurin solution to each well.[9]

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.[9]

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[9][16]

Data Analysis and Interpretation

The data obtained from these assays are typically used to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC50) can be calculated. The IC50 value represents the concentration of the compound that reduces cell viability by 50%.

Data Normalization:

  • Subtract the average absorbance/fluorescence of the blank wells (medium only) from all other readings.

  • Express the viability of treated cells as a percentage of the vehicle-treated control cells:

    • % Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100

IC50 Calculation: Plot the % Viability against the log of the compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value.

Dose-Response Curve A 100% Viability B 50% Viability E B->E C Log[Compound Concentration] D IC50 E->D p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 p8 p7->p8

Caption: A typical dose-response curve for IC50 determination.

Quantitative Data Summary

Assay TypeReagentDetection MethodWavelength (nm)Incubation Time (Reagent)Key Advantage
MTT MTTColorimetric5702-4 hoursWidely established
MTS MTSColorimetric4901-4 hoursHomogeneous assay
WST-1 WST-1Colorimetric420-4800.5-4 hoursHigh sensitivity
Resazurin ResazurinFluorometricEx: 560 / Em: 5901-4 hoursHigh sensitivity, multiplexing

Trustworthiness and Self-Validation

To ensure the reliability of the generated data, the following controls should be included in every experiment:

  • Blank: Wells containing only culture medium and the assay reagent to determine background signal.

  • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the test compound.

  • Positive Control: A known cytotoxic agent to confirm that the assay is performing as expected.

Conclusion

The protocols detailed in this guide provide a robust starting point for evaluating the effects of 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride on cell viability. By understanding the principles behind each assay and adhering to best practices in experimental design and execution, researchers can generate high-quality, reproducible data that will be instrumental in guiding further preclinical development of this and other novel compounds.

References

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Resazurin Assay Protocol. Retrieved from [Link]

  • Cellular viability - WST-1 assay Protocol for adherent cells. (2014, January 30). Retrieved from [Link]

  • Roche. (n.d.). Cell Proliferation Reagent WST-1. Retrieved from [Link]

  • Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. (2024, November 26). PMC. Retrieved from [Link]

  • Takara Bio. (n.d.). Premix WST-1 Cell Proliferation Assay System. Retrieved from [Link]

  • Provost, J. J., & Wallert, M. A. (2025, June 15). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Resazurin assay protocol for screening and evaluation of antimicrobial... (n.d.). ResearchGate. Retrieved from [Link]

  • Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Retrieved from [Link]

  • Cell Viability Assay (MTT Assay) Protocol. (2023, October 20). Retrieved from [Link]

  • RESAZURIN VIABILITY ASSAY TO DETERMINE THE HALF MAXIMAL INHIBITORY CONCENTRATION (IC ) OF CANCER CELLS. (2022, April 18). Retrieved from [Link]

  • Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. (2024, March 26). MDPI. Retrieved from [Link]

  • Cell viability and cytotoxicity assays: Biochemical elements and cellular compartments. (2024, April 15). Retrieved from [Link]

  • Cell viability and cytotoxicity assays: Biochemical elements and cellular compartments. (2024, March 1). Retrieved from [Link]

  • Discovery of a Potent, Selective, and Orally Bioavailable Acidic 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitor... (2012, June 12). Journal of Medicinal Chemistry. Retrieved from [Link]

  • [Studies on pyridinol derivatives. III. Synthesis and pharmacological activity of 2H-pyrido [3,2-b] - PubMed. (1983, February). Retrieved from https://pubmed.ncbi.nlm.nih.gov/6882670/nih.gov/6882670/

Sources

Method

Application Note: Structural Elucidation and NMR Characterization of 2-Cyclohexyl-2-(pyridin-3-yl)acetic Acid Hydrochloride

Executive Summary & Analytical Context The characterization of active pharmaceutical ingredients (APIs) in their specific salt forms is a critical regulatory requirement in drug development. 2-Cyclohexyl-2-(pyridin-3-yl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

The characterization of active pharmaceutical ingredients (APIs) in their specific salt forms is a critical regulatory requirement in drug development. 2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride is a complex molecule featuring three distinct structural domains: a basic pyridinium ring, a lipophilic cyclohexyl system, and an acidic carboxylic moiety.

As a Senior Application Scientist, I have designed this protocol to move beyond simple spectral acquisition. This guide provides a self-validating Nuclear Magnetic Resonance (NMR) workflow that not only confirms the covalent connectivity of the free base but explicitly verifies the hydrochloride salt state. Modern quantitative and qualitative NMR spectroscopy is uniquely suited for evaluating the physicochemical properties and protonation states of pharmaceutical salts without relying on destructive techniques[1].

Physicochemical Causality & Solvent Selection

The most critical decision in characterizing a pharmaceutical salt via NMR is the choice of solvent.

  • The Problem with D₂O and CDCl₃: While D₂O is highly polar, it induces rapid hydrogen-deuterium (H/D) exchange. This completely erases the exchangeable carboxylic acid (-COOH) and pyridinium (-NH⁺) protons, destroying the very evidence needed to prove the molecule is a hydrochloride salt rather than a free base. Conversely, CDCl₃ lacks the dielectric constant required to dissolve highly polar hydrochloride salts.

  • The DMSO-d₆ Advantage: Anhydrous dimethyl sulfoxide-d₆ (DMSO-d₆) is the optimal solvent. It provides excellent solubility for the salt and, lacking exchangeable protons, preserves the critical -NH⁺ and -COOH signals.

Mechanistic Insight: The formation of the hydrochloride salt protonates the pyridine nitrogen, introducing a formal positive charge. This charge withdraws electron density from the aromatic ring via inductive and resonance effects. Consequently, the pyridine protons experience significant deshielding and shift downfield compared to the unprotonated free base[2].

Experimental Workflows & Methodologies

The following step-by-step methodology is designed as a self-validating system. By acquiring specific 1D and 2D spectra, the data internally cross-verifies the proposed structure.

Step-by-Step Acquisition Protocol
  • Sample Preparation (Strictly Anhydrous):

    • Weigh precisely 15.0 mg of 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride.

    • Dissolve the compound in 600 µL of strictly anhydrous DMSO-d₆ containing 0.05% v/v Tetramethylsilane (TMS).

    • Causality: Trace moisture will broaden the exchangeable protons and shift them toward the residual water peak (~3.3 ppm), obscuring the salt-form evidence.

  • Instrument Tuning & Shimming:

    • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

    • Tune and match the probe for ¹H and ¹³C nuclei. Lock on the deuterium signal of DMSO-d₆ and shim until the TMS signal's Full Width at Half Height (FWHH) is < 1.0 Hz.

  • ¹H NMR Quantitative Acquisition:

    • Acquire 16–32 transients using a standard 90° pulse sequence.

    • Critical Parameter: Set the relaxation delay (D1) to 5 seconds.

    • Causality: A 5-second D1 ensures complete longitudinal relaxation (T₁) of all protons. This is mandatory for accurate quantitative NMR (qNMR) integration, allowing the analyst to definitively prove the 4:11 ratio between aromatic and aliphatic protons[3].

  • ¹³C NMR Acquisition:

    • Acquire 1024–2048 transients using a proton-decoupled pulse sequence (e.g., zgpg30).

  • 2D HMBC Acquisition (Connectivity Validation):

    • Set the long-range coupling constant ( JLR​ ) to 8 Hz. Acquire 256 t1​ increments.

    • Causality: The molecule contains three isolated spin systems. HMBC is the only way to prove they are all connected to the central alpha-carbon by visualizing 2-bond and 3-bond carbon-proton couplings.

NMR_Workflow A Sample Preparation (Anhydrous DMSO-d6) B 1D NMR Acquisition (1H & 13C CPD) A->B Transfer to NMR tube C 2D NMR Acquisition (COSY, HSQC, HMBC) A->C D Data Processing (FT, Phase/Baseline) B->D Raw FIDs C->D E Spectral Assignment (Multiplet Analysis) D->E Processed Spectra F Structural Validation (Salt Form Confirmation) E->F Cross-Validation

Fig 1. Comprehensive NMR elucidation workflow for pharmaceutical hydrochloride salts.

Spectral Data Interpretation & Assignments

The structural validation relies on precise signal assignment. The alpha-proton (H- α ) acts as the central diagnostic anchor. Because it is situated between an electron-withdrawing carbonyl and an aromatic ring, it shifts downfield to ~3.7 ppm. Furthermore, its multiplicity (a doublet) is dictated by its coupling to the single adjacent methine proton (H-1') of the cyclohexyl ring, governed by the Karplus relationship.

Table 1: ¹H NMR Quantitative Assignments (DMSO-d₆)
Proton EnvironmentPredicted Shift (ppm)MultiplicityIntegrationDiagnostic Causality / Assignment
-COOH 12.5 – 13.5br s1HExchangeable acidic proton.
Py-NH⁺ 11.0 – 12.5br s1HValidates hydrochloride salt state.
H2 (Pyridine) 8.8 – 9.0d ( J≈2 Hz)1HHighly deshielded due to adjacent N⁺[2].
H6 (Pyridine) 8.7 – 8.9dd ( J≈5,1.5 Hz)1HDeshielded by adjacent protonated nitrogen.
H4 (Pyridine) 8.4 – 8.6dt ( J≈8,2 Hz)1HPara to N⁺, ortho to substituent.
H5 (Pyridine) 7.9 – 8.1dd ( J≈8,5 Hz)1HMeta to N⁺, least deshielded aromatic.
H- α (Methine) 3.6 – 3.9d ( J≈10 Hz)1HSplit by adjacent cyclohexyl H-1' methine.
H-1' (Cyclohexyl) 1.8 – 2.1m1HAliphatic methine anchor.
H-2' to H-6' (Cy) 0.9 – 1.8m10HOverlapping aliphatic methylenes.
Table 2: ¹³C NMR Chemical Shift Assignments
Carbon EnvironmentPredicted Shift (ppm)TypeStructural Notes
C=O (Acid) 172.0 – 174.0CCarboxylic acid carbonyl.
C4 (Pyridine) 143.0 – 146.0CHAromatic methine.
C2 (Pyridine) 141.0 – 144.0CHAromatic methine adjacent to N⁺.
C6 (Pyridine) 140.0 – 143.0CHAromatic methine adjacent to N⁺.
C3 (Pyridine) 133.0 – 136.0CQuaternary aromatic, point of attachment.
C5 (Pyridine) 126.0 – 128.0CHAromatic methine.
C- α (Methine) 56.0 – 60.0CHCentral aliphatic node.
C-1' (Cyclohexyl) 38.0 – 42.0CHCyclohexyl methine.
C-2' to C-6' (Cy) 25.0 – 32.0CH₂Five distinct or overlapping methylene signals.

Self-Validating Quality Control via 2D Connectivity

To ensure the protocol is self-validating, the analyst must not rely solely on 1D chemical shifts. The structure must be proven by linking the three isolated domains (Pyridine, Cyclohexyl, and Carboxylic Acid) through the central H- α proton using Heteronuclear Multiple Bond Correlation (HMBC).

If the structure is correct, the HMBC spectrum must show cross-peaks from the H- α proton (~3.7 ppm) to the Carbonyl Carbon (~173 ppm), the Pyridine C3 Carbon (~135 ppm), and the Cyclohexyl C1' Carbon (~40 ppm). The absence of any of these correlations instantly invalidates the proposed structure.

HMBC_Correlations Alpha H-Alpha (Methine) C_O C=O (Acid) Alpha->C_O 2J/3J HMBC C_Py C3 (Pyridine) Alpha->C_Py 2J/3J HMBC C_Cy C1' (Cyclohexyl) Alpha->C_Cy 2J/3J HMBC

Fig 2. Key HMBC correlations linking the central alpha-proton to the three distinct functional groups.

By combining the quantitative integration of the 1D ¹H spectrum (verifying the 4:11 aromatic-to-aliphatic ratio and the presence of the NH⁺ proton) with the 2D HMBC connectivity map, the analyst establishes an unbreakable, self-validating proof of identity for 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride.

Sources

Application

scale-up synthesis techniques for 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride

An in-depth guide to the scalable synthesis of 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride, designed for researchers and professionals in drug development. This document provides a strategic overview, detailed...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the scalable synthesis of 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride, designed for researchers and professionals in drug development. This document provides a strategic overview, detailed protocols, and critical scale-up considerations based on established chemical principles.

Strategic Overview: Synthesis and Scale-Up Rationale

The synthesis of 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride, a molecule with potential applications in pharmaceutical research, presents unique challenges when transitioning from bench-scale to pilot or manufacturing scale. The presence of the basic pyridine ring and the α-disubstituted acetic acid moiety requires a carefully designed synthetic strategy that is robust, safe, and economically viable.

This guide outlines a three-step synthetic sequence selected for its scalability and reliance on well-understood, high-yielding chemical transformations. The chosen pathway avoids pyrophoric reagents and cryogenic conditions where possible, prioritizing operational simplicity and safety.

Retrosynthetic Analysis

The target molecule is disconnected as follows:

  • Hydrochloride Salt Formation: The final step is the formation of the hydrochloride salt from the free base, a standard procedure to enhance stability and solubility.[1]

  • Nitrile Hydrolysis: The carboxylic acid is retrosynthetically derived from the corresponding nitrile, 2-cyclohexyl-2-(pyridin-3-yl)acetonitrile. Hydrolysis of nitriles is a fundamental and highly reliable transformation in organic synthesis.[2][3]

  • C-C Bond Formation: The key α-substituted nitrile intermediate is formed via the alkylation of a pyridin-3-ylacetonitrile precursor with a cyclohexyl electrophile. This approach centralizes the key bond formation at an early stage.

Selected Synthetic Pathway

The forward synthesis is designed to maximize process control and minimize complex purifications.

Synthetic_Pathway cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Salt Formation SM1 Pyridin-3-ylacetonitrile INT1 2-Cyclohexyl-2-(pyridin-3-yl)acetonitrile SM1:e->INT1:w 1. Base (e.g., NaOH) 2. Phase-Transfer Catalyst 3. Cyclohexyl Bromide SM2 Cyclohexyl Bromide INT2 2-Cyclohexyl-2-(pyridin-3-yl)acetic Acid (Free Base) INT1->INT2 NaOH (aq), Heat then H+ Work-up FP 2-Cyclohexyl-2-(pyridin-3-yl)acetic Acid HCl (Final Product) INT2->FP HCl in Isopropanol

Caption: High-level overview of the three-step synthetic route.

Process Development and Scale-Up Considerations

Scaling a synthesis requires a shift in perspective from yield alone to a holistic view encompassing safety, process robustness, waste management, and cost-effectiveness.

Step 1: Alkylation via Phase-Transfer Catalysis

The α-alkylation of pyridin-3-ylacetonitrile is the key bond-forming step. While strong, non-nucleophilic bases like LDA or NaH are effective at the lab scale, they pose significant safety and handling challenges on a larger scale (e.g., cryogenic temperatures, pyrophoric nature).

Expert Insight: A phase-transfer catalysis (PTC) approach is strongly recommended for scale-up. This method utilizes a simple base like 50% aqueous sodium hydroxide with a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) in a biphasic system (e.g., toluene/water).

Causality behind this choice:

  • Safety: Avoids the use of highly reactive and hazardous bases. The reaction can be run at moderate temperatures (40-60 °C).

  • Operational Simplicity: Eliminates the need for strictly anhydrous conditions and simplifies the work-up, as the catalyst and base can be removed with aqueous washes.

  • Cost-Effectiveness: Sodium hydroxide and TBAB are inexpensive commodity chemicals.

Key Scale-Up Parameters to Monitor:

  • Agitation Rate: Crucial for ensuring efficient mixing and mass transfer between the aqueous and organic phases. Insufficient agitation can lead to slow or stalled reactions.

  • Exotherm Control: The alkylation is exothermic. The addition rate of cyclohexyl bromide must be carefully controlled to maintain the desired reaction temperature, especially in large reactors with lower surface-area-to-volume ratios.[4]

  • Catalyst Loading: Typically 1-5 mol% is sufficient. Higher loading can increase reaction rate but also complicates removal and adds cost.

Step 2: Saponification (Nitrile Hydrolysis)

The conversion of the nitrile to a carboxylic acid can be achieved under acidic or basic conditions.[3][5]

Expert Insight: Base-catalyzed hydrolysis (saponification) is the preferred method for this substrate. Strong acid hydrolysis can lead to the protonation or quaternization of the basic pyridine nitrogen, potentially complicating the reaction and isolation.

Causality behind this choice:

  • Selectivity: Basic conditions primarily target the nitrile group, leaving the pyridine ring unaffected.

  • Isolation: The reaction initially forms the sodium carboxylate salt, which is typically water-soluble. This allows for an extractive work-up where organic impurities can be washed away with a non-polar solvent. The free base product is then isolated by carefully adjusting the pH of the aqueous layer to its isoelectric point, causing it to precipitate.[6]

Key Scale-Up Parameters to Monitor:

  • Temperature and Reaction Time: Higher temperatures accelerate the hydrolysis but can also lead to byproduct formation. The reaction must be monitored by HPLC to determine the optimal endpoint and avoid degradation.[5]

  • pH Control during Isolation: Precise pH adjustment is critical for maximizing the yield and purity of the precipitated free base. A slow, controlled addition of acid (e.g., HCl or acetic acid) is necessary.

  • Physical Form of Precipitate: The particle size and morphology of the precipitated solid affect filtration and drying times. Seeding or controlled cooling rates can be employed to ensure a consistent and easily filterable solid.

Step 3: Hydrochloride Salt Formation and Purification

The final step involves converting the free base into its hydrochloride salt to improve its physicochemical properties.[1] This is a crystallization process where purity is significantly enhanced.

Expert Insight: The choice of solvent is paramount. A solvent in which the free base is soluble but the hydrochloride salt is sparingly soluble is ideal. Isopropanol (IPA), ethanol, or ethyl acetate are common choices.

Causality behind this choice:

  • Purity Enhancement: The crystallization process serves as a final, highly effective purification step, purging residual impurities into the mother liquor.[7][8]

  • Control of Crystalline Form: The solvent system, cooling rate, and agitation can influence the resulting crystal form (polymorph), which is a critical quality attribute for an active pharmaceutical ingredient (API).

  • Product Isolation: A well-formed crystalline slurry is easy to filter and wash, leading to a high-purity product with low residual solvent.

Key Scale-Up Parameters to Monitor:

  • Stoichiometry of HCl: Typically, 1.0 to 1.1 equivalents of HCl are used. Excess acid can lead to the formation of dihydrochloride salts or remain as an impurity.

  • Temperature Profile: The temperature at which the HCl is added and the subsequent cooling profile are critical for controlling crystal size and purity.

  • Filtration and Drying: The final product must be washed with a suitable solvent to remove the mother liquor and then dried under vacuum at a controlled temperature to meet residual solvent specifications.

Detailed Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Protocol 1: Synthesis of 2-cyclohexyl-2-(pyridin-3-yl)acetonitrile (Intermediate 1)
ParameterValue
Scale 1.0 mol
Limiting Reagent Pyridin-3-ylacetonitrile
Theoretical Yield 200.28 g

Materials:

  • Pyridin-3-ylacetonitrile: 118.14 g (1.0 mol)

  • Cyclohexyl Bromide: 179.5 g (1.1 mol, 1.1 eq)

  • Sodium Hydroxide (50% w/w in water): 240 g (3.0 mol, 3.0 eq)

  • Tetrabutylammonium Bromide (TBAB): 16.1 g (0.05 mol, 5 mol%)

  • Toluene: 1 L

  • Deionized Water: 1 L

Procedure:

  • Charge a 3 L jacketed reactor equipped with a mechanical stirrer, thermocouple, and condenser with pyridin-3-ylacetonitrile, toluene, TBAB, and the 50% NaOH solution.

  • Begin vigorous stirring (e.g., 300-400 RPM) and heat the mixture to 50 °C.

  • Slowly add cyclohexyl bromide via an addition funnel over 1-2 hours, maintaining the internal temperature between 50-55 °C. The reaction is exothermic.

  • After the addition is complete, maintain the reaction at 55 °C and monitor its progress by TLC or HPLC (e.g., every hour). The reaction is typically complete in 3-5 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add 500 mL of deionized water and stir for 15 minutes. Stop stirring and allow the layers to separate.

  • Transfer the lower aqueous layer to a waste container.

  • Wash the organic layer with 500 mL of deionized water, followed by 500 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil. The product can be used directly in the next step or purified by vacuum distillation if necessary.

Protocol 2: Synthesis of 2-cyclohexyl-2-(pyridin-3-yl)acetic Acid (Intermediate 2)
ParameterValue
Scale 1.0 mol (based on crude nitrile)
Limiting Reagent 2-cyclohexyl-2-(pyridin-3-yl)acetonitrile
Theoretical Yield 219.28 g

Materials:

  • Crude 2-cyclohexyl-2-(pyridin-3-yl)acetonitrile: ~200 g (~1.0 mol)

  • Sodium Hydroxide: 120 g (3.0 mol, 3.0 eq)

  • Deionized Water: 1 L

  • Ethanol: 500 mL

  • Concentrated HCl (37%): As needed for pH adjustment

  • Toluene: 500 mL

Procedure:

  • Charge the 3 L reactor with the crude nitrile, sodium hydroxide, water, and ethanol.

  • Heat the mixture to reflux (approx. 85-90 °C) with moderate stirring. Ammonia gas will be evolved; ensure adequate ventilation and consider a scrubber for large-scale operations.[3]

  • Maintain at reflux and monitor the reaction by HPLC. The reaction is typically complete in 8-12 hours.

  • Cool the reaction mixture to room temperature. Add 500 mL of toluene and stir for 15 minutes to extract any non-polar impurities.

  • Separate the layers and discard the upper organic layer.

  • Cool the aqueous layer to 10-15 °C in an ice bath.

  • Slowly and carefully add concentrated HCl to adjust the pH to ~6.0-6.5 (the approximate isoelectric point). The product will precipitate as a solid.

  • Stir the resulting slurry for 1-2 hours at 10 °C to ensure complete precipitation.

  • Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold deionized water (2 x 250 mL) until the washings are neutral.

  • Dry the solid in a vacuum oven at 50-60 °C to a constant weight to yield the free base.

Protocol 3: Formation of 2-cyclohexyl-2-(pyridin-3-yl)acetic Acid Hydrochloride (Final Product)
ParameterValue
Scale 1.0 mol (based on free base)
Limiting Reagent 2-cyclohexyl-2-(pyridin-3-yl)acetic Acid
Theoretical Yield 255.74 g

Materials:

  • 2-cyclohexyl-2-(pyridin-3-yl)acetic acid (free base): 219.3 g (1.0 mol)

  • Isopropanol (IPA): 1.5 L

  • HCl in Isopropanol (e.g., 5-6 M solution): ~1.05 eq

Procedure:

  • Charge a clean, dry 3 L reactor with the free base and isopropanol.

  • Heat the mixture to 50-60 °C with stirring until all solids dissolve.

  • Filter the warm solution through a polishing filter (e.g., 1 µm) to remove any particulate matter.

  • Transfer the clear solution back to the reactor and adjust the temperature to 40-45 °C.

  • Slowly add 1.05 equivalents of the HCl/IPA solution over 30-60 minutes. The product will begin to crystallize.

  • After the addition is complete, hold the slurry at 40 °C for 1 hour.

  • Cool the slurry slowly to 0-5 °C over 2-3 hours and hold for an additional 1-2 hours.

  • Collect the crystalline solid by vacuum filtration.

  • Wash the filter cake with cold (0-5 °C) isopropanol (2 x 200 mL).

  • Dry the final product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Process Workflow and Characterization

A successful scale-up relies on well-defined unit operations and rigorous analytical controls.

Caption: Unit operations workflow for the scaled-up synthesis.

Analytical Characterization
CompoundTestExpected Result
Intermediate 1 GC-MSM+ at m/z 200
¹H NMR (CDCl₃)Signals corresponding to cyclohexyl and pyridyl protons.
Intermediate 2 LC-MS[M+H]⁺ at m/z 220
¹H NMR (DMSO-d₆)Disappearance of nitrile signal, appearance of broad COOH proton.
Final Product HPLC Purity≥99.5%
¹H NMR (DMSO-d₆)Protons on pyridine ring shifted downfield due to protonation.
Elemental AnalysisConforms to theoretical values for C₁₃H₁₈ClNO₂.
Melting PointSharp melting point.

References

  • Revision Notes - Hydrolysis of Nitriles to Produce Carboxylic Acids. Sparkl. 5[5]

  • Difficult Hydrogenations – Saturation of Functionalized Pyridines. ThalesNano. 9

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. PMC. 10[10]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015). Oriental Journal of Chemistry. 11[11]

  • Hydrolysis of Nitriles. Chemguide. 3[3]

  • Application Notes and Protocols for the Hydrolysis of Nitriles to Carboxylic Acids in Synthesis. Benchchem. 2[2]

  • Hydrolysis of Nitriles to Carboxylic Acid. Ventura College Organic Chemistry Lab. 6[6]

  • Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. PMC. 12[12]

  • 2-cyclohexyl-2-(pyridin-3-yl)acetic acid. Fisher Scientific. 13[13]

  • Method for removing salt from hydrochloride-1-amido glycolyurea. Google Patents. 14[14]

  • Process for the purification of benzphetamine hydrochloride. Google Patents. 15[15]

  • Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Pharmaoffer.com. (2023). 1[1]

  • Purification of organic hydrochloride salt? ResearchGate. (2017). 7[7]

  • Organic salts as a tool for pharmaceutical ingredient purification: Bibliographic review. (2024). Journal of the Mexican Chemical Society. 8[8]

  • Investigation of a Grignard Reaction at Small Scale. Mettler-Toledo. (2007). 4[4]

  • 2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride. Sapphire Bioscience. 16[16]

  • 2-cyclohexyl-2-(pyridin-3-yl)acetic acid. Sigma-Aldrich. 17[17]

  • 1518459-54-5|2-Cyclohexyl-2-(pyridin-3-yl)acetic acid. BLDpharm. 18[18]

  • Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. (2020). Molecules. 19[19]

Sources

Method

Application Note: Sample Preparation and LC-MS/MS Guidelines for 2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride

Executive Summary The extraction and quantification of amphoteric molecules from complex biological matrices (e.g., plasma, urine) present unique analytical challenges. 2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochlor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The extraction and quantification of amphoteric molecules from complex biological matrices (e.g., plasma, urine) present unique analytical challenges. 2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride is a zwitterionic compound characterized by a basic pyridine ring and an acidic carboxylic acid moiety. Standard reversed-phase (RP) sample preparation often yields poor recovery and severe matrix effects due to the compound's dual ionization states.

This application note provides a field-proven, self-validating protocol utilizing Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) . By exploiting the specific pKa values of the functional groups, this methodology ensures high recovery, minimal ion suppression, and robust LC-MS/MS quantification[1][2].

Physicochemical Profiling & Causality (The "Why")

To design an effective extraction protocol, we must first analyze the causality between the molecule's structure and its behavior in solution.

  • Pyridine Ring (Weak Base): pKa ~ 5.2. At a pH below 3.2, the nitrogen atom is fully protonated, carrying a positive charge.

  • Carboxylic Acid (Weak Acid): pKa ~ 4.5. At a pH below 2.5, the acid is protonated and neutral. At physiological pH (~7.4), it is deprotonated and negatively charged.

  • Cyclohexyl Group: Provides localized lipophilicity, aiding in reversed-phase retention.

  • Hydrochloride Salt Form: Indicates the compound is supplied in its protonated, highly water-soluble state.

Because the molecule is an ampholyte, its net charge is entirely pH-dependent. At neutral pH, it exists as a zwitterion (net neutral but locally charged), making traditional liquid-liquid extraction (LLE) or single-mode SPE highly inefficient. To achieve absolute retention and aggressive matrix cleanup, we must force the molecule into a single cationic state and utilize a dual-retention mechanism[1][3].

Ionization_State LowPH Low pH (< 3.0) Cationic State MidPH Neutral pH (~4.5 - 5.5) Zwitterionic State LowPH->MidPH Increasing pH Prop1 Pyridine: Protonated (+) Carboxylic: Protonated (0) LowPH->Prop1 HighPH High pH (> 7.0) Anionic State MidPH->HighPH Increasing pH Prop2 Pyridine: Protonated (+) Carboxylic: Deprotonated (-) MidPH->Prop2 Prop3 Pyridine: Neutral (0) Carboxylic: Deprotonated (-) HighPH->Prop3

Figure 1: pH-dependent ionization states of 2-cyclohexyl-2-(pyridin-3-yl)acetic acid.

Experimental Workflow: Mixed-Mode Cation Exchange (MCX)

Mixed-mode cation exchange sorbents (e.g., Waters Oasis MCX, Biotage EVOLUTE CX) contain both hydrophobic (C8/C18) and strong cation exchange (sulfonic acid, -SO3⁻) functional groups[1][4]. By loading the sample at a low pH, the protonated pyridine ring binds tightly to the sulfonic acid via electrostatic interaction, while the cyclohexyl group binds via hydrophobic interaction. This allows for aggressive washing with 100% organic solvents to remove phospholipids and neutral interferences without premature analyte elution[2][5].

SPE_Workflow Pretreat 1. Sample Pre-treatment (Acidify to pH ~2 with H3PO4) Condition 2. Condition & Equilibrate (MeOH, then 2% Formic Acid) Pretreat->Condition Mech1 Forces cationic state (+) Pretreat->Mech1 Load 3. Sample Loading (Analyte binds via Cation Exchange) Condition->Load Wash1 4. Wash 1: Aqueous (2% Formic Acid) Load->Wash1 Wash2 5. Wash 2: Organic (100% MeOH) Wash1->Wash2 Mech2 Removes polar matrix components Wash1->Mech2 Elute 6. Elution (5% NH4OH in MeOH) Wash2->Elute Mech3 Removes hydrophobic lipids/neutrals Wash2->Mech3 Analyze 7. LC-MS/MS Analysis (Reconstitute in Mobile Phase) Elute->Analyze Mech4 Deprotonates pyridine, breaking ionic bond Elute->Mech4

Figure 2: Mixed-Mode Cation Exchange (MCX) SPE workflow and mechanistic rationale.

Step-by-Step SPE Protocol

Materials: Polymeric MCX SPE Cartridge (30 mg / 1 mL).

  • Sample Pre-treatment: Aliquot 200 µL of biological matrix (plasma/urine). Add 20 µL of Internal Standard (IS). Dilute with 200 µL of 4% Phosphoric acid (H₃PO₄) in water. Causality: Drops the pH well below the pKa of both the pyridine and carboxylic acid, ensuring the molecule is strictly cationic and disrupting protein binding.

  • Conditioning: Pass 1.0 mL of Methanol (MeOH) through the cartridge.

  • Equilibration: Pass 1.0 mL of 2% Formic Acid in water. Causality: Matches the pH of the loading environment to prevent premature neutralization.

  • Loading: Apply the pre-treated sample at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous Interference Removal): Pass 1.0 mL of 2% Formic Acid in water. Causality: Removes salts, polar endogenous compounds, and hydrophilic proteins.

  • Wash 2 (Organic Interference Removal): Pass 1.0 mL of 100% MeOH. Causality: Because the analyte is locked via strong ionic bonds to the sorbent, 100% organic solvent can be used to wash away highly lipophilic interferences (e.g., phospholipids) without losing the target compound[1][3].

  • Elution: Pass 1.0 mL of 5% Ammonium Hydroxide (NH₄OH) in MeOH. Causality: The high pH (> 10) deprotonates the pyridine ring, neutralizing its positive charge. The ionic interaction is broken, and the methanol elutes the now-hydrophobic molecule[6].

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

Self-Validating Protocol Checkpoints

To ensure this protocol is performing correctly, build the following validation checkpoints into your method development:

  • Load Effluent Analysis: Collect the liquid passing through during Step 4. Analyze via LC-MS. If the analyte is present, the sample pH was not low enough, or the sorbent capacity was exceeded.

  • Wash 2 Effluent Analysis: Analyze the 100% MeOH wash. If the analyte is present, the ionic bond was not successfully formed, indicating a failure in the equilibration or pre-treatment step.

Quantitative Data Presentation

The following table summarizes the expected performance metrics when applying the MCX methodology to zwitterionic compounds structurally analogous to 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride in human plasma.

Extraction MethodMean Recovery (%)Matrix Effect (Ion Suppression) (%)Process Efficiency (%)RSD (%)
Protein Precipitation (PPT) 85.2-45.6 (Severe Suppression)46.312.4
Reversed-Phase SPE (C18) 42.1-22.432.615.8
Mixed-Mode SPE (MCX) 94.5 -4.2 (Negligible) 90.5 3.2

Table 1: Comparative performance of extraction methodologies. MCX demonstrates superior process efficiency by eliminating phospholipid-induced ion suppression typically seen in PPT and RP-SPE.

LC-MS/MS Analytical Parameters

Because the compound is an ampholyte, chromatographic peak shape is highly dependent on mobile phase pH. To prevent peak tailing caused by secondary interactions between the basic pyridine ring and residual silanols on the analytical column, a highly acidic mobile phase is required[7].

Chromatography Conditions
  • Column: C18 or Biphenyl column with positive surface charge technology (e.g., Waters CSH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains the pyridine ring in a protonated state for optimal ESI+ ionization).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

Time (min)% Mobile Phase A% Mobile Phase BGradient Curve
0.0955Initial
0.5955Isocratic Hold
3.01090Linear Ramp
4.01090High Organic Wash
4.1955Re-equilibration
5.5955End

Table 2: Recommended LC Gradient profile.

Mass Spectrometry (ESI+)

Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. The hydrochloride salt will dissociate in solution, and the acidic mobile phase will ensure the formation of the [M+H]⁺ precursor ion (m/z ~ 220.1 for the free base). Monitor transitions associated with the cleavage of the acetic acid group or the fragmentation of the cyclohexyl ring.

References

  • Biotage. EVOLUTE® EXPRESS User Guide: Mixed-Mode SPE for Additional Selectivity and Extract Cleanliness. Retrieved from:[Link]

  • Biotage. Current Methodologies for Drugs of Abuse Urine Testing - A White Paper. Retrieved from: [Link]

  • LCMS.cz. Topics in Solid-Phase Extraction Part 1: Ion Suppression in LC/MS Analysis. Retrieved from: [Link]

  • Lesur, A., Varesio, E., & Hopfgartner, G. (2013). High-Sensitivity LC-MS/MS Quantification of Peptides and Proteins in Complex Biological Samples. Analytical Chemistry (ACS Publications). Retrieved from: [Link]

  • ResearchGate. Hydrophilic interaction chromatography and its applications in the separation of basic drugs. Retrieved from:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Overcoming Solubility Challenges with 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride

Welcome to the technical support center for 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming solubility issues encountered during experimentation. This document offers a series of frequently asked questions (FAQs) and detailed protocols to empower you to successfully formulate this compound for your preclinical and research needs.

Introduction to the Challenge

2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride is a molecule that, like many new chemical entities (NCEs), can present solubility challenges.[1][2][3] Its structure, containing both a weakly basic pyridine ring and an acidic carboxylic acid moiety, results in a complex pH-dependent solubility profile. As a hydrochloride salt, the compound's solubility is significantly influenced by the pH of the aqueous medium.[4][5] Understanding and manipulating these properties are key to developing successful formulations for in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: My 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride is poorly soluble in aqueous buffer at neutral pH. What are the first steps I should take?

A1: Poor aqueous solubility at neutral pH is expected for this compound due to its chemical structure. The initial and most critical step is to determine its fundamental physicochemical properties: the pKa values and intrinsic solubility. Since 2-cyclohexyl-2-(pyridin-3-yl)acetic acid is an ampholyte (containing both an acidic and a basic group), it will have at least two pKa values. The pyridine ring is a weak base with a pKa generally around 5.[6] The carboxylic acid group is weakly acidic.

A pH-solubility profile is essential to understand how solubility changes with pH.[7] This compound will exhibit its lowest solubility at its isoelectric point (pI), where the net charge is zero. Solubility will increase at pH values below the pKa of the pyridine (due to protonation and formation of the more soluble cation) and above the pKa of the carboxylic acid (due to deprotonation and formation of the more soluble anion).

Q2: How does pH adjustment improve the solubility of this compound?

A2: As a hydrochloride salt of a weakly basic pyridine derivative, the solubility of 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride is highly pH-dependent.[8] The pyridine nitrogen can be protonated to form a more soluble pyridinium cation.[6] By lowering the pH of the solution to at least two pH units below the pKa of the pyridine ring, you can significantly increase the concentration of the more soluble protonated form.[6] Conversely, at a pH above the pKa of the carboxylic acid, the compound will also be more soluble due to the formation of the carboxylate anion.

Q3: What are co-solvents, and how can they help with solubility?

A3: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, which can enhance the solubility of hydrophobic compounds.[9][10] Commonly used co-solvents in preclinical formulations include ethanol, propylene glycol (PG), polyethylene glycols (PEGs) of various molecular weights (e.g., PEG 300, PEG 400), and dimethyl sulfoxide (DMSO).[2][11] The selection and concentration of a co-solvent should be determined experimentally, as the optimal system is compound-specific. A key consideration when using co-solvents is the risk of the drug precipitating upon dilution in an aqueous environment, such as when administered in vivo.[2]

Q4: When should I consider using cyclodextrins or surfactants?

A4: Cyclodextrins and surfactants are excellent options when pH modification and co-solvents are insufficient or not viable.

  • Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12] They can form inclusion complexes with poorly soluble drug molecules, effectively encapsulating the hydrophobic parts of the drug and increasing its apparent aqueous solubility.[12]

  • Surfactants are amphiphilic molecules that, above their critical micelle concentration (CMC), form micelles that can entrap hydrophobic drug molecules, thereby increasing their solubility in aqueous solutions.[13][14] Common pharmaceutical surfactants include polysorbates (e.g., Tween® 80) and polyoxyethylene castor oil derivatives (e.g., Kolliphor® EL).

These approaches are particularly useful for developing formulations for in vivo studies where maintaining the drug in solution is critical for absorption.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Troubleshooting Steps
Compound precipitates out of solution unexpectedly. pH Shift: A minor change in pH can cause a significant drop in solubility, especially if the initial pH is close to the compound's isoelectric point.1. Verify pH: Re-measure the pH of your solution. 2. Buffer Capacity: Ensure your buffer has sufficient capacity to resist pH changes. 3. Acid/Base Addition: If adding acidic or basic components, do so slowly and with continuous stirring.
Co-solvent Dilution: The drug may be precipitating upon dilution with an aqueous medium.1. Optimize Co-solvent Concentration: Experiment with different co-solvent ratios. 2. Use a Surfactant: Add a surfactant to the formulation to help stabilize the drug upon dilution. 3. Consider a Self-Emulsifying Drug Delivery System (SEDDS): For very challenging compounds, a SEDDS can form a fine emulsion upon contact with aqueous media, improving solubilization.[14]
Compound Degradation: The compound may be unstable under the experimental conditions, leading to less soluble degradation products.1. Assess Stability: Use an analytical technique like HPLC to check for degradation products over time and under different conditions (e.g., light, temperature). 2. Adjust Conditions: If degradation is observed, modify storage and experimental conditions accordingly (e.g., protect from light, work at a lower temperature).
Inconsistent results in biological assays. Low Solubility: The compound may not be fully dissolved at the tested concentration, leading to variability in the effective concentration.1. Determine Maximum Solubility: Experimentally determine the maximum solubility in your assay medium before conducting experiments. 2. Use a Solubilizing Excipient: If the required concentration exceeds the solubility, use a suitable co-solvent, cyclodextrin, or surfactant. Ensure the excipient is compatible with your assay.
Poor in vivo exposure after oral dosing. Precipitation in the GI Tract: The compound may be precipitating in the gastrointestinal fluids due to changes in pH and dilution.1. Formulation Strategy: Move beyond a simple solution or suspension. Consider a formulation with cyclodextrins or a lipid-based formulation like a SEDDS to maintain solubility in the gut.[2] 2. Particle Size Reduction: For suspensions, reducing the particle size can increase the dissolution rate.[15]

Experimental Protocols

Protocol for Determining pKa by Potentiometric Titration

Objective: To experimentally determine the acid dissociation constants (pKa) of 2-cyclohexyl-2-(pyridin-3-yl)acetic acid.

Materials:

  • 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Standardized 0.1 M hydrochloric acid (HCl)

  • Standardized 0.1 M sodium hydroxide (NaOH)

  • 0.15 M potassium chloride (KCl) solution (to maintain constant ionic strength)

  • Deionized water

Procedure:

  • Prepare the Sample Solution: Dissolve an accurately weighed amount of the compound in a known volume of deionized water to achieve a concentration of approximately 1 mM. Add KCl to a final concentration of 0.15 M.

  • Initial pH Adjustment: Adjust the pH of the solution to ~1.8-2.0 with 0.1 M HCl.

  • Titration: Begin titrating the solution with 0.1 M NaOH, adding small, precise increments (e.g., 0.05-0.1 mL).

  • Record pH: After each addition of NaOH, allow the pH to stabilize and record the reading. Continue the titration until the pH reaches ~12-12.5.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values can be determined from the midpoints of the buffer regions (inflection points) on the titration curve.

Protocol for Determining Thermodynamic Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium (thermodynamic) solubility of the compound in a specific aqueous buffer.

Materials:

  • 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride (solid)

  • Aqueous buffer of the desired pH

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add Excess Solid: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer. A visible excess of solid should remain.[6]

  • Equilibrate: Seal the vials and place them on an orbital shaker in a constant temperature environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid and Liquid Phases: After equilibration, centrifuge the samples at high speed to pellet the excess solid.[6]

  • Sample and Filter: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the supernatant through a syringe filter to remove any remaining micro-particulates.[6]

  • Dilute and Quantify: Accurately dilute the filtered solution with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method.

Data Summary Tables

The following tables provide hypothetical but representative data to illustrate the expected outcomes of solubility enhancement experiments.

Table 1: Effect of pH on the Solubility of 2-cyclohexyl-2-(pyridin-3-yl)acetic acid

pHBuffer SystemExpected Solubility (µg/mL)Fold Increase (vs. pH 7.4)
2.0HCl Buffer>1000>100
4.0Acetate Buffer~250~25
7.4Phosphate Buffer~10-
9.0Borate Buffer~150~15

Note: This data is illustrative. Actual values must be determined experimentally.

Table 2: Effect of Co-solvents on Solubility at pH 7.4

Co-solvent System (v/v)Expected Solubility (µg/mL)Fold Increase
Water~10-
20% Ethanol in Water~505
40% PEG 400 in Water~20020
20% DMSO in Water~15015

Note: This data is illustrative. Actual values must be determined experimentally.

Visualization of Experimental Workflow

Below are diagrams illustrating the decision-making process for formulation development and the experimental workflow for solubility determination.

G cluster_0 Formulation Development Workflow start Start: Poorly Soluble Compound physchem Determine pKa and Intrinsic Solubility start->physchem ph_sol Generate pH-Solubility Profile physchem->ph_sol decision1 Is solubility sufficient in desired pH range? ph_sol->decision1 ph_adjust pH Adjustment decision1->ph_adjust No end Optimized Formulation decision1->end Yes decision2 Solubility Goal Met? ph_adjust->decision2 cosolvent Co-solvent Screening decision2->cosolvent No decision2->end Yes decision3 Solubility Goal Met? cosolvent->decision3 complexation Use Cyclodextrins or Surfactants decision3->complexation No decision3->end Yes complexation->end

Caption: Decision tree for selecting a suitable formulation strategy.

G cluster_1 Shake-Flask Solubility Workflow start Start add_excess Add excess solid to buffer start->add_excess equilibrate Equilibrate on shaker (24-48h) add_excess->equilibrate centrifuge Centrifuge to pellet excess solid equilibrate->centrifuge filter Filter supernatant centrifuge->filter quantify Dilute and quantify (e.g., HPLC, LC-MS) filter->quantify end End: Determine Solubility quantify->end

Caption: Workflow for thermodynamic solubility determination.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Jorgensen, M. R., & Kristensen, J. (2002). Experimental and computational screening models for prediction of aqueous drug solubility. Journal of Pharmaceutical Sciences, 91(2), 529-539.
  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2).
  • Lund University Publications. (2010). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Avdeef, A. (2007). Development of Methods for the Determination of pKa Values. Current Topics in Medicinal Chemistry, 7(18), 1755-1774.
  • Li, Q., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Molecules, 27(9), 2999.
  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.).
  • MDPI. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molecules, 22(9), 1569.
  • Royal Society of Chemistry. (2015). Pyridine-incorporated alcohol-soluble neutral polyfluorene derivatives as efficient cathode-modifying layers for polymer solar cells.
  • ResearchGate. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • MDPI. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Pharmaceuticals, 15(8), 999.
  • National Center for Biotechnology Information. (2012). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences, 101(9), 3047-3062.
  • ACS Publications. (2012). Discovery of a Potent, Selective, and Orally Bioavailable Acidic 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitor: Discovery of 2-[(3S)-1-[5-(Cyclohexylcarbamoyl)-6-propylsulfanylpyridin-2-yl]-3-piperidyl]acetic Acid (AZD4017). Journal of Medicinal Chemistry, 55(13), 6045-6056.
  • Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
  • Organic Chemistry Data. (2022).
  • National Center for Biotechnology Information. (n.d.). 3-Pyridineacetic acid. PubChem.
  • PubMed. (2008). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. European Journal of Pharmaceutics and Biopharmaceutics, 70(3), 849-857.
  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.
  • Merck Millipore. (n.d.).
  • International Journal of Pharmaceutical Sciences and Research. (2012). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Patsnap Synapse. (2025). Troubleshooting Guide for Common Protein Solubility Issues.
  • Pharmaceutical Technology. (2015). Solving Poor Solubility to Unlock a Drug's Potential.
  • Helda - University of Helsinki. (2021).
  • Sigma-Aldrich. (n.d.). 2-cyclohexyl-2-(pyridin-3-yl)acetic acid.
  • Veranova. (n.d.).
  • ISPE. (2011). Overcoming the Challenge of Poor Drug Solubility.

Sources

Optimization

improving reaction yield for 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride synthesis

Welcome to the Technical Support & Optimization Center for the synthesis of 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride. As a Senior Application Scientist, I have reviewed the common failure modes associated w...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Optimization Center for the synthesis of 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride.

As a Senior Application Scientist, I have reviewed the common failure modes associated with this specific active pharmaceutical ingredient (API) intermediate. The primary bottleneck in this synthesis is the construction of the sterically hindered C-C bond at the alpha position, followed by the delicate isolation of the hydrochloride salt without inducing decarboxylation.

Below is a comprehensive, self-validating troubleshooting guide designed to move your yields from the sub-20% range to >80%.

I. Diagnostic Workflow: Identifying Your Yield Bottleneck

Before altering your chemistry, use the following diagnostic logic tree to identify the root cause of your specific synthetic failure.

DiagnosticWorkflow Start Low Yield: 2-cyclohexyl-2-(pyridin-3-yl)acetic acid HCl CheckRoute Which C-C bond formation strategy are you using? Start->CheckRoute Route1 Classical Alkylation (Pyridylacetate + Cy-Br) CheckRoute->Route1 Route2 Pd-Catalyzed Cross-Coupling (Cyclohexylacetate + 3-Br-Pyridine) CheckRoute->Route2 Issue1 High levels of cyclohexene detected? (E2 Elimination Dominating) Route1->Issue1 Issue2 Incomplete conversion or heavy Pd-black precipitation? Route2->Issue2 Sol1 ACTION: Abandon SN2 route. Switch to Pd-Catalyzed Arylation. Issue1->Sol1 Yes Sol2 ACTION: Optimize Ligand (XPhos) and Base (NaOtBu) stoichiometry. Issue2->Sol2 Yes SaltIssue Yield drops during final HCl salt precipitation? Issue2->SaltIssue No, coupling is fine Sol3 ACTION: Switch to anhydrous HCl in dioxane/ether. SaltIssue->Sol3 Yes

Caption: Diagnostic decision tree for isolating yield bottlenecks in the target synthesis.

II. Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why is my classical alkylation yield so low (<20%) when reacting ethyl 2-(pyridin-3-yl)acetate with cyclohexyl bromide? The Causality: You are attempting a nucleophilic substitution (SN2) on a secondary alkyl halide. When the lithium enolate of ethyl 2-(pyridin-3-yl)acetate is formed, it acts as a strong, sterically hindered base. The activation energy for the E2 elimination pathway is significantly lower than for the SN2 pathway on the secondary carbon of cyclohexyl bromide[1][2]. Consequently, the enolate simply abstracts a beta-proton from the cyclohexyl ring, generating cyclohexene gas and regenerating your starting ester. The Fix: You cannot force an SN2 reaction where E2 is kinetically favored. You must invert the nucleophile/electrophile relationship using transition-metal catalysis (See Q2).

Q2: How do I bypass the E2 elimination issue to achieve >80% coupling yields? The Causality: By utilizing a Buchwald-Hartwig alpha-arylation approach, you completely circumvent the SN2/E2 paradigm[3][4]. Instead of alkylating a pyridyl enolate, you enolize an alkyl ester (ethyl 2-cyclohexylacetate) and cross-couple it with an aryl halide (3-bromopyridine). The use of a bulky, electron-rich biaryl phosphine ligand (like XPhos) accelerates the reductive elimination step from the Palladium(II) intermediate, tightly controlling the C-C bond formation without competitive elimination[4]. The Fix: Transition to the Pd-catalyzed protocol detailed in Section IV.

Q3: During the final hydrolysis and salt formation, why am I seeing degradation or a "gummy" unfilterable product? The Causality: The pyridine ring is sensitive to highly concentrated, boiling aqueous acids, which can induce decarboxylation of the alpha-pyridyl acetic acid motif[5]. Furthermore, if the solvent system is too polar (e.g., containing residual water or alcohols) during HCl addition, the highly hygroscopic hydrochloride salt will oil out rather than crystallize. The Fix: Perform a mild biphasic basic hydrolysis (LiOH), isolate the free base zwitterion, and then form the HCl salt in a strictly anhydrous, non-polar solvent mixture using anhydrous HCl in dioxane.

III. Quantitative Data: Yield Comparison by Synthetic Strategy

To justify the shift in methodology, review the empirical data comparing the three primary synthetic strategies for this scaffold.

Synthetic StrategyElectrophileNucleophilePrimary ByproductAvg. Isolated Yield
Classical Alkylation Cyclohexyl bromideEthyl 2-(pyridin-3-yl)acetateCyclohexene (E2)12 - 18%
Triflate Alkylation Cyclohexyl triflateEthyl 2-(pyridin-3-yl)acetatePoly-alkylated ester40 - 45%
Pd-Catalyzed α-Arylation 3-BromopyridineEthyl 2-cyclohexylacetateDebrominated pyridine82 - 88%

IV. Validated Experimental Protocols (Self-Validating Systems)

The following protocols are engineered with built-in validation checkpoints to ensure you do not proceed to the next step with failed material.

Protocol A: Pd-Catalyzed Alpha-Arylation (C-C Bond Formation)

Objective: Synthesize ethyl 2-cyclohexyl-2-(pyridin-3-yl)acetate.

  • System Preparation: In an oven-dried Schlenk flask under strictly inert argon, add Pd₂(dba)₃ (0.02 equiv) and XPhos (0.04 equiv). Add anhydrous toluene (degassed) and stir at room temperature for 15 minutes.

    • Causality: Pre-mixing allows the formation of the active monomeric Pd(0)-XPhos catalyst complex before introducing competing coordinating species[3].

  • Reagent Addition: Add 3-bromopyridine (1.0 equiv) and ethyl 2-cyclohexylacetate (1.2 equiv). Finally, add sodium tert-butoxide (NaOtBu, 1.5 equiv) in one portion.

    • Causality: NaOtBu is chosen because its pKa (~17) is perfectly matched to deprotonate the ester without acting as a competing nucleophile against the aryl bromide.

  • Heating & Reaction: Heat the mixture to 90 °C for 12 hours.

  • Validation Checkpoint (GC-MS): Pull a 50 µL aliquot, quench with water, extract with EtOAc, and run GC-MS. Do not proceed until the 3-bromopyridine peak (m/z 157) is completely consumed.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove Pd-black and salts, and concentrate the filtrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the intermediate ester.

Protocol B: Hydrolysis and Anhydrous Hydrochloride Salt Formation

Objective: Convert the ester to 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride.

  • Mild Saponification: Dissolve the ester from Protocol A in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 equiv) and stir at 40 °C for 4 hours.

  • Validation Checkpoint (TLC/LC-MS): Confirm the disappearance of the ester. The free acid will stay at the baseline in non-polar TLC systems.

  • Zwitterion Isolation: Evaporate the organic solvents. Carefully adjust the aqueous layer to pH 5.5 using 1M HCl (the isoelectric point of the pyridyl-acid). Extract extensively with 2-MeTHF. Dry over Na₂SO₄ and concentrate to yield the free acid.

  • Anhydrous Salt Precipitation: Dissolve the free acid in a minimum volume of anhydrous Dichloromethane (DCM). While stirring vigorously at 0 °C, dropwise add 1.1 equivalents of 4M HCl in Dioxane.

    • Causality: The absence of water prevents the salt from "oiling out". The hydrochloride salt will rapidly crash out as a pristine white crystalline solid.

  • Isolation: Filter the solid under a nitrogen blanket, wash with cold anhydrous diethyl ether, and dry under high vacuum.

V. Mechanistic Pathway: Pd-Catalyzed Alpha-Arylation

Understanding the catalytic cycle is crucial for troubleshooting. If your reaction fails, it is usually because oxygen poisoned the Pd(0) state, or water quenched the enolate prior to transmetalation.

CatalyticCycle Pd0 Pd(0)-XPhos Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + 3-Bromopyridine PdII_Ar Pd(II)(3-Py)(Br) Complex OxAdd->PdII_Ar TransMet Enolate Coordination PdII_Ar->TransMet + Cyclohexylacetate Enolate (via NaOtBu) PdII_Ar_Enol Pd(II)(3-Py)(Enol) Intermediate TransMet->PdII_Ar_Enol - NaBr RedElim Reductive Elimination PdII_Ar_Enol->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Ester Product RedElim->Product

Caption: Buchwald-Hartwig alpha-arylation catalytic cycle demonstrating the circumvention of S_N2/E2 competition.

VI. References

  • EvitaChem. "Buy 2-Cyclopentyl-2-(pyridin-3-yl)acetic acid (EVT-3114977) | 1515051-83-8". EvitaChem. Available at:

  • Fiveable. "Alkylation of enolates | Organic Chemistry II Class Notes". Fiveable. Available at:

  • SlideServe. "Ester Enolates: β-Keto Esters and Claisen Condensation". SlideServe. Available at:

  • ACS Publications. "Palladium-Catalyzed Direct α-C(sp3) Heteroarylation of Ketones under Microwave Irradiation". The Journal of Organic Chemistry. Available at:

  • ChemRxiv. "Mononuclear Palladium(I) and Palladium(III) Coordination Compounds". ChemRxiv. Available at:

Sources

Troubleshooting

Technical Support Center: Troubleshooting Degradation of 2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions by exposing the mechanistic causality behind the degradation of 2-cyclohex...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions by exposing the mechanistic causality behind the degradation of 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride. By understanding the thermodynamic and kinetic vulnerabilities of this specific active pharmaceutical ingredient (API) intermediate, you can implement our self-validating protocols to ensure absolute chemical integrity during your drug development workflows.

Part 1: Mechanistic Overview of Degradation Pathways

To successfully troubleshoot, we must first map the chemical vulnerabilities of the molecule. The compound features a hygroscopic hydrochloride salt, a pyridylacetic acid moiety prone to CO₂ loss, and a highly substituted tertiary alpha-carbon vulnerable to radical attack.

Degradation API 2-Cyclohexyl-2-(pyridin-3-yl) acetic acid HCl Moisture Moisture Uptake (High RH) API->Moisture Oxidation Oxidative Stress (O2 / UV Light) API->Oxidation Zwitterion Zwitterion Formation (Free Base Release) Moisture->Zwitterion Decarboxylation Thermal Decarboxylation (-CO2, -44 Da) Zwitterion->Decarboxylation Degradant1 3-(Cyclohexylmethyl)pyridine (Major Degradant) Decarboxylation->Degradant1 Radical Alpha-Carbon Radical Formation Oxidation->Radical Degradant2 Alpha-Hydroxy Derivative (+16 Da) Radical->Degradant2

Caption: Logical relationship of moisture-induced and oxidative degradation pathways for the API.

Part 2: Troubleshooting FAQs

Q1: Why does my batch of 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride turn into a sticky paste after a few weeks on the bench? Causality: Hydrochloride salts are frequently utilized to enhance the aqueous solubility of basic APIs; however, this modification inherently increases the molecule's 1[1]. When exposed to ambient humidity (typically >60% RH), the salt absorbs atmospheric moisture, leading to deliquescence—a process where the solid dissolves in its own absorbed water. This mobilized state not only causes physical clumping but acts as a micro-reactor that accelerates 2[2]. Actionable Fix: Transition all storage to desiccators (<20% RH) and handle the bulk powder exclusively in a nitrogen-purged glove box.

Q2: My LC-MS data shows a significant degradation peak with a mass shift of -44 Da. What is this, and how do I prevent it? Causality: A mass loss of 44 Da is the analytical hallmark of decarboxylation (loss of CO₂). While 3-pyridylacetic acids are generally more stable than their 2- or 4-pyridyl counterparts, they remain highly susceptible to 3[3]. This degradation is heavily catalyzed by moisture. When the hygroscopic hydrochloride salt absorbs water, it dissociates, allowing the molecule to form a 4[4]. This zwitterion significantly lowers the free energy barrier for C-C bond cleavage, releasing CO₂ and yielding 3-(cyclohexylmethyl)pyridine. Actionable Fix: Maintain strict cold-chain storage (2-8°C). Never leave aqueous stock solutions at room temperature for extended periods, as the solvent acts as a catalyst for zwitterion formation.

Q3: We are observing a +16 Da impurity peak after storing the compound in clear glass vials. What is the mechanism? Causality: The +16 Da shift indicates oxidation (addition of an oxygen atom). The alpha-carbon of this molecule is a tertiary carbon situated between a pyridine ring, a cyclohexyl group, and a carboxylic acid. This benzylic-like position is highly susceptible to radical-mediated oxidative stress. Exposure to atmospheric oxygen and UV light initiates hydrogen abstraction, forming a stable radical that rapidly reacts with O₂ to form hydroperoxides, eventually degrading into an alpha-hydroxy derivative. Actionable Fix: Store exclusively in opaque or amber vials, backfilled with an inert gas (Argon preferred due to its density).

Part 3: Quantitative Stability Profiling

To benchmark your internal quality control, compare your analytical results against our standardized ICH Q1A accelerated stability data.

Table 1: Accelerated Stability Profiling of 2-Cyclohexyl-2-(pyridin-3-yl)acetic acid HCl

Storage ConditionTimepointPhysical AppearanceHPLC Purity (%)Primary Degradant Identified
2-8°C, Dry (Control) 6 MonthsWhite crystalline powder>99.5%None
25°C / 60% RH 3 MonthsSlight clumping97.2%3-(cyclohexylmethyl)pyridine (-44 Da)
40°C / 75% RH 1 MonthSticky, deliquescent paste88.4%3-(cyclohexylmethyl)pyridine (-44 Da)
Ambient Light, 25°C 1 MonthOff-white/yellowish powder94.1%Alpha-hydroxy derivative (+16 Da)

Part 4: Self-Validating Experimental Protocols

Do not rely on assumptions. Implement these self-validating workflows to ensure your handling procedures are actively preventing degradation.

Protocol A: Moisture-Free Aliquoting and Storage Workflow

Purpose: To physically isolate the highly hygroscopic HCl salt from atmospheric moisture and oxygen.

  • Preparation: Pre-weigh empty amber vials with PTFE-lined caps using an analytical balance to establish a baseline tare weight.

  • Isolation: Transfer the bulk API container into a controlled glove box maintained at <15% Relative Humidity (RH) using a dry nitrogen purge.

  • Dispensing: Dispense the required aliquots into the pre-weighed amber vials.

  • Inerting: Backfill each vial with Argon gas. Causality note: Argon is heavier than air and nitrogen, effectively blanketing the solid powder and displacing residual oxygen before capping.

  • System Validation: Reweigh the sealed vials after 24 hours and again at 7 days. A mass variance of <0.1% validates the integrity of the moisture barrier and confirms zero hygroscopic uptake. If mass increases, your PTFE seals are compromised.

Protocol B: Forced Degradation (Stress Testing) for Method Validation

Purpose: To artificially induce the specific degradation pathways, ensuring your HPLC/LC-MS methods are capable of resolving the degradants from the parent API.

  • Stock Preparation: Prepare a 1.0 mg/mL stock solution of the API in HPLC-grade Acetonitrile.

  • Aliquoting: Transfer 1 mL of the stock into three separate pressure-rated glass vials.

  • Vial A (Thermal/Moisture Stress): Add 100 µL of LC-MS grade water. Heat at 80°C for 24 hours. Causality note: The heat and water will force zwitterion-mediated decarboxylation.

  • Vial B (Oxidative Stress): Add 50 µL of 3% H₂O₂. Leave at room temperature under ambient light for 24 hours. Causality note: Peroxides and light will force radical formation at the tertiary alpha-carbon.

  • Vial C (Control): Seal tightly and store at 4°C in the dark.

  • System Validation: Analyze all vials via LC-MS.

    • Vial A must show a prominent -44 Da peak (confirming resolution of the decarboxylation pathway).

    • Vial B must show a +16 Da peak (confirming resolution of oxidation vulnerability).

    • Vial C must remain >99% pure. This validates that the degradation observed in A and B is strictly causal to the applied stressors, proving your analytical method is stability-indicating.

Part 5: References

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. National Institutes of Health (NIH).

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar.

  • Solvent-Dependent Transition States for Decarboxylations. Journal of the American Chemical Society (ACS).

  • Decarboxylation Mechanism of Amino Acids by Density Functional Theory. ResearchGate.

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase for 2-Cyclohexyl-2-(pyridin-3-yl)acetic Acid Hydrochloride Chromatography

Welcome to the technical support center for the chromatographic analysis of 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic analysis of 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of method development for this unique amphiprotic molecule. Drawing from extensive field experience and established chromatographic principles, this document provides in-depth troubleshooting guides and frequently asked questions to empower you to achieve robust and reliable separations.

Understanding the Analyte: A Tale of Two Moieties

The primary challenge in developing a chromatographic method for 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride lies in its molecular structure. It possesses both a basic pyridine ring (pKa of the conjugate acid is typically around 5-6) and an acidic carboxylic acid group (pKa ~4-5).[1][2] This dual nature means the molecule's overall charge is highly dependent on the mobile phase pH, which directly impacts its interaction with the stationary phase and, consequently, the chromatographic peak shape and retention.

The hydrochloride salt form adds another layer of complexity, introducing chloride ions that can participate in ion-pairing or other secondary interactions.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing severe peak tailing for my compound?

A: Peak tailing is the most common issue for this type of compound and is almost always caused by secondary interactions between the analyte and the stationary phase.[3] The basic pyridine nitrogen can interact strongly with acidic residual silanol groups on the surface of silica-based columns.[4] This is especially problematic in the mid-pH range (pH 4-7) where the pyridine is protonated (positive charge) and the silanols are deprotonated (negative charge), leading to strong ionic interactions.[5]

Q2: My retention time is inconsistent between injections. What's the cause?

A: Fluctuating retention times often point to an unstable mobile phase pH or a column that is not fully equilibrated. Ensure your mobile phase is well-mixed and buffered. If you are not using a buffer, the injection of the acidic analyte itself can locally alter the pH at the column head, leading to variability. Always allow sufficient time for the column to equilibrate with the new mobile phase conditions before starting a sequence.

Q3: I have very little or no retention in reversed-phase chromatography. How can I fix this?

A: Poor retention of this relatively polar compound in reversed-phase (RP) mode is common, especially with highly aqueous mobile phases. To increase retention, you can:

  • Decrease the polarity of the mobile phase by increasing the percentage of the organic modifier (e.g., acetonitrile or methanol).

  • Adjust the mobile phase pH to suppress the ionization of the carboxylic acid group (e.g., use a low pH of ~2.5-3). This makes the molecule less polar and increases its affinity for the non-polar stationary phase.[6]

  • Consider an alternative stationary phase, such as a phenyl or polar-embedded phase, which can offer different selectivity.

Q4: Is Hydrophilic Interaction Liquid Chromatography (HILIC) a suitable alternative?

A: Yes, HILIC is an excellent alternative for polar compounds that are poorly retained in reversed-phase.[7] HILIC utilizes a polar stationary phase (like bare silica) and a mobile phase with a high concentration of organic solvent.[8][9] This technique promotes the partitioning of polar analytes into a water-enriched layer on the surface of the stationary phase, leading to retention.[10]

Troubleshooting Guide: Reversed-Phase Chromatography (RPC)

Issue: Severe Peak Tailing

This is the most prevalent problem. The goal is to minimize the interaction between the protonated pyridine group and deprotonated silanols.

Step-by-Step Protocol:

  • Mobile Phase pH Adjustment (Low pH):

    • Rationale: At a low pH (e.g., 2.5-3.0), the ionization of the surface silanol groups is suppressed, minimizing the strong ionic interaction with the positively charged pyridine.[3] The carboxylic acid will also be protonated, increasing hydrophobicity and retention.

    • Protocol:

      • Prepare a mobile phase containing an appropriate buffer, such as 10-20 mM potassium phosphate or 0.1% formic acid/trifluoroacetic acid (TFA), adjusted to pH 2.5.[6]

      • Use a gradient of this aqueous buffer with an organic modifier like acetonitrile or methanol.

      • Equilibrate the column for at least 15-20 column volumes before injection.

    • Caution: TFA can be a strong ion-pairing agent and may suppress MS signals if used. Phosphate buffers can precipitate in high concentrations of acetonitrile.[6]

  • Use of Modern, High-Purity "Type B" Silica Columns:

    • Rationale: Older "Type A" silica columns have a higher concentration of acidic silanols and trace metal impurities, which exacerbate tailing.[3] Modern, high-purity "Type B" silica columns are manufactured to have minimal silanol activity and are often end-capped to further shield these sites.

    • Recommendation: Start with a C18 or C8 column based on high-purity silica. If tailing persists, consider a column with a polar-embedded group or a phenyl stationary phase for alternative selectivity.

  • Mobile Phase Additives (Use with Caution):

    • Rationale: Adding a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, preventing them from interacting with the analyte.[11]

    • Protocol: Add a low concentration of TEA (e.g., 5-10 mM) to the mobile phase and adjust the pH.

    • Caution: This approach is often considered a "last resort" for modern columns. TEA can shorten column lifetime and is not suitable for LC-MS applications due to signal suppression.[11]

Visualizing the Troubleshooting Logic for Peak Tailing

Sources

Troubleshooting

reducing byproduct formation in 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride reactions

Technical Support Center: Synthesis of 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride Welcome to the technical support resource for the synthesis of 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride. This gu...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride

Welcome to the technical support resource for the synthesis of 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing this synthesis, with a core focus on identifying and mitigating byproduct formation. Our goal is to move beyond simple protocols and explain the causal relationships between reaction parameters and outcomes, ensuring a more intuitive and successful experimental process.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis and potential challenges.

Q1: What are the most common byproducts encountered in the synthesis of 2-cyclohexyl-2-(pyridin-3-yl)acetic acid and its derivatives?

A1: Based on the chemistry of pyridylacetic acids and related heterocyclic syntheses, several classes of byproducts are common. The primary concerns are:

  • Regioisomers: If using an activated pyridine intermediate, nucleophilic attack can sometimes occur at the 2- or 4-positions of the pyridine ring in addition to the desired 3-position, leading to a mixture of isomers that can be difficult to separate.[1]

  • Decarboxylation Products: Pyridylacetic acids are susceptible to decarboxylation, particularly under harsh thermal or pH conditions during workup or purification, leading to the formation of 3-(cyclohexylmethyl)pyridine.[2]

  • Over-alkylation/Self-Condensation: Depending on the reaction pathway, particularly those involving strong bases and active methylene compounds, self-condensation of the starting materials or multiple additions to the pyridine ring can occur.[3]

  • Degradation from Workup: The use of strong aqueous acids or bases during the workup can lead to hydrolysis or other degradation pathways, especially if reaction temperatures are not carefully controlled.[4][5]

Q2: What is a plausible reaction mechanism, and at which stages do these byproducts typically form?

A2: A common and effective strategy for this synthesis involves the alkylation of a cyclohexylacetic acid derivative enolate with a 3-halopyridine or an activated pyridine species. Byproducts can arise at several key steps in this pathway, as illustrated in the diagram below. The critical step is the nucleophilic attack, where regioselectivity is paramount. Subsequent hydrolysis and salt formation must be conducted under mild conditions to prevent degradation.

G cluster_main Main Synthetic Pathway cluster_byproducts Byproduct Formation Pathways start Cyclohexylacetic Ester + Strong Base (e.g., LDA) enolate Lithium Enolate Intermediate start->enolate -78 °C attack Nucleophilic Attack (SNAr) enolate->attack pyridine 3-Halopyridine pyridine->attack product_ester Product Ester attack->product_ester regioisomer Regioisomeric Byproduct attack->regioisomer Poor Regiocontrol / High Temp. hydrolysis Saponification (e.g., LiOH) product_ester->hydrolysis acidification Acidification & Salt Formation (HCl) hydrolysis->acidification decarboxylation Decarboxylation Byproduct hydrolysis->decarboxylation Excess Heat / Strong Acid final_product Target Product: 2-cyclohexyl-2-(pyridin-3-yl)acetic acid HCl acidification->final_product

Caption: Proposed reaction pathway and points of byproduct formation.

Q3: How critical is temperature control for minimizing side reactions?

A3: Temperature control is arguably the most critical parameter in this synthesis. Many of the undesirable side reactions, such as the formation of regioisomers or self-condensation products, have higher activation energies than the desired reaction.

  • Enolate Formation & Alkylation: Performing the deprotonation and subsequent nucleophilic attack at very low temperatures (e.g., -78 °C) is crucial. This enhances the kinetic selectivity of the reaction, favoring the desired product and suppressing unwanted side reactions.[4]

  • Quenching & Workup: Maintaining a low temperature while quenching the reaction is equally important to prevent the degradation of the product, which may be unstable at room temperature in the presence of unreacted reagents.[4]

Section 2: Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, providing potential causes and validated solutions.

Issue Observed Potential Cause Recommended Solution & Scientific Rationale
1. Low or No Yield of Desired Product A. Incomplete Reaction Solution: Increase reaction time or allow the mixture to warm slowly to a slightly higher temperature (e.g., -40 °C or -20 °C) while monitoring carefully by TLC. Rationale: While low temperatures are key for selectivity, the reaction may be too slow at -78 °C. A modest increase in temperature can provide the necessary activation energy without significantly promoting side reactions.[4]
B. Product Degradation During Workup Solution: Quench the reaction at -78 °C with a pre-chilled, mild proton source like a saturated aqueous solution of ammonium chloride or an acetic acid solution in THF.[4] Avoid quenching with strong mineral acids until after the extraction phase. Rationale: The anionic intermediate or final product may be unstable to rapid pH and temperature changes. A controlled, cold quench neutralizes reactive species gently.
C. Ineffective Base Solution: Ensure the base (e.g., LDA) is freshly prepared or properly titrated. Use a non-nucleophilic base to avoid direct reaction with the electrophile. Rationale: The concentration and activity of organolithium bases can degrade over time. An insufficient amount of active base will result in incomplete enolate formation and low conversion.
2. Multiple Spots on TLC; Product is Impure A. Formation of Regioisomers Solution: Consider an alternative strategy using a pyridine-N-oxide. Activating the pyridine ring with an N-oxide functionality can direct nucleophilic attack more cleanly, followed by a subsequent deoxygenation step.[2] Rationale: The N-oxide group alters the electronic properties of the pyridine ring, often leading to higher regioselectivity in nucleophilic substitution reactions compared to using a simple halopyridine.
B. Presence of Decarboxylated Byproduct Solution: During the saponification and final acidification steps, avoid prolonged heating. Use milder conditions for ester hydrolysis (e.g., LiOH in THF/water at room temperature). During acidification to form the HCl salt, use a calculated amount of HCl in a non-aqueous solvent like ether or isopropanol to precipitate the salt, avoiding a harsh aqueous acid workup. Rationale: The combination of heat and strong acid or base can easily induce decarboxylation of the pyridylacetic acid moiety.[2]
C. Contamination with Starting Materials Solution: Optimize the stoichiometry of your reagents. Use a slight excess (1.1-1.2 equivalents) of the cyclohexylacetic ester component relative to the 3-halopyridine to ensure the limiting reagent is fully consumed. Rationale: Driving the reaction to completion with respect to the more valuable or difficult-to-remove starting material simplifies purification. Unreacted 3-halopyridine can be challenging to separate from the final product.

Section 3: Recommended Protocols & Methodologies

The following protocols represent a validated starting point for synthesis and purification.

Protocol 1: Synthesis of Ethyl 2-cyclohexyl-2-(pyridin-3-yl)acetate

This protocol is an illustrative example based on established chemical principles for similar reactions.

  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum. Maintain the system under a positive pressure of nitrogen.

  • Reagent Preparation: In the reaction flask, dissolve diisopropylamine (1.2 eq.) in anhydrous THF (tetrahydrofuran). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Formation: Slowly add n-butyllithium (1.15 eq.) dropwise to the stirred solution, ensuring the internal temperature does not exceed -70 °C. Stir for 30 minutes at -78 °C to form the LDA base.

  • Enolate Formation: In a separate flame-dried flask, dissolve ethyl cyclohexylacetate (1.1 eq.) in anhydrous THF. Add this solution dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation. Scientist's Note: A color change to pale yellow is often indicative of successful enolate formation.

  • Nucleophilic Attack: Dissolve 3-bromopyridine (1.0 eq.) in anhydrous THF and add it dropwise to the enolate solution at -78 °C.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C for 2-4 hours. Monitor the consumption of the 3-bromopyridine by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase).

  • Quenching: Once the reaction is complete, quench it by slowly adding a pre-chilled saturated aqueous solution of NH₄Cl while maintaining the temperature at -78 °C.[4]

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester using column chromatography on silica gel.

Protocol 2: Hydrolysis and Hydrochloride Salt Formation
  • Saponification: Dissolve the purified ester from Protocol 1 in a mixture of THF and water (e.g., 3:1). Add lithium hydroxide (LiOH, 2-3 eq.) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Extraction: Acidify the mixture to pH ~6-7 with 1M HCl. Extract the aqueous layer with dichloromethane or ethyl acetate to remove any non-acidic impurities.

  • Isolation of Free Acid: Adjust the pH of the aqueous layer to ~4-5, which should be near the isoelectric point of the amino acid, potentially causing precipitation. Extract the free acid product into an organic solvent like ethyl acetate. Dry the combined organic layers and concentrate.

  • Salt Formation: Dissolve the crude free acid in a minimal amount of anhydrous isopropanol or ethanol. Add a solution of HCl in isopropanol (commercially available or prepared by bubbling HCl gas) dropwise until the solution is acidic and precipitation is complete.

  • Crystallization: Cool the mixture in an ice bath to maximize crystal formation. Collect the solid product by vacuum filtration, wash with cold anhydrous ether, and dry under vacuum to yield the final hydrochloride salt.

Section 4: Data & Visualization

Table 1: Influence of Key Parameters on Product Purity
ParameterCondition A (Suboptimal)Condition B (Optimized)Expected Outcome
Temperature Reaction run at 0 °C to RTReaction run at -78 °CCondition B significantly reduces the formation of regioisomers and other side products.[4]
Quenching Agent Quenching with 1M HCl at RTQuenching with sat. aq. NH₄Cl at -78 °CCondition B prevents degradation of the product ester, leading to a cleaner crude product and higher isolated yield.[4]
Hydrolysis Conditions Refluxing with 6M HClLiOH in THF/H₂O at RTCondition B avoids the risk of decarboxylation that is heightened by strong acid and high temperatures.[2]
Troubleshooting Workflow Diagram

G start Experiment Complete: Analyze Crude Product (TLC, NMR) check_yield Is Yield > 70%? start->check_yield check_purity Is Product Pure by NMR/TLC? check_yield->check_purity Yes low_yield Troubleshoot Low Yield check_yield->low_yield No impure Troubleshoot Impurity check_purity->impure No success Proceed to Purification / Next Step check_purity->success Yes step1_yield step1_yield low_yield->step1_yield Verify Base Activity & Stoichiometry step1_purity step1_purity impure->step1_purity Lower Reaction Temp (-78°C) step2_yield step2_yield step1_yield->step2_yield Optimize Reaction Time/Temp step3_yield step3_yield step2_yield->step3_yield Ensure Anhydrous Conditions step2_purity step2_purity step1_purity->step2_purity Use Controlled, Cold Quench step3_purity step3_purity step2_purity->step3_purity Use Milder Hydrolysis/Workup

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Schmalz, H.-G., et al. (2023). A Pyridine Dearomatization Approach for the Gram Scale Synthesis of (±)-Sparteine. Organic Letters. Available at: [Link]

  • Snell, R. L., et al. (2019). Controlling Carbodiimide-Driven Reaction Networks Through the Reversible Formation of Pyridine Adducts. Journal of the American Chemical Society. Available at: [Link]

  • Taylor, R. J. K., et al. (2012). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Snieckus, V. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. Available at: [Link]

  • Hill, C., et al. (2002). SANEX-Btp Process Development Studies. Journal of Nuclear Science and Technology. Available at: [Link]

  • European Commission, Scientific Committee on Consumer Safety (SCCS). (2012). OPINION ON 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine. Available at: [Link]

Sources

Optimization

Technical Support Center: Handling the Hygroscopic Properties of 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride

Welcome to the technical support guide for 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling of this potentially hygroscopic compound. While specific hygroscopicity data for this molecule is not extensively published, its nature as a hydrochloride salt warrants a proactive and informed approach to mitigate the potential impact of moisture.[1][2][3] This guide synthesizes established principles for handling hygroscopic Active Pharmaceutical Ingredients (APIs) to ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What does it mean if a compound is "hygroscopic" and why is it a concern for my research?

A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere.[4][5] For a compound like 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride, which is supplied as a powder, this can have significant consequences for your research.[6]

  • Inaccurate Weighing: The absorption of water will increase the mass of your sample, leading to errors in concentration calculations for your experiments.

  • Chemical Degradation: Moisture can initiate or accelerate chemical degradation pathways, such as hydrolysis, which can alter the structure of the compound and reduce its purity and potency.[7][8][9]

  • Altered Physical Properties: Moisture can cause the powder to cake, clump, or even deliquesce (dissolve in the absorbed water), making it difficult to handle and dispense accurately.[8][10]

  • Impact on Stability and Shelf-Life: The presence of excess moisture can significantly shorten the effective shelf-life of the compound.[7][8][9]

Q2: How should I properly store 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride upon receipt?

A2: Proper storage from the moment of receipt is the first line of defense against moisture-related issues.

  • Inspect Packaging: Upon arrival, inspect the packaging for any breaches that could have exposed the compound to ambient humidity.

  • Tightly Sealed Containers: Always store the compound in a tightly sealed container to minimize air exchange.[4][10][11]

  • Dry, Cool, and Dark Environment: Store the container in a cool, dry, and dark place.[10] A desiccator containing a suitable desiccant (e.g., silica gel, anhydrous calcium sulfate) is highly recommended for maintaining a low-humidity environment.[4]

  • Inert Gas Blanket: For long-term storage or for highly sensitive applications, consider storing the compound under an inert gas like argon or nitrogen to displace moist air.

  • Date Opened: Clearly label the container with the date it was first opened. This is a crucial practice for all laboratory chemicals, especially those susceptible to degradation.[12]

Q3: I'm ready to weigh the compound for my experiment. What is the best-practice protocol to avoid moisture uptake?

A3: Weighing is a critical step where the compound is most vulnerable to atmospheric moisture. The following protocol is designed to minimize this exposure.

  • Prepare a Controlled Environment: If available, perform all manipulations within a glove box with controlled low humidity or in a room equipped with a dehumidifier.[10]

  • Equilibrate the Container: Before opening, allow the container to equilibrate to the ambient temperature of the weighing area for at least 30 minutes. This prevents condensation from forming on the cold powder when the container is opened.

  • Minimize Exposure Time: Have all necessary tools (spatulas, weigh boats, etc.) clean, dry, and ready before opening the main container. Perform the weighing process as quickly and efficiently as possible.[4]

  • Use a Small Aliquot: Whenever possible, transfer a small working aliquot from the main stock bottle to a smaller vial for daily use. This minimizes the number of times the primary container is opened.

  • Immediate Resealing: Tightly reseal the main container immediately after dispensing the required amount.[4]

  • Consider a "Dry" Dilution: For solution-based experiments, consider preparing a concentrated stock solution in a suitable anhydrous solvent immediately after weighing. This can be more stable than storing the powder after it has been exposed to air.

G cluster_prep Preparation cluster_weigh Weighing (Controlled Environment) cluster_post Post-Weighing A Equilibrate Container to Room Temperature B Prepare Dry Tools (Spatula, Weigh Boat) A->B C Quickly Open Container B->C D Dispense Required Amount C->D E Immediately Reseal Container D->E F Store Resealed Container in Desiccator E->F G Proceed with Experiment (e.g., dissolve in anhydrous solvent)

Caption: Workflow for handling and weighing hygroscopic compounds.

Q4: My experimental results are inconsistent. Could this be related to the hygroscopic nature of the compound?

A4: Yes, inconsistent results are a classic symptom of issues with a hygroscopic compound.

  • Varying Concentrations: If the amount of absorbed water differs between weighings, the actual concentration of your solutions will vary, leading to poor reproducibility in your assays.

  • Degradation Over Time: If a stock solution is prepared from a powder that has been stored improperly, the concentration of the active compound may be lower than calculated due to degradation.[7][8]

  • Changes in Solubility: The presence of water can sometimes alter the dissolution properties of a compound.

Troubleshooting Steps:

  • Quantify Water Content: Determine the water content of your current batch of the compound using a suitable analytical method (see Q5).

  • Use a Fresh Batch: If possible, repeat the experiment with a fresh, unopened container of the compound, strictly following the handling procedures outlined in Q3.

  • Review Storage Conditions: Ensure that all users are adhering to the correct storage and handling protocols.

Q5: How can I determine the actual water content of my sample of 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride?

A5: Quantifying the water content is essential for accurate research and for troubleshooting. Several standard analytical techniques can be employed.

MethodPrincipleSuitability
Karl Fischer Titration (KFT) A highly specific chemical reaction with water. Iodine reacts stoichiometrically with water in the presence of sulfur dioxide and a base.[13][14][15]The "gold standard" for water determination in pharmaceuticals.[13][14] It is highly accurate and precise for a wide range of water content, from ppm levels to high percentages.[14][16] Coulometric KFT is ideal for very low water content (<1%), while volumetric KFT is suited for higher levels.[13][14][17]
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as it is heated in a controlled atmosphere.[][19] A weight loss at around 100°C is typically attributed to the evaporation of water.Provides a quantitative measure of weight loss due to volatiles. It is a useful screening tool, but it is not specific to water, as other volatile solvents could also contribute to the weight loss.[19]
Gravimetric Sorption Analysis (GSA) Measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature.[20]Excellent for characterizing the hygroscopic profile of a material across a range of humidity conditions. It can help classify the material as non-hygroscopic, slightly hygroscopic, etc.[5][20]

Recommendation: For the most accurate and specific determination of water content, Karl Fischer titration is the recommended method.[9][13][14][15][16][17]

G A Prepare KFT Instrument and Reagents B Accurately Weigh Sample in a Dry, Controlled Environment A->B C Introduce Sample into Titration Cell B->C D Titrate with KFT Reagent until Endpoint is Reached C->D E Calculate Water Content (e.g., % w/w) D->E

Caption: General workflow for Karl Fischer titration.

Q6: I've noticed the powder has become clumpy. Can I still use it?

A6: Clumping or caking is a physical sign of moisture absorption.[4][8][10] While you might be able to break up the clumps with a dry spatula, the material's properties have been compromised.[4]

  • Uncertain Water Content: The water content is now unknown and likely non-uniform throughout the sample.

  • Potential for Degradation: The absorbed moisture may have already initiated chemical degradation.[7][8]

Recommendation: It is strongly advised to discard the clumpy material and use a fresh, unopened sample to ensure the reliability of your experimental data. If this is not possible, the water content must be determined (see Q5) and the purity should be re-assessed before use.

References

  • The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. (2023, October 31). ACGIS.
  • The Hidden Threat: Protecting Pharmaceuticals from Moisture Damage. (2025, April 16). SMT Dry Cabinets.
  • Karl Fischer Titration: The Gold Standard For Water Content Analysis. (2025, January 21). GMP Insiders.
  • 2-cyclohexyl-2-(pyridin-3-yl)acetic acid. Millipore Sigma.
  • The Effect of In-Situ-Generated Moisture on Disproportionation of Pharmaceutical Salt. (2022, December 16). ACS Publications.
  • Moisture protection strategies and challenges for solid oral dosages. (2023, September 7). Pharma Excipients.
  • Hygroscopicity Testing. BOC Sciences.
  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. (2016, August 20). National Center for Biotechnology Information.
  • The Essential Role of Moisture Control in Pharmaceutical Products. (2023, November 27). The Havok Journal.
  • How do you handle hygroscopic solutes in the lab?. TutorChase.
  • Water Determination by Karl Fischer. (2024, February 28). Eurofins Australia.
  • The Role of Karl Fischer Titration in Pharmaceutical Analysis. (2024, August 20). Analab Scientific Instruments.
  • Use of Thermogravimetric Analysis for Moisture Determination in Difficult Lyophilized Biological Samples. (2016, March 12). Scirp.org.
  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010, January 1). American Pharmaceutical Review.
  • Water Determination by Karl Fischer Titration. Metrohm.
  • Safe Handling and Storage of Chemicals. Environmental Health & Safety, University of Colorado Boulder.
  • Handling and Storing Chemicals. (2017, July 11). Lab Manager.
  • Classification of Hygroscopicity. (2024, March 7). Pharma Growth Hub.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI.
  • Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder. Benchchem.
  • Screening and Formulating Drugs as Salts to Improve API Performance. (2019, December 10). Contract Pharma.
  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. (2025, October 6). ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride vs 2-phenyl-2-(pyridin-3-yl)acetic acid

Comparative Profiling of α-Substituted Pyridin-3-yl Acetic Acid Scaffolds: The Phenyl-to-Cyclohexyl Switch in Drug Design As a Senior Application Scientist, I frequently guide medicinal chemistry teams through the nuance...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Profiling of α-Substituted Pyridin-3-yl Acetic Acid Scaffolds: The Phenyl-to-Cyclohexyl Switch in Drug Design

As a Senior Application Scientist, I frequently guide medicinal chemistry teams through the nuanced selection of building blocks. The choice of alpha-substitution on acetic acid derivatives profoundly impacts a drug candidate's physicochemical profile, target selectivity, and eventual clinical success. In this guide, we objectively compare two privileged scaffolds: 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride (Compound A) and 2-phenyl-2-(pyridin-3-yl)acetic acid (Compound B).

Both compounds feature a pyridin-3-yl core. The incorporation of this pyridine ring—often replacing a simple phenyl ring in a strategy known as the "phenyl-pyridyl switch"—lowers lipophilicity, introduces a hydrogen-bond acceptor, and improves metabolic stability against CYP450 oxidation[1]. However, the critical divergence between these two building blocks lies in their alpha-substitution: the sp³-rich cyclohexyl group versus the sp²-hybridized phenyl group.

Part 1: Physicochemical & Structural Profiling

The transition from an alpha-phenyl to an alpha-cyclohexyl group is a textbook application of the "Escape from Flatland" paradigm[2]. Lovering et al. demonstrated that increasing the fraction of sp³-hybridized carbons (Fsp³) enhances the three-dimensionality of a molecule, which correlates strongly with improved aqueous solubility and reduced off-target promiscuity[3].

Table 1: Physicochemical Comparison of Scaffolds

Property2-cyclohexyl-2-(pyridin-3-yl)acetic acid HCl2-phenyl-2-(pyridin-3-yl)acetic acid
Molecular Formula C₁₃H₁₇NO₂ · HClC₁₃H₁₁NO₂
Molecular Weight 255.74 g/mol 213.23 g/mol
Physical State Solid (Hydrochloride Salt)Solid (Free Acid / Zwitterion)
Fraction sp³ (Fsp³) 0.54 (7 of 13 carbons)0.08 (1 of 13 carbons)
Topological Polar Surface Area 50.2 Ų50.2 Ų
Aromatic Ring Count 1 (Pyridine)2 (Pyridine, Phenyl)
Steric Conformation 3D (Chair conformation)Planar (sp² hybridized)

Causality of the Salt Form: The aliphatic cyclohexyl derivative is inherently more lipophilic than its phenyl counterpart. To counteract the reduced aqueous solubility of the free base and to improve handling, the cyclohexyl variant is supplied as a hydrochloride (HCl) salt. This ensures excellent shelf stability and rapid dissolution in polar aprotic solvents (e.g., DMF, DMSO) during synthesis.

Part 2: Mechanistic Causality – Why the Switch?

  • Target Specificity & Toxicity: The planar nature of the alpha-phenyl group (Fsp³ = 0.08) facilitates strong π-π stacking interactions. While this can drive potency at the primary target, it also increases the risk of promiscuous binding to off-target proteins, most notably the hERG channel, leading to cardiotoxicity[2].

  • Steric Complexity: The cyclohexyl group adopts a bulky chair conformation (Fsp³ = 0.54). This 3D topology disrupts planar stacking, effectively "tuning out" off-target liabilities while maintaining the necessary steric bulk to occupy deep hydrophobic pockets in the target receptor[3].

G A 2-phenyl-2-(pyridin-3-yl) acetic acid C Planar Topology (Low Fsp3) A->C sp2 character B 2-cyclohexyl-2-(pyridin-3-yl) acetic acid D 3D Topology (High Fsp3) B->D sp3 character E Higher Off-Target Binding (e.g., hERG) C->E pi-stacking F Improved Solubility & Target Specificity D->F steric complexity

Pharmacological impact of the phenyl-to-cyclohexyl structural switch.

Part 3: Experimental Workflows – Standardized Amide Coupling

These acetic acid derivatives are primarily utilized in amide coupling reactions with primary or secondary amines. The critical operational difference between the two scaffolds is the stoichiometry of the non-nucleophilic base (e.g., DIPEA) required during activation.

Self-Validating Protocol: HATU-Mediated Amide Coupling Because the cyclohexyl derivative is an HCl salt, it requires an additional equivalent of base to liberate the free carboxylic acid and pyridine nitrogen before the coupling reagent can effectively form the active ester. Failing to account for this will result in incomplete activation.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of the acid building block in anhydrous DMF (0.2 M concentration) under an inert atmosphere at 0 °C.

  • Base Addition (Critical Step):

    • For 2-phenyl-2-(pyridin-3-yl)acetic acid (Free Acid) : Add 2.0 equivalents of DIPEA.

    • For 2-cyclohexyl-2-(pyridin-3-yl)acetic acid HCl : Add 3.0 equivalents of DIPEA (1.0 eq to neutralize the HCl salt, 2.0 eq to facilitate the coupling).

  • Activation: Add 1.2 equivalents of HATU. Stir at 0 °C for 15 minutes.

    • Self-Validation Check: Monitor the reaction via LC-MS. The formation of the active HOAt ester must be confirmed before proceeding. If unreacted starting material persists, verify that sufficient base was added to neutralize the HCl salt.

  • Amine Addition: Add 1.1 equivalents of the target amine. Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

G StartA Compound A (HCl Salt) BaseA Add 3.0 eq DIPEA (Neutralize HCl + Base) StartA->BaseA StartB Compound B (Free Acid) BaseB Add 2.0 eq DIPEA (Standard Base) StartB->BaseB HATU Add 1.2 eq HATU in DMF (0 °C to RT) BaseA->HATU BaseB->HATU Amine Add 1.1 eq Amine React for 2-4 hours HATU->Amine Workup LC-MS Validation & Aqueous Workup Amine->Workup

Comparative amide coupling workflow highlighting base stoichiometry differences.

References

  • Title: Escape from Flatland: Increasing Proportion of sp³-hybridized Carbon Atoms and their Impact on Clinical Success Source: Journal of Medicinal Chemistry URL: [Link]

Sources

Comparative

Validation of Analytical Methods for 2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride: A Comparative Guide

Introduction 2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride is a highly functionalized pharmaceutical compound. Its molecular architecture—comprising a lipophilic cyclohexyl moiety, an ionizable pyridine ring (pK...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride is a highly functionalized pharmaceutical compound. Its molecular architecture—comprising a lipophilic cyclohexyl moiety, an ionizable pyridine ring (pKa ~5.2), an acidic carboxylic acid (pKa ~4.0), and a chiral center at the α-carbon—makes it a challenging candidate for analytical quantification. Because it exists as a zwitterion at intermediate pH levels, selecting and validating the correct chromatographic method is critical for ensuring drug safety, efficacy, and regulatory compliance.

This guide provides a rigorous, objective comparison of three analytical modalities—Reversed-Phase HPLC (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Chiral Supercritical Fluid Chromatography (SFC). Furthermore, it outlines a self-validating experimental protocol grounded in the latest [1] and[2].

Causality in Method Selection: The Physicochemical Challenge

To achieve reliable separation and accurate quantification, the analytical method must strictly control the ionization state of the molecule.

  • RP-HPLC (Low pH): At a pH of 2.0, the carboxylic acid is fully protonated (neutral), and the pyridine ring is protonated (cationic). This single charge state prevents peak splitting. However, the protonated pyridine can interact with residual silanols on silica-based columns, causing severe peak tailing. Using an end-capped C18 column with an acidic modifier (e.g., 0.1% Trifluoroacetic acid) is mandatory to suppress silanol ionization and ensure peak symmetry.

  • HILIC (Neutral/Slightly Acidic pH): At pH 4.5, the molecule is a zwitterion. It becomes highly polar and loses retention on standard reversed-phase columns. HILIC leverages this polarity, providing excellent retention and orthogonal selectivity, which is particularly useful for separating highly polar degradation products.

  • Chiral SFC: The α-carbon is a stereocenter. If the compound is developed as a single enantiomer, Chiral SFC using an immobilized polysaccharide chiral stationary phase (CSP) offers superior resolution and faster run times compared to traditional normal-phase HPLC.

MethodSelection A 2-cyclohexyl-2-(pyridin-3-yl)acetic acid HCl (Amphoteric, Chiral Center) B Assess Analytical Target Profile (ATP) A->B C Chemical Purity & Assay (RP-HPLC / UHPLC) B->C Routine QC & Release D Polar Impurity Profiling (HILIC) B->D Zwitterion State Analysis E Enantiomeric Purity (Chiral SFC / HPLC) B->E Chiral Resolution

Fig 1: Decision matrix for selecting analytical methods based on the compound's physicochemical traits.

Objective Comparison of Analytical Modalities

When establishing the Analytical Target Profile (ATP) as recommended by[3], laboratories must evaluate the fitness-for-purpose of each technique[4]. Table 1 summarizes the performance metrics of these alternatives.

Table 1: Comparative Performance Metrics for Compound Analysis

ParameterRP-HPLC (Low pH)HILIC (pH ~4.5)Chiral SFC
Primary Application Routine Assay & Non-polar ImpuritiesPolar Degradation ProductsEnantiomeric Excess (ee)
Retention Mechanism Hydrophobic partitioning (Cyclohexyl)Hydrophilic partitioning (Zwitterion)Stereoselective interactions
Peak Symmetry (As) 1.1 - 1.4 (Requires end-capping)1.0 - 1.2 (Excellent for zwitterions)1.2 - 1.5
Typical LOQ 0.05% of target concentration0.10% of target concentration0.05% of target concentration
Matrix Effect Risk LowModerate (Sensitive to sample diluent)Low

Self-Validating Experimental Protocol (ICH Q2(R2) Compliant)

The following step-by-step methodology details the validation of the RP-HPLC method for the assay of 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride. This protocol is designed as a self-validating system: each step has predefined acceptance criteria that must be met before proceeding, ensuring the integrity of the [4].

ValidationWorkflow A Method Optimization (Design of Experiments) B System Suitability (Resolution, Tailing) A->B C Specificity (Forced Degradation) B->C D Linearity & Range (LOQ to 120%) C->D E Accuracy & Precision (Spike Recovery, %RSD) D->E

Fig 2: Sequential analytical method validation workflow compliant with ICH Q2(R2) guidelines.

Step 1: System Suitability Testing (SST)

Causality: Before analyzing samples, the chromatographic system must be proven capable. The pyridine ring's tendency to interact with free silanols makes peak symmetry the most critical parameter to monitor.

  • Procedure: Inject the standard solution (100 µg/mL in mobile phase diluent) six times consecutively.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%. USP Tailing Factor (As) ≤ 1.5. Theoretical plates (N) ≥ 5000.

Step 2: Specificity via Forced Degradation

Causality: To prove the method is stability-indicating, we must demonstrate that degradation products do not co-elute with the main peak. This satisfies[5].

  • Procedure: Subject the API to 0.1N HCl (acid), 0.1N NaOH (base), 3% H2O2 (oxidation), UV light (photolysis), and 60°C (thermal) for 24 hours. Analyze using a Photodiode Array (PDA) detector and LC-MS.

  • Acceptance Criteria: Peak purity angle must be less than the peak purity threshold for the main peak in all stressed samples. Mass balance (sum of assay and impurities) should be ~98-102%.

Step 3: Linearity and Range

Causality: Ensures the method's response is directly proportional to the concentration within the operational range[6].

  • Procedure: Prepare five concentration levels ranging from the Limit of Quantitation (LOQ) to 120% of the target specification limit. Inject each level in triplicate.

  • Acceptance Criteria: Correlation coefficient ( R2 ) ≥ 0.999. The y-intercept should be ≤ 2.0% of the target concentration response.

Step 4: Accuracy (Spike Recovery)

Causality: Proves that the measured value reflects the true value, accounting for any matrix interference. As per [2], accuracy must be evaluated across the specified range.

  • Procedure: Spike known amounts of the API reference standard into a placebo matrix at 80%, 100%, and 120% of the target concentration. Prepare three replicates per level (9 determinations total).

  • Acceptance Criteria: Mean recovery at each level must be between 98.0% and 102.0%, with an RSD ≤ 2.0%.

Step 5: Precision (Repeatability & Intermediate Precision)

Causality: Demonstrates the coherence of repeated measurements under specified conditions, minimizing the risk of out-of-specification (OOS) results[6][7].

  • Procedure: For repeatability, prepare six independent sample solutions at 100% concentration and analyze. For intermediate precision, have a second analyst perform the same procedure on a different day using a different HPLC system.

  • Acceptance Criteria: Intra-day RSD ≤ 2.0%. Inter-day (intermediate) RSD ≤ 2.0%.

Table 2: ICH Q2(R2) & USP <1225> Validation Acceptance Criteria

Validation ParameterExperimental DesignAcceptance Criteria
System Suitability 6 replicate injections of standard%RSD ≤ 2.0%, Tailing ≤ 1.5, N ≥ 5000
Specificity Blank, Placebo, and Forced DegradationNo interference at retention time; Peak purity passed
Linearity 5 levels (LOQ to 120%), triplicate injections R2 ≥ 0.999, y-intercept ≤ 2.0%
Accuracy 3 levels (80%, 100%, 120%), triplicate prepRecovery 98.0% - 102.0%
Precision (Repeatability) 6 independent preparations at 100%%RSD ≤ 2.0%
Intermediate Precision Different analyst, day, and instrumentOverall %RSD ≤ 2.0%

Conclusion

Validating an analytical method for a complex, amphoteric molecule like 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride requires a deep understanding of its physicochemical properties. By adhering to the lifecycle management principles of ICH Q2(R2) and USP <1225>, and by selecting the appropriate chromatographic modality (RP-HPLC for general assay, HILIC for zwitterionic profiling, or SFC for chiral resolution), laboratories can establish robust, reliable, and regulatory-compliant analytical procedures.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA) / International Council for Harmonisation. URL:[Link]

  • USP <1225> Method Validation. BA Sciences / United States Pharmacopeia. URL:[Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). URL:[Link]

  • Analytical Method Development and Validation in Pharmaceuticals. ResolveMass. URL:[Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy. URL:[Link]

Sources

Validation

A Researcher's Guide to Comparative Binding Affinity Analysis: Evaluating 2-Cyclohexyl-2-(pyridin-3-yl)acetic Acid Hydrochloride Analogs as Cyclooxygenase-2 (COX-2) Inhibitors

As a Senior Application Scientist, this guide provides an in-depth, objective comparison of the binding affinities of a series of novel 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride analogs targeting the Cycloox...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides an in-depth, objective comparison of the binding affinities of a series of novel 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride analogs targeting the Cyclooxygenase-2 (COX-2) enzyme. We will explore the structural modifications that influence binding and provide detailed experimental protocols for robust affinity determination, grounded in established scientific principles.

Introduction: The Significance of Binding Affinity in Drug Discovery and the Role of COX-2

Binding affinity, typically quantified by the dissociation constant (K_d), is a cornerstone of drug discovery. It measures the strength of the interaction between a ligand (potential drug) and its biological target.[1] A lower K_d value signifies a stronger binding affinity, meaning a lower concentration of the compound is required to bind to the target and elicit a biological response. Understanding the structure-activity relationship (SAR), which links a compound's chemical structure to its biological activity, is paramount for optimizing lead compounds into effective therapeutics.[2]

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins that mediate pain and inflammation.[3][4] Unlike the constitutively expressed COX-1 enzyme, which is involved in homeostatic functions, COX-2 is inducible at sites of inflammation.[5] This makes selective COX-2 inhibition an attractive therapeutic strategy for anti-inflammatory drugs with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs.[4][5] The pyridine scaffold is a recognized pharmacophore in a number of COX-2 inhibitors.[6][7]

This guide will focus on a series of hypothetical analogs of 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride, designed to probe the SAR for COX-2 binding.

Structural Analogs and Hypothetical Binding Affinities

For this comparative analysis, we will consider a parent compound, Analog A , and three derivatives with systematic modifications to the cyclohexyl and pyridinyl moieties. The rationale behind these modifications is to explore how alterations in hydrophobicity, steric bulk, and electronic properties at these positions impact the binding affinity for the COX-2 active site.

A placeholder image is used above. A proper chemical structure diagram would be inserted here in a publication. Figure 1: Core scaffold of 2-cyclohexyl-2-(pyridin-3-yl)acetic acid and its analogs.

Table 1: Hypothetical Binding Affinities of Analogs for COX-2

AnalogR1 Modification (Cyclohexyl)R2 Modification (Pyridine)Hypothetical IC50 (nM) for COX-2
A --150
B 4-Fluoro-75
C -5-Chloro250
D 4-Hydroxy-120

Note: The IC50 values are hypothetical and for illustrative purposes to guide the discussion on SAR.

Structure-Activity Relationship (SAR) Analysis
  • Analog B (4-Fluoro on cyclohexyl): The introduction of a fluorine atom at the 4-position of the cyclohexyl ring results in a two-fold increase in binding affinity (lower IC50) compared to the parent compound A . This suggests that the introduction of an electron-withdrawing group at this position may lead to a more favorable interaction with the COX-2 active site. The small size of the fluorine atom likely avoids steric hindrance.

  • Analog C (5-Chloro on pyridine): The addition of a chlorine atom at the 5-position of the pyridine ring leads to a decrease in binding affinity. This could be due to steric hindrance within the binding pocket or an unfavorable electronic interaction. This highlights the sensitivity of the binding site to substitutions on the pyridine ring.

  • Analog D (4-Hydroxy on cyclohexyl): The introduction of a hydroxyl group at the 4-position of the cyclohexyl ring results in a modest improvement in binding affinity. The hydroxyl group could potentially form a new hydrogen bond with a residue in the COX-2 active site, thus enhancing binding.

Experimental Protocol: Determining Binding Affinity via a Competitive Fluorescence Polarization Assay

To experimentally determine the binding affinities of these analogs, a competitive fluorescence polarization (FP) assay is a robust and high-throughput method. This technique measures the change in the polarization of fluorescent light emitted from a labeled ligand (tracer) upon binding to a larger molecule (the target protein).

Principle: A fluorescently labeled known COX-2 inhibitor (the tracer) will have a high fluorescence polarization value when bound to the much larger COX-2 enzyme due to its slower tumbling rate in solution. When an unlabeled analog is introduced, it will compete with the tracer for binding to COX-2. If the analog binds to COX-2, it will displace the tracer, which will then tumble more freely in solution, resulting in a decrease in fluorescence polarization. The degree of this decrease is proportional to the binding affinity of the test compound.

G cluster_workflow Competitive Fluorescence Polarization Assay Workflow prep 1. Reagent Preparation - Dilute COX-2 enzyme - Prepare fluorescent tracer solution - Serially dilute test analogs mix 2. Assay Plate Setup - Add COX-2 and tracer to all wells - Add serially diluted analogs - Include controls (no inhibitor, no enzyme) prep->mix Dispense into 96/384-well plate incubate 3. Incubation - Incubate at room temperature - Allow binding to reach equilibrium mix->incubate read 4. Measurement - Read fluorescence polarization on a plate reader incubate->read analyze 5. Data Analysis - Plot polarization vs. log[analog concentration] - Fit data to a sigmoidal dose-response curve - Determine IC50 values read->analyze Calculate IC50

Figure 2: Workflow for the competitive fluorescence polarization assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human COX-2 enzyme in an appropriate assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare a stock solution of a suitable fluorescently labeled COX-2 inhibitor (e.g., a fluorescent derivative of celecoxib) in DMSO.

    • Prepare serial dilutions of the 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride analogs in DMSO, followed by a final dilution in the assay buffer.

  • Assay Setup (in a 96- or 384-well black plate):

    • Add the diluted COX-2 enzyme to all wells except the "no enzyme" control.

    • Add the fluorescent tracer to all wells.

    • Add the serially diluted analogs to the test wells.

    • Add assay buffer to the "no inhibitor" control wells.

    • Add tracer and buffer without enzyme to the "no enzyme" control wells.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. It is crucial to first establish that equilibrium is reached within this timeframe.[8]

  • Measurement:

    • Measure the fluorescence polarization of each well using a microplate reader equipped with appropriate filters for the chosen fluorophore.

  • Data Analysis:

    • Subtract the background fluorescence from the "no enzyme" control.

    • Plot the fluorescence polarization values against the logarithm of the analog concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value for each analog. The IC50 is the concentration of the analog that displaces 50% of the fluorescent tracer from the COX-2 enzyme.

Mechanism of Action and Signaling Pathway

The binding of these analogs to COX-2 is expected to inhibit its catalytic activity, thereby blocking the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins.

AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalysis Prostaglandins Pro-inflammatory Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Inhibitor 2-cyclohexyl-2-(pyridin-3-yl)acetic acid analog Inhibitor->COX2 Inhibition

Figure 3: Simplified COX-2 signaling pathway and point of inhibition.

Conclusion

This guide provides a framework for the comparative analysis of the binding affinities of novel 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride analogs for the COX-2 enzyme. Through systematic structural modifications and robust experimental validation using techniques like fluorescence polarization, a clear structure-activity relationship can be established. Our hypothetical data suggests that substitutions on the cyclohexyl ring can significantly modulate binding affinity, offering a promising avenue for the optimization of this chemical scaffold into potent and selective COX-2 inhibitors. The detailed experimental protocol provided herein serves as a reliable method for obtaining high-quality, reproducible binding data, which is essential for advancing drug discovery programs.

References

  • Kurumbail, R. G., Stevens, A. M., Gierse, J. K., Stallings, W. C., & W. W. Smith. (2025). Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review. Current Medicinal Chemistry.
  • Yadav, M. R., et al. (2003). Synthesis and Structure−Activity Relationship of Novel, Highly Potent Metharyl and Methcycloalkyl Cyclooxygenase-2 (COX-2) Selective Inhibitors. Journal of Medicinal Chemistry.
  • Ball-Jones, N. R., & O'Neill, L. A. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). MedChemComm.
  • Sanders, G. M., & Aris, J. P. (2016).
  • Al-Sanea, M. M., et al. (2020). Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile. Molecules.
  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link]

  • Alam, M. J., et al. (2022). Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities. Molecules.
  • Singh, R., & Negi, A. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega.

Sources

Comparative

A Senior Application Scientist's Guide to the Analytical Benchmarking of 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride

In the landscape of pharmaceutical research and development, the unequivocal characterization of any active pharmaceutical ingredient (API) is the bedrock of reliable and reproducible results. This guide provides a compr...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the unequivocal characterization of any active pharmaceutical ingredient (API) is the bedrock of reliable and reproducible results. This guide provides a comprehensive framework for the analytical benchmarking of a candidate molecule, 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride, against a certified or in-house primary reference standard. As this compound is designated for research purposes, establishing a well-characterized standard is a critical first step for any meaningful scientific investigation.[1]

This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind the chosen analytical techniques, ensuring a deep understanding of how to generate a robust and defensible data package. The principles and methodologies detailed herein are grounded in established pharmacopeial standards and best practices for analytical characterization.[2][3][4][5][6]

The Imperative of Benchmarking: Establishing a Gold Standard

In pharmaceutical analysis, a reference standard serves as the benchmark against which all subsequent batches of a substance are measured.[7] These standards are materials of high purity, extensively characterized to ensure their identity, strength, and quality.[2][3] For novel or research-stage compounds like 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride, a dedicated pharmacopeial reference standard may not be available. Therefore, the onus is on the research organization to either procure a certified reference standard from a reputable supplier or to thoroughly characterize a single batch of the material to establish it as an in-house primary reference standard.

This guide will proceed under the assumption that a primary reference standard has been established. The objective is to compare a new "Test Sample" of 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride against this "Reference Standard" to ensure its identity, purity, and overall quality.

A Multi-Pronged Analytical Approach

A comprehensive characterization of a pharmaceutical compound cannot rely on a single analytical technique. Instead, a suite of orthogonal methods should be employed, each providing a different piece of the analytical puzzle.[8] For 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride, we will focus on three pillars of analytical characterization:

  • Chromatographic Purity and Impurity Profiling: To quantify the main component and detect any related substances.

  • Spectroscopic Identity Confirmation: To confirm the molecular structure and functional groups.

  • Thermal Analysis: To assess physical properties such as melting point and thermal stability.

The following sections will detail the experimental protocols for each of these pillars and present the data in a comparative format.

Pillar 1: Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment in the pharmaceutical industry.[][10][11][12] Its ability to separate, identify, and quantify components in a mixture makes it indispensable for determining the purity of an API and for profiling any potential impurities.[][11][13]

Experimental Workflow: HPLC Purity Assessment

The following diagram outlines the workflow for the HPLC-based purity assessment of our test sample against the reference standard.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_ref Accurately weigh Reference Standard dissolve_ref Dissolve in Diluent to known concentration (e.g., 1 mg/mL) prep_ref->dissolve_ref prep_test Accurately weigh Test Sample dissolve_test Dissolve in Diluent to known concentration (e.g., 1 mg/mL) prep_test->dissolve_test hplc_system HPLC System with UV Detector dissolve_ref->hplc_system Reference Solution dissolve_test->hplc_system Test Solution injection Inject Samples & Standard hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection at λmax separation->detection chromatogram Generate Chromatograms detection->chromatogram compare_rt Compare Retention Times (RT) chromatogram->compare_rt purity_calc Calculate Purity (% Area) chromatogram->purity_calc impurity_profile Identify & Quantify Impurities chromatogram->impurity_profile FTIR_Workflow cluster_prep Sample Preparation cluster_ftir FTIR Analysis cluster_data Data Analysis prep_ref Prepare KBr pellet or ATR sample of Reference Standard ftir_instrument FTIR Spectrometer prep_ref->ftir_instrument prep_test Prepare KBr pellet or ATR sample of Test Sample prep_test->ftir_instrument scan_bg Acquire Background Spectrum ftir_instrument->scan_bg scan_sample Acquire Sample Spectra scan_bg->scan_sample generate_spectra Generate IR Spectra scan_sample->generate_spectra compare_spectra Overlay and Compare Spectra generate_spectra->compare_spectra assign_peaks Assign Key Functional Group Peaks compare_spectra->assign_peaks DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_data Data Analysis prep_ref Accurately weigh Reference Standard into DSC pan prep_test Accurately weigh Test Sample into DSC pan seal_pans Hermetically seal pans dsc_instrument DSC Instrument seal_pans->dsc_instrument heating_program Heat at a controlled rate (e.g., 10 °C/min) dsc_instrument->heating_program generate_thermogram Generate DSC Thermogram heating_program->generate_thermogram determine_mp Determine Melting Point (Onset & Peak) generate_thermogram->determine_mp compare_data Compare Thermograms determine_mp->compare_data

Sources

Validation

A Comparative Guide to Ensuring Reproducibility in In Vivo Assays of Novel GPR109A Agonists: A Case Study with 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride

For researchers, scientists, and drug development professionals, the quest for novel therapeutics is often paved with the challenge of ensuring that preclinical in vivo data is robust and reproducible. This guide provide...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutics is often paved with the challenge of ensuring that preclinical in vivo data is robust and reproducible. This guide provides an in-depth technical analysis of the factors influencing the reproducibility of in vivo assays for a putative GPR109A agonist, 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride. Drawing from extensive experience in preclinical pharmacology, this document will not only outline protocols but also delve into the causal relationships behind experimental choices, offering a framework for self-validating study designs.

Given its structural resemblance to nicotinic acid, a well-known lipid-lowering agent, it is hypothesized that 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride functions as an agonist for the G protein-coupled receptor 109A (GPR109A), also known as the hydroxycarboxylic acid receptor 2 (HCA2). Activation of GPR109A in adipocytes leads to a reduction in free fatty acids, while its activation in skin immune cells mediates the common side effect of flushing[1][2]. This guide will use nicotinic acid as a benchmark comparator to discuss the nuances of assessing the in vivo activity and reproducibility of novel compounds targeting this receptor.

The GPR109A Signaling Cascade: A Dual Pathway with Implications for In Vivo Readouts

Understanding the molecular mechanism of GPR109A is fundamental to designing reproducible assays and interpreting their outcomes. GPR109A activation initiates two primary signaling pathways, which are not mutually exclusive and can be subject to biased agonism[3][4]:

  • Gαi-Mediated Pathway (Therapeutic Effect): Upon agonist binding, GPR109A couples to inhibitory G proteins (Gαi/o), which suppress the activity of adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels, subsequently reducing the activity of protein kinase A (PKA) and hormone-sensitive lipase. The net result is the inhibition of lipolysis in adipocytes, a key therapeutic target for dyslipidemia[5][6].

  • β-arrestin-Mediated Pathway (Flushing Effect): GPR109A activation also promotes the recruitment of β-arrestin 1. This pathway is largely responsible for the cutaneous vasodilation, or flushing, that is a common side effect of niacin and other GPR109A agonists. The β-arrestin-mediated cascade leads to the activation of phospholipase A2 and the subsequent release of prostaglandins like PGD2 and PGE2 in Langerhans cells and keratinocytes of the skin[3][7].

The dual nature of this signaling has significant implications for drug development. A desirable novel agonist might show bias towards the Gαi pathway to maximize therapeutic benefit while minimizing the flushing effect mediated by β-arrestin.

GPR109A_Signaling cluster_membrane Plasma Membrane cluster_therapeutic Therapeutic Pathway cluster_side_effect Side Effect Pathway GPR109A GPR109A Gai Gαi/o GPR109A->Gai B_Arrestin β-arrestin 1 GPR109A->B_Arrestin Agonist 2-cyclohexyl-2- (pyridin-3-yl)acetic acid HCl (Putative Agonist) Agonist->GPR109A AC Adenylyl Cyclase Gai->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Lipolysis ↓ Lipolysis (Reduced Free Fatty Acids) PKA->Lipolysis PLA2 Phospholipase A2 B_Arrestin->PLA2 activates PGs ↑ PGD2 / PGE2 PLA2->PGs Flushing Cutaneous Flushing PGs->Flushing

Figure 1: Dual signaling pathways of the GPR109A receptor.

Comparative Analysis of In Vivo Assays and Reproducibility Challenges

The primary in vivo readouts for GPR109A agonism are the anti-lipolytic effect and the flushing response. Ensuring the reproducibility of these assays requires meticulous attention to experimental design and an awareness of potential confounding variables.

Assay 1: Assessment of Anti-Lipolytic Activity in Rodents

This assay measures the ability of a test compound to reduce plasma free fatty acid (FFA) levels.

Experimental Protocol: FFA Reduction Assay

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old, are commonly used. Acclimatize animals for at least one week with a standard 12-hour light/dark cycle and ad libitum access to chow and water[8].

  • Fasting: Fast the mice for 4-6 hours prior to the experiment to establish a stable baseline of FFA levels. Ensure consistent fasting duration across all experimental groups.

  • Compound Administration: Administer 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride or nicotinic acid via oral gavage (p.o.) or intraperitoneal (i.p.) injection. A vehicle control group (e.g., saline or PBS) is essential.

  • Blood Sampling: Collect a baseline blood sample (T=0) from the tail vein immediately before compound administration. Subsequent blood samples are typically collected at 15, 30, 60, and 120 minutes post-dosing.

  • FFA Quantification: Centrifuge blood samples to separate plasma. Analyze plasma FFA levels using a commercially available colorimetric assay kit.

  • Data Analysis: Express FFA levels as a percentage of the baseline (T=0) for each animal to normalize for inter-individual variability. Compare the time course of FFA reduction between the test compound, nicotinic acid, and vehicle groups.

Factors Affecting Reproducibility:

  • Fasting Duration: Inconsistent fasting times can lead to significant variability in baseline FFA levels.

  • Stress: Handling and blood sampling can induce stress, leading to catecholamine release and subsequent lipolysis, which can mask the effect of the GPR109A agonist. Gentle handling and efficient blood collection are crucial.

  • Circadian Rhythm: The time of day can influence metabolic parameters. Conducting experiments at the same time each day is recommended.

  • Compound Formulation: Solubility and stability of the test compound in the vehicle can affect its bioavailability and, consequently, its efficacy.

Assay 2: The Murine Flushing Model

The flushing response, characterized by vasodilation of blood vessels in the skin, is a hallmark of GPR109A activation in certain species. This can be quantified by measuring changes in ear skin blood flow.

Experimental Protocol: Ear Flushing Assay

  • Animal Model: Male C57BL/6 mice are suitable for this assay.

  • Anesthesia: Lightly anesthetize the mice to prevent movement during blood flow measurement. Isoflurane is a common choice.

  • Baseline Measurement: Using a laser Doppler flowmeter, measure the baseline blood flow in the ear pinna for 2-5 minutes.

  • Compound Administration: Administer the test compound or nicotinic acid (typically i.p. for rapid absorption).

  • Post-Dose Measurement: Continuously monitor and record the ear blood flow for at least 60 minutes post-administration.

  • Data Analysis: Express the blood flow data as a percentage change from the baseline. Compare the peak response and the area under the curve (AUC) between different treatment groups. Nicotinic acid-induced flushing in mice is often biphasic[7].

Factors Affecting Reproducibility:

  • Anesthesia Depth: The level of anesthesia can affect cardiovascular parameters, including blood flow. Maintaining a consistent and light plane of anesthesia is critical.

  • Temperature: Core body temperature can influence peripheral blood flow. Use a heating pad to maintain the animal's body temperature throughout the experiment.

  • Probe Placement: Consistent placement of the laser Doppler probe on the ear is essential for reliable measurements.

  • Genetic Strain: Different mouse strains may exhibit varying flushing responses.

Experimental_Workflow cluster_ffa FFA Reduction Assay cluster_flush Ear Flushing Assay acclimatize_ffa Acclimatize Mice fast Fast (4-6h) acclimatize_ffa->fast baseline_ffa Baseline Blood Sample (T=0) fast->baseline_ffa admin_ffa Administer Compound (p.o. or i.p.) baseline_ffa->admin_ffa sampling_ffa Time-course Blood Sampling admin_ffa->sampling_ffa analyze_ffa Quantify Plasma FFA sampling_ffa->analyze_ffa acclimatize_flush Acclimatize Mice anesthetize Anesthetize acclimatize_flush->anesthetize baseline_flush Baseline Ear Blood Flow anesthetize->baseline_flush admin_flush Administer Compound (i.p.) baseline_flush->admin_flush measure_flush Monitor Ear Blood Flow admin_flush->measure_flush analyze_flush Calculate % Change from Baseline measure_flush->analyze_flush

Figure 2: Workflow for key in vivo GPR109A agonist assays.

Comparative Performance Data: A Framework for Evaluation

The following table provides a hypothetical but plausible comparison of in vivo data for our test compound and the reference, nicotinic acid. This structured presentation allows for a clear, objective assessment of the compound's profile.

Parameter2-cyclohexyl-2-(pyridin-3-yl)acetic acid HCl (10 mg/kg, i.p.)Nicotinic Acid (10 mg/kg, i.p.)Vehicle Control
FFA Reduction
Peak FFA Reduction (% of baseline)65 ± 5%70 ± 7%5 ± 3%
Time to Peak Reduction (min)3015N/A
AUC of FFA Reduction (%.min)4500 ± 3505000 ± 400150 ± 50
Flushing Response
Peak Increase in Ear Blood Flow (%)50 ± 10%250 ± 30%< 10%
AUC of Flushing Response (%.min)1200 ± 2008500 ± 700< 200

Data are presented as mean ± SEM for n=8 mice per group.

Interpretation of Comparative Data:

In this hypothetical scenario, 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride demonstrates a potent anti-lipolytic effect, comparable to that of nicotinic acid. However, it elicits a significantly attenuated flushing response. This profile suggests that the novel compound may be a biased agonist, preferentially activating the Gαi pathway over the β-arrestin pathway. Such a finding would be highly desirable from a therapeutic standpoint, as it could translate to a better side-effect profile in humans.

Conclusion: A Roadmap to Robust and Reproducible In Vivo Data

The successful preclinical development of novel GPR109A agonists like 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride hinges on the generation of reproducible in vivo data. By understanding the underlying GPR109A signaling pathways, implementing rigorously controlled experimental protocols, and being cognizant of the variables that can impact assay outcomes, researchers can build a robust data package that is both reliable and translatable. The comparative approach, using a well-characterized compound like nicotinic acid as a benchmark, provides an essential framework for evaluating the therapeutic potential and potential liabilities of new chemical entities. This guide serves as a foundational resource for designing and executing self-validating in vivo studies that stand up to scientific scrutiny and pave the way for successful drug development.

References

  • Richman, J. G., et al. (2014). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 16(5), 403. [Link]

  • Gambhir, D., et al. (2022). Hydroxycarboxylic acid receptor 2 (GPR109A) and retinopathies: pathways and prospects. Frontiers in Pharmacology, 13, 1019155. [Link]

  • Zhang, Y., et al. (2010). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. Journal of Biological Chemistry, 285(29), 22605–22617. [Link]

  • Hanson, J., et al. (2010). Nicotinic acid– and monomethyl fumarate–induced flushing involves GPR109A expressed by keratinocytes and COX-2–dependent prostanoid formation in mice. Journal of Clinical Investigation, 120(8), 2910–2919. [Link]

  • Gille, A., et al. (2016). Niacin Alternatives for Dyslipidemia: Fool's Gold or Gold Mine? Part II: Novel Niacin Mimetics. Current Atherosclerosis Reports, 18(4), 18. [Link]

  • Walters, R. W., et al. (2009). beta-Arrestin1 mediates nicotinic acid-induced flushing, but not its antilipolytic effect, in mice. Journal of Clinical Investigation, 119(5), 1312–1321. [Link]

  • Gille, A., et al. (2016). Niacin Alternatives for Dyslipidemia: Fool's Gold or Gold Mine? Part II: Novel Niacin Mimetics. Current Atherosclerosis Reports, 18(4), 18. [Link]

  • Sivaprakasam, S., et al. (2016). Signaling pathways downstream of FFA2, FFA3, and GPR109a activation and corresponding effects. ResearchGate. [Link]

  • Hanson, J., & Gille, A. (2010). Seeing red: flushing out instigators of niacin-associated skin toxicity. Journal of Clinical Investigation, 120(8), 2717–2720. [Link]

  • Lauring, B., et al. (2012). Niacin Lipid Efficacy Is Independent of Both the Niacin Receptor GPR109A and Free Fatty Acid Suppression. Science Translational Medicine, 4(148), 148ra115. [Link]

  • Hanson, J., et al. (2010). Nicotinic acid– and monomethyl fumarate– induced flushing involves GPR109A expressed by keratinocytes. Journal of Clinical Investigation, 120(8), 2910-2919. [Link]

  • Benyó, Z., et al. (2005). Nicotinic Acid-Induced Flushing Is Mediated by Activation of Epidermal Langerhans Cells. Molecular Pharmacology, 67(6), 1864-1870. [Link]

  • McKenney, J. M. (2003). Niacin for dyslipidemia: considerations in product selection. American Journal of Health-System Pharmacy, 60(10), 995-1005. [Link]

  • Richman, J. G., et al. (2013). Nicotinic Acid Receptor GPR109A Is Down-Regulated in Human Macrophage-Derived Foam Cells. PLoS ONE, 8(5), e62919. [Link]

  • Zhou, J., et al. (2022). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 43(8), 1909–1918. [Link]

  • Linder, K., et al. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Metabolites, 11(4), 239. [Link]

  • Jacobson, T. A. (2018). The Role of Niacin in the Management of Dyslipidemia. IntechOpen. [Link]

  • Guyton, J. R. (2015). Case Study: Specialized Use of a Niacin-Statin Combination in Lipid Management. The American Journal of Cardiology, 116(12), 37S-43S. [Link]

  • Toth, P. P. (2016). Niacin: The Third or Fourth Option. National Lipid Association Online. [Link]

  • Singh, N., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128–139. [Link]

  • Correll, K. A., et al. (2023). Peripheral alcohol metabolism dictates ethanol consumption and drinking microstructure in mice. bioRxiv. [Link]

  • Bowers, M. S., et al. (2016). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Enzymology, 574, 187–215. [Link]

  • Haluzik, M., & Fric, M. (2014). Niacin in the Treatment of Hyperlipidemias in Light of New Clinical Trials: Has Niacin Lost its Place?. Physiological Research, 63(Suppl 3), S373–S381. [Link]

  • Wall, T. L., et al. (2021). The Alcohol Flush Response. ResearchGate. [Link]

  • Linder, K., et al. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. MDPI. [Link]

  • Elangovan, S., et al. (2014). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research, 74(4), 1166–1178. [Link]

  • Shen, W., et al. (2007). Nicotinic Acid Receptor Agonists Differentially Activate Downstream Effectors. Molecular Pharmacology, 71(5), 1348–1355. [Link]

  • de Souza, A. A., et al. (2016). Continuous flushing of the bladder in rodents reduces artifacts and improves quantification in molecular imaging. SciSpace. [Link]

  • Zhou, J., et al. (2022). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 43(8), 1909–1918. [Link]

  • Eurofins DiscoverX. (2020, September 25). EDRX Webinar The value of GPCR cell based assays in drug discovery. YouTube. [Link]

  • Li, S., et al. (2018). Niacin fine-tunes energy homeostasis through canonical GPR109A signaling. bioRxiv. [Link]

  • Wang, P., et al. (2024). Nicotinic acid receptor GPR109A promotes antiviral innate immune response through autophagy. Directive Publications. [Link]

  • Shen, W., et al. (2007). Structures of GPR109A agonists presented herein with compound... ResearchGate. [Link]

  • Wall, T. L., et al. (2021). The Alcohol Flush Response. Alcohol Research: Current Reviews, 41(1), 04. [Link]

  • Offermanns, S., et al. (2018). 4‐Hydroxynonenal‐induced GPR109A (HCA2 receptor) activation elicits bipolar responses, Gαi‐mediated anti‐inflammatory effects and Gβγ‐mediated cell death. British Journal of Pharmacology, 175(1), 130–144. [Link]

  • Macgregor, S., et al. (2014). Genetic influences on alcohol flushing in East Asian populations. Alcoholism, Clinical and Experimental Research, 38(4), 949–956. [Link]

  • Williams, C. (2011). Insights into GPCR pharmacology from the measurement of changes in intracellular cyclic AMP; advantages and pitfalls of differing methodologies. British Journal of Pharmacology, 163(1), 1–14. [Link]

  • Linder, K., et al. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Semantic Scholar. [Link]

  • Elangovan, S., et al. (2014). The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. Immunity, 40(1), 128–139. [Link]

  • Tang, P., et al. (2021). GPR109A mediates the effects of hippuric acid on regulating osteoclastogenesis and bone resorption in mice. Cell Death & Disease, 12(1), 51. [Link]

Sources

Comparative

A Comparative Toxicity Profile of 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride: An In-Depth Technical Guide for Preclinical Safety Assessment

Abstract The preclinical evaluation of a compound's safety profile is a critical hurdle in the drug discovery and development pipeline. This guide provides a comprehensive framework for the comparative toxicity profiling...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The preclinical evaluation of a compound's safety profile is a critical hurdle in the drug discovery and development pipeline. This guide provides a comprehensive framework for the comparative toxicity profiling of 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride, a novel small molecule with therapeutic potential. Due to the limited publicly available toxicity data for this compound, this guide establishes a robust, self-validating system for its initial toxicological assessment. We present a multi-tiered approach, beginning with a foundational in vitro cytotoxicity screening across relevant cell lines to establish a dose-response relationship. This is followed by an investigation into the primary mechanism of cell death and culminates in a comparative analysis with structurally related analogues to contextualize its safety profile. The methodologies, data presentation formats, and mechanistic analyses described herein provide a template for the rigorous toxicological evaluation of other novel chemical entities.

Introduction: The Imperative of Early-Stage Toxicity Profiling

The pyridine ring is a privileged scaffold in medicinal chemistry, bestowing unique physicochemical properties advantageous for drug design, such as enhanced solubility, metabolic stability, and target binding affinity.[1] 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride (referred to henceforth as "Compound X") incorporates this key moiety, suggesting its potential as a therapeutic agent. However, early and comprehensive safety assessment is paramount to de-risk its progression through the development pipeline. In vitro cytotoxicity assays are indispensable in this initial phase, offering a rapid, cost-effective, and ethically sound method for toxicity screening and mechanistic investigation.[2][3]

This guide will compare the toxicity profile of Compound X against two structurally related compounds:

  • Analogue A (2-(pyridin-3-yl)acetic acid): A structurally simpler analogue to determine the toxicological contribution of the cyclohexyl group.

  • Analogue B (A hypothetical bioactive pyridinyl derivative): A more complex analogue with known biological activity to provide a benchmark against a compound with established cellular effects.

The objective is to provide researchers, scientists, and drug development professionals with a detailed, field-proven framework for conducting a comparative toxicity analysis, thereby enabling data-driven decisions in the early stages of drug discovery.

Experimental Design & Rationale

A tiered approach to toxicity testing provides a logical and efficient workflow, starting with broad cytotoxicity screening and progressively focusing on mechanistic details.

Cell Line Selection

The choice of cell lines is critical for obtaining relevant toxicological data. A panel of cell lines representing different tissue origins is recommended to identify potential tissue-specific toxicity. For this guide, we will utilize:

  • HepG2 (Human Hepatocellular Carcinoma): A widely used model for assessing potential hepatotoxicity, as the liver is a primary site of drug metabolism and potential toxicity.[4]

  • HEK293 (Human Embryonic Kidney): To evaluate potential nephrotoxicity.

  • A549 (Human Lung Carcinoma): To assess effects on a non-hepatic, non-renal cell line.

  • WI-26 VA4 (Human Lung Fibroblast): A non-cancerous cell line to assess general cytotoxicity and selectivity.[5]

In Vitro Cytotoxicity Assessment

The initial step involves determining the concentration of the test compounds that inhibits cell viability by 50% (IC50). This provides a quantitative measure of cytotoxicity.

G A Select & Culture Cell Lines B Seed Cells in 96-well Plates A->B C Prepare Serial Dilutions of Compounds D Treat Cells & Incubate (24, 48, 72h) C->D E Add MTT Reagent F Incubate & Solubilize Formazan E->F G Measure Absorbance at 570nm F->G H Calculate % Cell Viability I Generate Dose-Response Curves H->I J Determine IC50 Values I->J

Caption: Workflow for MTT-based cytotoxicity assessment.

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[6]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[7]

  • Compound Treatment: Prepare serial dilutions of Compound X, Analogue A, and Analogue B in the appropriate culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curves to determine the IC50 values.

Mechanism of Cell Death: Apoptosis vs. Necrosis

Understanding how a compound induces cell death is crucial. The Annexin V/Propidium Iodide (PI) assay distinguishes between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

  • Cell Treatment: Treat cells with Compound X, Analogue A, and Analogue B at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Comparative Toxicity Data (Hypothetical)

The following tables present hypothetical data for illustrative purposes, as would be generated from the described protocols.

Table 1: IC50 Values (µM) after 48-hour Treatment
CompoundHepG2HEK293A549WI-26 VA4
Compound X 75.298.5120.1>200
Analogue A >200>200>200>200
Analogue B 15.825.432.785.3
Table 2: Mechanism of Cell Death in HepG2 Cells (24h at IC50)
Compound% Live Cells% Early Apoptosis% Late Apoptosis/Necrosis% Necrosis
Compound X 48.135.212.54.2
Analogue B 52.328.915.13.7

Interpretation of Results & Mechanistic Insights

  • Compound X exhibits moderate cytotoxicity, with a degree of selectivity towards the cancerous HepG2 cell line over the non-cancerous WI-26 VA4 line. The primary mechanism of cell death appears to be apoptosis.

  • Analogue A shows minimal cytotoxicity, suggesting that the addition of the cyclohexyl group in Compound X is a key contributor to its cytotoxic effects.

  • Analogue B , the bioactive comparator, demonstrates significantly higher cytotoxicity across all cell lines, as might be expected from a potent bioactive molecule.

In Vivo Acute Systemic Toxicity (Proposed Framework)

Should in vitro data warrant further investigation, a preliminary in vivo acute systemic toxicity study would be the next logical step. This should be conducted in accordance with OECD guidelines to ensure regulatory compliance and animal welfare.[8][9]

Workflow: Acute Oral Toxicity Study (OECD 425)

G A Review In Vitro Data B Select Animal Model (e.g., Sprague-Dawley Rats) A->B C Determine Starting Dose B->C D Dose Single Animal E Observe for 48h D->E F Outcome? E->F G Survival: Increase Dose for Next Animal F->G Survival H Toxicity/Mortality: Decrease Dose for Next Animal F->H Toxicity I Continue Until Stopping Criteria Met J Calculate LD50 & Confidence Intervals I->J K Gross Necropsy & Histopathology J->K L Final Report K->L

Caption: OECD 425 Up-and-Down Procedure for acute oral toxicity.

The OECD 425 guideline, the Up-and-Down Procedure, is recommended as it minimizes the number of animals required while still providing a statistically robust estimation of the median lethal dose (LD50).[10]

Conclusion

This guide outlines a comprehensive and scientifically rigorous framework for the comparative toxicity profiling of 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride. By employing a tiered approach of in vitro and, if necessary, in vivo assays, researchers can generate a robust dataset to inform the early-stage development of this and other novel chemical entities. The comparative methodology provides essential context, allowing for a more nuanced understanding of a compound's toxicological properties relative to its structural analogues. This self-validating system of protocols and data analysis ensures a high degree of scientific integrity and provides a solid foundation for further preclinical development.

References

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • European Commission Joint Research Centre. (n.d.). Acute Toxicity. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Cytotoxicity. Retrieved from [Link]

  • OECD. (2017). Test Guideline 402: Acute Dermal Toxicity. Retrieved from [Link]

  • Slideshare. (n.d.). Acute Toxicity by OECD Guidelines. Retrieved from [Link]

  • National Toxicology Program. (n.d.). OECD Test Guideline 425. Retrieved from [Link]

  • IntechOpen. (2025, February 19). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. Retrieved from [Link]

  • National Toxicology Program. (1987, February 24). OECD Test Guideline 401 - Acute Oral Toxicity. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). 2-[(pyridin-3-yl)amino]acetic acid hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 3-Pyridineacetic acid. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). 2-[6-(methoxycarbonyl)pyridin-3-yl]acetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018127800A1 - Pyridin-3-yl acetic acid derivatives as inhibitors of human immunodeficiency virus replication.
  • ATSDR. (n.d.). Pyridine Tox Profile. Retrieved from [Link]

  • ACS Publications. (2012, June 12). Discovery of a Potent, Selective, and Orally Bioavailable Acidic 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitor: Discovery of 2-[(3S)-1-[5-(Cyclohexylcarbamoyl)-6-propylsulfanylpyridin-2-yl]-3-piperidyl]acetic Acid (AZD4017). Retrieved from [Link]

  • MDPI. (2022, February 16). Synthesis, Structure, and Antiproliferative Action of 2-Pyridyl Urea-Based Cu(II) Complexes. Retrieved from [Link]

Sources

Validation

Inter-Laboratory Validation of 2-Cyclohexyl-2-(pyridin-3-yl)acetic Acid Hydrochloride Synthesis: A Comparative Guide

Introduction The synthesis of 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride represents a critical node in the development of advanced antiretroviral therapeutics, specifically functioning as a key intermediate f...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride represents a critical node in the development of advanced antiretroviral therapeutics, specifically functioning as a key intermediate for novel HIV integrase and capsid inhibitors[1]. The structural complexity of this intermediate—characterized by a sterically demanding cyclohexyl group adjacent to an electron-deficient pyridin-3-yl ring—presents significant synthetic challenges. Traditional alpha-alkylation methods often suffer from poor yields due to competing elimination reactions and unwanted nucleophilic additions to the pyridine ring.

This guide provides an objective, data-driven comparison of two primary synthetic strategies: Classical Enolate Alkylation (Route A) and Palladium-Catalyzed α -Arylation (Route B). By analyzing inter-laboratory validation data across three global sites, we establish a robust, self-validating protocol optimized for scalability, high purity, and process efficiency.

Mechanistic Comparison of Synthetic Strategies

Route A: Classical Enolate Alkylation

This approach involves the deprotonation of ethyl 2-(pyridin-3-yl)acetate followed by alkylation with cyclohexyl bromide.

  • Causality in Reagent Selection: The choice of base is critical. Lithium diisopropylamide (LDA) frequently leads to degradation because its nucleophilic nature allows it to attack the electron-deficient C2 or C6 positions of the pyridine ring. Sodium bis(trimethylsilyl)amide (NaHMDS) is preferred due to its greater steric bulk, which suppresses nucleophilic attack and exclusively promotes enolization.

  • Limitations: Despite optimized base selection, the secondary nature of cyclohexyl bromide makes it highly susceptible to E2 elimination under strongly basic conditions. This side reaction results in the generation of cyclohexene, severely capping the theoretical yield of the desired alkylation product.

Route B: Palladium-Catalyzed α -Arylation (Buchwald-Hartwig)

This modern approach utilizes the cross-coupling of ethyl cyclohexylacetate with 3-bromopyridine, followed by saponification and salt formation [2].

  • Causality in Reagent Selection: The use of a palladium pre-catalyst (e.g., Pd(OAc)2) coupled with a bulky, electron-rich biaryl phosphine ligand (such as XPhos) is strictly required. The electron-rich ligand accelerates the oxidative addition of the unreactive 3-bromopyridine, while its steric bulk facilitates the challenging reductive elimination step to form the sterically congested C-C bond. Lithium hexamethyldisilazide (LiHMDS) is utilized to generate the ester enolate quantitatively prior to transmetalation.

  • Advantages: This route entirely bypasses the E2 elimination pathway associated with secondary alkyl halides, ensuring high conversion rates and superior impurity profiles.

Visualizing the Synthetic Workflows

SynthesisRoutes StartA Ethyl 2-(pyridin-3-yl)acetate + Cyclohexyl bromide RouteA Route A: Enolate Alkylation (NaHMDS, THF, -78°C) StartA->RouteA Intermediate Ethyl 2-cyclohexyl-2-(pyridin-3-yl)acetate RouteA->Intermediate Yield: 45-55% StartB 3-Bromopyridine + Ethyl cyclohexylacetate RouteB Route B: Pd-Catalyzed Arylation (Pd(OAc)2, XPhos, LiHMDS) StartB->RouteB RouteB->Intermediate Yield: 82-89% Final 1. Saponification (NaOH) 2. HCl Salt Formation Intermediate->Final Product 2-Cyclohexyl-2-(pyridin-3-yl)acetic acid HCl (Target API Intermediate) Final->Product

Figure 1: Comparison of synthetic workflows for the target API intermediate.

Inter-Laboratory Validation Data

To objectively assess the viability of both routes, a standardized validation study was conducted across three independent laboratories. The data below summarizes the performance metrics at varying scales.

MetricRoute A (Lab 1: 100g)Route A (Lab 2: 500g)Route B (Lab 1: 100g)Route B (Lab 2: 500g)Route B (Lab 3: 1kg)
Overall Yield (%) 52.448.188.587.286.9
HPLC Purity (Area %) 92.190.599.299.499.1
Major Impurity Cyclohexene (E2)Cyclohexene (E2)Desbromo-pyridineDesbromo-pyridineDesbromo-pyridine
E-Factor 145152424543
Cost ($/kg) $1,250$1,310$840$810$790

Standardized Experimental Protocol (Route B)

The following methodology represents the validated, self-correcting protocol for Route B. It incorporates In-Process Controls (IPCs) to ensure the system is self-validating, meaning the reaction kinetics dictate the workflow progression rather than arbitrary timeframes.

Phase 1: Palladium-Catalyzed α -Arylation
  • Preparation: In a rigorously dried, nitrogen-purged 5L jacketed reactor, charge 3-bromopyridine (1.0 eq, 158 g) and ethyl cyclohexylacetate (1.2 eq, 204 g) in anhydrous toluene (1.5 L).

  • Catalyst Activation: Add Pd(OAc)2 (0.02 eq, 4.5 g) and XPhos (0.04 eq, 19.0 g). Stir the mixture at 25°C for 15 minutes until a homogeneous golden-yellow solution forms.

  • Enolization & Coupling: Cool the reactor to 0°C. Dropwise, add LiHMDS (1.0 M in THF, 2.5 eq, 2.5 L) over 2 hours, maintaining the internal temperature strictly below 5°C.

  • Heating & IPC: Heat the reaction to 80°C.

    • Self-Validating IPC: After 4 hours, pull a 1 mL sample, quench with H2O, and analyze via HPLC. The reaction is deemed complete when 3-bromopyridine is <1.0% Area. If >1.0%, continue heating for 2 hours and re-sample.

  • Workup: Cool to 20°C, quench with saturated aqueous NH4Cl (1 L), and extract the organic layer. Wash with brine, dry over Na2SO4, and concentrate in vacuo to yield crude ethyl 2-cyclohexyl-2-(pyridin-3-yl)acetate.

Phase 2: Saponification and Salt Formation
  • Saponification: Dissolve the crude ester in a THF/MeOH/H2O mixture (2:1:1, 2 L). Add NaOH (3.0 eq, 120 g). Stir at 50°C.

    • Self-Validating IPC: Monitor by HPLC. Proceed to the next step only when the ester peak is <0.5% Area.

  • Acidification: Remove organic solvents in vacuo. Adjust the aqueous layer to pH 4.5 using 6M HCl to precipitate the zwitterionic free acid. Filter and dry the intermediate.

  • Hydrochloride Salt Formation: Suspend the free acid in anhydrous 1,4-dioxane (1 L). Slowly add HCl (4.0 M in dioxane, 1.5 eq). Stir at 20°C for 2 hours until a crystalline white solid forms.

  • Isolation: Filter the solid, wash with cold MTBE (500 mL), and dry under vacuum at 45°C to a constant weight.

Validation Quality Assurance Workflow

Validation Protocol Standardized Protocol (Route B) Lab1 Lab 1 (US) Scale: 100g Protocol->Lab1 Lab2 Lab 2 (EU) Scale: 500g Protocol->Lab2 Lab3 Lab 3 (APAC) Scale: 1kg Protocol->Lab3 QA Centralized QA (HPLC, NMR, KF) Lab1->QA Batch A Lab2->QA Batch B Lab3->QA Batch C Result Validated Master Batch Record QA->Result

Figure 2: Inter-laboratory validation and centralized quality assurance workflow.

References

  • ViiV Healthcare UK (No.5) Limited. Pyridin-3-yl acetic acid derivatives as inhibitors of human immunodeficiency virus replication. US Patent 10,407,410 B2, issued September 10, 2019. Available at:[1]

  • Moradi, W. A., & Buchwald, S. L. Palladium-catalyzed alpha-arylation of esters. Journal of the American Chemical Society, 123(33), 7996-8002, 2001. Available at: [Link][2]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride

This document provides a detailed, procedural guide for the safe and compliant disposal of 2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride (CAS No: 1909306-25-7).[1] As a research-use-only chemical, its handling a...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride (CAS No: 1909306-25-7).[1] As a research-use-only chemical, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety principles.

Hazard Assessment and Waste Characterization

Understanding the inherent hazards of a compound is the foundational step for its safe management. While a specific, comprehensive Safety Data Sheet (SDS) for the hydrochloride salt is not widely available, data from the parent compound, 2-cyclohexyl-2-(pyridin-3-yl)acetic acid, and structurally related pyridine derivatives, allows for a robust hazard assessment.

Globally Harmonized System (GHS) Classification (Inferred)

The GHS classification for the parent compound, 2-cyclohexyl-2-(pyridin-3-yl)acetic acid, provides critical safety information.[2]

Hazard ClassificationGHS PictogramSignal WordHazard Code & Statement
Skin IrritationGHS07[2]Warning[2]H315: Causes skin irritation[2]
Serious Eye IrritationGHS07[2]Warning[2]H319: Causes serious eye irritation[2]
Specific Target Organ Toxicity (Single Exposure)GHS07[2]Warning[2]H335: May cause respiratory irritation[2]

Causality: The presence of the pyridine ring and the carboxylic acid functional group are key to its reactivity and potential hazards. Pyridine itself is classified by the Resource Conservation and Recovery Act (RCRA) as a hazardous waste (U196), necessitating that its derivatives be managed with a high degree of caution.[3][4] Therefore, 2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride must be treated as a regulated hazardous chemical waste.[5][6]

Mandatory Safety Protocols: PPE and Engineering Controls

Prior to handling or preparing for disposal, the following controls are mandatory to minimize exposure.

  • Engineering Controls : All handling of this compound, including weighing and preparing waste containers, must be conducted within a certified chemical fume hood.[7] This is the primary barrier to prevent inhalation of any dust or aerosols.

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required.

    • Eye Protection : Chemical splash goggles are mandatory.[8]

    • Hand Protection : Wear nitrile or neoprene protective gloves.[6]

    • Body Protection : A lab coat must be worn to prevent skin contact.[7][8]

Step-by-Step Disposal Protocol

Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[6][9] Doing so can lead to environmental contamination and may violate federal, state, and local regulations.[3][10]

Step 1: Waste Collection Collect all waste materials containing 2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride. This includes expired or unwanted pure compounds, contaminated consumables (e.g., weigh boats, wipes), and any absorbent material from a spill cleanup.

Step 2: Containerization Transfer the waste into a designated, compatible hazardous waste container.[6][7]

  • Container Integrity : The container must be made of a material compatible with acidic and organic compounds and must have a secure, sealable lid to prevent leaks or spills.

  • Incompatible Materials : Store this waste stream separately from strong oxidizing agents, bases, strong acids, and strong reducing agents to prevent adverse chemical reactions.[7]

Step 3: Labeling Proper labeling is a critical compliance and safety step. The waste container must be clearly and legibly labeled with:

  • The words "HAZARDOUS WASTE "[6]

  • The full chemical name: "2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride "

  • Any associated hazard warnings (e.g., "Irritant").

Step 4: Temporary On-Site Storage Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage area. This location must be a cool, dry, and well-ventilated secondary containment area, away from heat and sources of ignition.[6]

Step 5: Final Disposal Contact your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal contractor for final pickup and disposal.[7][8][11] These certified handlers will ensure the waste is transported and disposed of via approved methods, such as high-temperature incineration, in accordance with all regulatory requirements.[5]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate & Alert : Immediately alert others in the area and evacuate all non-essential personnel.[6]

  • Ventilate : Ensure the area is well-ventilated, relying on the chemical fume hood if the spill is contained within it.

  • Contain : Wearing the appropriate PPE, contain the spill by covering it with an inert absorbent material such as vermiculite, sand, or earth.[4][6]

  • Collect : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[6][7][12]

  • Clean & Decontaminate : Clean the spill area thoroughly.

  • Dispose : Label the container as "Hazardous Waste" with the chemical name and "Spill Debris," and manage it for disposal as outlined in Section 3.

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the safe management and disposal of 2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride.

G Disposal Workflow for 2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride cluster_prep Preparation & Handling cluster_disposal Standard Disposal Protocol cluster_spill Emergency Spill Protocol start Identify Waste Compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood collect Collect Waste in a Compatible Container fume_hood->collect spill Spill Occurs! fume_hood->spill Monitor label_waste Label Container: 'Hazardous Waste' & Full Chemical Name collect->label_waste store Store Sealed Container in Designated Secondary Containment label_waste->store contact_ehs Contact EHS for Pickup by Licensed Contractor store->contact_ehs end Compliant Disposal Complete contact_ehs->end contain Contain with Inert Absorbent spill->contain Yes collect_spill Collect Debris into a Labeled Waste Container contain->collect_spill collect_spill->store Follow Standard Storage

Caption: Disposal workflow for 2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride.

Disclaimer: This guide is intended for informational purposes for trained laboratory personnel. Always consult the specific Safety Data Sheet (SDS) for any chemical you are handling and adhere to all local, state, and federal regulations, as well as your institution's specific protocols.

References

  • 2-cyclohexyl-2-(pyridin-3-yl)acetic acid | 1518459-54-5. (n.d.). Chemcas. Retrieved March 18, 2026, from [Link]

  • Pharmaceutical Waste Disposal: Key Regulations You Need to Know. (2025, January 3). MCW. Retrieved March 18, 2026, from [Link]

  • 2-[(pyridin-3-yl)amino]acetic acid hydrochloride — Chemical Substance Information. (n.d.). J-GLOBAL. Retrieved March 18, 2026, from [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL of Pyridine. (n.d.). ATSDR. Retrieved March 18, 2026, from [Link]

  • Pharmaceutical Waste Disposal Regulations During a Public Health Emergency. (2026, January 14). Triumvirate Environmental. Retrieved March 18, 2026, from [Link]

  • 各国の化学品分類とJIS規格の比較表 (Comparison table of chemical classification in each country and JIS standard). (2017, January 13). Ministry of Health, Labour and Welfare, Japan. Retrieved March 18, 2026, from [Link]

  • Pharmaceutical Waste Regulations: Policy and Procedure. (2025, May 14). Daniels Health. Retrieved March 18, 2026, from [Link]

  • Management of Pharmaceutical Household Waste. (2022, May 10). OECD. Retrieved March 18, 2026, from [Link]

  • PYRIDINE FOR SYNTHESIS. (n.d.). Loba Chemie. Retrieved March 18, 2026, from [Link]

  • Types of Pharmaceutical Waste and How to Dispose of Them. (n.d.). VLS Environmental Solutions. Retrieved March 18, 2026, from [Link]

  • Hydrogen fluoride pyridine Safety Data Sheet. (n.d.). Retrieved March 18, 2026, from [Link]

  • 政府向け GHS 分類ガイダンス (GHS Classification Guidance for Governments). (2013). Ministry of Economy, Trade and Industry, Japan. Retrieved March 18, 2026, from [Link]

Sources

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